3-Bromo-4-chloropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN/c6-4-3-8-2-1-5(4)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADXKWUCCGPQNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00958133 | |
| Record name | 3-Bromo-4-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36953-42-1 | |
| Record name | 3-Bromo-4-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromo-4-chloropyridine molecular weight and formula
An In-depth Technical Guide on 3-Bromo-4-chloropyridine
This document provides core physicochemical properties of this compound, a heterocyclic compound utilized as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1]
The fundamental molecular properties of this compound are summarized below. This data is essential for researchers in stoichiometry, reaction kinetics, and analytical chemistry.
| Property | Value |
| Molecular Formula | C5H3BrClN[1][2][3] |
| Molecular Weight | 192.44 g/mol [1][2] |
| CAS Number | 36953-42-1[1][2] |
| Appearance | Beige to light yellow powder[1] or liquid after melting[3] |
| IUPAC Name | This compound[2][3] |
References
Spectroscopic Analysis of 3-Bromo-4-chloropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-4-chloropyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of known physical properties and predicted spectroscopic data based on the analysis of structurally related compounds. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.
Core Data Presentation
The following tables summarize the fundamental physical properties and the predicted spectroscopic data for this compound.
Table 1: Physical and Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₃BrClN | PubChem |
| Molecular Weight | 192.44 g/mol | PubChem |
| Exact Mass | 190.91374 Da | PubChem |
| Appearance | Colorless to yellow liquid after melting | Thermo Fisher Scientific[1] |
| CAS Number | 36953-42-1 | Sigma-Aldrich[2] |
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~ 8.7 | Doublet | ~ 5.0 |
| H-5 | ~ 7.4 | Doublet | ~ 5.0 |
| H-6 | ~ 8.6 | Singlet | - |
Disclaimer: These are predicted values based on the analysis of similar compounds such as 3-bromopyridine and 4-chloropyridine. Actual experimental values may vary.
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 152 |
| C-3 | ~ 122 |
| C-4 | ~ 145 |
| C-5 | ~ 125 |
| C-6 | ~ 151 |
Disclaimer: These are predicted values based on the analysis of substituted pyridines. Actual experimental values may vary.
Table 4: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | C-H stretching (aromatic) |
| 1600-1550 | Medium-Strong | C=C and C=N stretching (aromatic ring) |
| 1450-1400 | Medium-Strong | C=C and C=N stretching (aromatic ring) |
| 1100-1000 | Strong | C-Cl stretching |
| 850-750 | Strong | C-H out-of-plane bending |
| < 700 | Medium-Strong | C-Br stretching |
Disclaimer: These are predicted values based on characteristic infrared absorption frequencies for substituted pyridines.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Relative Intensity (%) | Assignment |
| 191 | 75 | [M]⁺ (with ⁷⁹Br and ³⁵Cl) |
| 193 | 100 | [M]⁺ (with ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl) |
| 195 | 25 | [M]⁺ (with ⁸¹Br and ³⁷Cl) |
| 112 | Variable | [M - Br]⁺ |
| 77 | Variable | [C₅H₃N]⁺ |
Disclaimer: The relative intensities of the molecular ion peaks are predicted based on the natural isotopic abundance of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1). Fragmentation patterns are predicted based on common fragmentation pathways of halogenated pyridines.
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of this compound by analyzing the chemical shifts, coupling constants, and multiplicities of its ¹H and ¹³C nuclei.
Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse program to obtain singlets for each carbon environment.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups and characteristic vibrational modes of this compound.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of liquid this compound directly onto the ATR crystal. If the sample is solid at room temperature, a small amount of the solid can be pressed against the crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to specific functional groups and vibrational modes (e.g., C-H aromatic stretching, C=C/C=N ring stretching, C-Cl stretching, C-Br stretching).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the sample to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.
-
-
Data Acquisition:
-
Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
For ESI, infuse the sample solution directly into the source or inject it via a liquid chromatography system.
-
For EI, introduce the sample via a direct insertion probe or a gas chromatography system.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
-
Data Analysis:
-
Identify the molecular ion peak(s) [M]⁺. The presence of bromine and chlorine will result in a characteristic isotopic pattern.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
For high-resolution mass spectrometry (HRMS), determine the exact mass of the molecular ion to confirm the elemental composition.
-
Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
References
Solubility Profile of 3-Bromo-4-chloropyridine in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4-chloropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of public quantitative solubility data, this document focuses on collating existing qualitative information and presenting a detailed experimental protocol for researchers to determine precise solubility values in their laboratories. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and formulation development.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₃BrClN | [1][2][3] |
| Molecular Weight | 192.44 g/mol | [1][2][3] |
| Appearance | Beige to light yellow powder or liquid after melting | [2][4] |
| Melting Point | 80-82 °C | [5] |
| Boiling Point | 250-252 °C | [5] |
Solubility Data
Quantitative solubility data for this compound is not widely available in published literature. The following table summarizes the available qualitative data for this compound and provides context by including data for structurally similar compounds. Researchers are strongly encouraged to determine quantitative solubility for their specific solvent systems and conditions experimentally.
| Compound | Solvent | Temperature | Solubility | Reference |
| This compound | Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | [5] |
| Dimethylformamide (DMF) | Not Specified | Soluble | [5] | |
| Water | Not Specified | Slightly Soluble | [5] | |
| 2-Bromo-4-chloropyridine | Methanol | Not Specified | Soluble | [6][7] |
| 3-Bromopyridine | Ethanol, Methanol, Diethyl Ether, Chloroform, DMF, DMSO, Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM) | Not Specified | Soluble / Miscible | [8][9] |
| 3,4-Dichloropyridine | Water, Alcohol, Ether | Not Specified | Soluble | [10] |
Experimental Protocol for Solubility Determination
The following protocol details the "shake-flask" method, a gold standard for determining the equilibrium solubility of a compound. This method is highly reproducible and provides thermodynamically accurate solubility data.
Objective: To determine the quantitative solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Constant temperature incubator shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Preparation and Dilution:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step removes all undissolved solids.
-
Perform a precise serial dilution of the clear filtrate with the same solvent into a volumetric flask to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a pre-validated HPLC or GC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.
-
Visualizing the Process
The following diagrams illustrate the logical workflow for the experimental determination of solubility and the key relationships between the components of the experiment.
References
- 1. This compound | C5H3BrClN | CID 817696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. 2-Bromo-4-chloropyridine | 22918-01-0 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. chembk.com [chembk.com]
Technical Guide: Safety and Handling of 3-Bromo-4-chloropyridine
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 3-Bromo-4-chloropyridine (CAS No: 36953-42-1). The following sections detail the material's properties, hazards, protective measures, and emergency procedures to ensure its safe use in a laboratory and research environment. Adherence to these guidelines is critical for minimizing risks to personnel and the environment.
Chemical and Physical Properties
This compound is a halogenated pyridine derivative used as a building block in organic synthesis.[1] Its key physical and chemical properties are summarized below.
| Property | Data | Reference |
| Molecular Formula | C₅H₃BrClN | [2][3][4] |
| Molecular Weight | 192.44 g/mol | [2][3][4] |
| CAS Number | 36953-42-1 | [2][4] |
| Appearance | Colorless to Yellow Liquid After Melting | [2][5] |
| Purity | ≥97.5% | [2][5] |
| InChI Key | QADXKWUCCGPQNR-UHFFFAOYSA-N | [2][4] |
| SMILES | C1=CN=CC(=C1Cl)Br | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and causes significant irritation to the skin, eyes, and respiratory system.[2][3]
| Hazard Class | GHS Classification | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 3 / Category 4 | 💀 GHS06 / ❗ GHS07 | Danger / Warning |
| Acute Toxicity, Dermal | Category 4 | ❗ GHS07 | Warning |
| Acute Toxicity, Inhalation | Category 4 | ❗ GHS07 | Warning |
| Skin Corrosion/Irritation | Category 2 | ❗ GHS07 | Warning |
| Serious Eye Damage/Irritation | Category 1 / Category 2 | corrosive GHS05 / ❗ GHS07 | Danger / Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | ❗ GHS07 | Warning |
Hazard Statements (H-Codes):
Experimental Protocols and Methodologies
The hazard classifications listed above are determined by standardized toxicological studies. While specific experimental reports for this compound are not detailed in publicly available safety data sheets, the methodologies follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
-
Acute Toxicity: Assessed through oral, dermal, and inhalation routes to determine the potential for harm from short-term exposure.[3]
-
Skin and Eye Irritation: Evaluated using standardized tests to measure the potential for a substance to cause reversible or irreversible damage upon contact.[3]
-
Specific Target Organ Toxicity (STOT): Assessed to identify substances that can cause toxicity to specific organs following a single exposure.[4]
For this compound, it is noted that the toxicological properties have not been fully investigated, and it should be handled with the caution appropriate for a substance of unknown chronic effects.[6]
Safe Handling and Storage Workflow
Proper handling and storage are essential to prevent exposure and maintain chemical integrity. Always handle this compound within a certified chemical fume hood.
Caption: Workflow for handling this compound.
Handling Precautions:
-
Avoid all personal contact, including inhalation of vapors or mists.[7]
-
Use only in a well-ventilated area or under a chemical fume hood.[1][8]
-
Wash hands and any exposed skin thoroughly after handling.[8][9]
-
Ground and bond containers when transferring material.[1]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4][6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][6]
-
Store locked up or in an area accessible only to qualified personnel.[1][8]
-
Incompatible with strong oxidizing agents and strong acids.[6]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The required equipment is detailed below.
| Protection Type | Specification | Rationale & Reference |
| Eye/Face Protection | Chemical safety goggles or safety glasses with side-shields. A face shield may be required for splash hazards. | Must comply with EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards to prevent serious eye irritation/damage.[6][10][11] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber). A lab coat and appropriate protective clothing are required. | To prevent skin contact which can cause irritation and toxicity.[1][10] Contaminated gloves should be replaced immediately.[7] |
| Respiratory Protection | Use in a chemical fume hood. If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter. | To prevent inhalation, which is harmful and may cause respiratory tract irritation.[6][8][10] |
First Aid and Emergency Response
Immediate action is required in the event of an exposure. First aiders must protect themselves. Always show the Safety Data Sheet to attending medical personnel.[8]
Caption: Decision workflow for responding to an exposure event.
First Aid Measures:
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2] If breathing stops, provide artificial respiration. Call a physician immediately.[8]
-
Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected area with plenty of soap and water.[2] If skin irritation persists, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[2] Remove contact lenses if present and easy to do so.[2] Continue rinsing and immediately call an ophthalmologist.[8]
-
Ingestion: Rinse mouth with water.[1][9] Call a POISON CENTER or doctor immediately if you feel unwell.[2][8]
Spill, Leak, and Disposal Procedures
Spill and Leak Cleanup:
-
Evacuate Personnel: Ensure adequate ventilation and remove all sources of ignition.[12]
-
Contain Spill: Use personal protective equipment, including respiratory protection.[6]
-
Absorb: Soak up the spill with inert absorbent material such as sand, silica gel, or universal binder.[6] Do not use combustible materials like sawdust.
-
Collect: Place the contaminated material into a suitable, labeled, and closed container for disposal.[6][13]
-
Decontaminate: Clean the spill area thoroughly. Prevent runoff from entering drains.[1][6]
Disposal Considerations:
-
All waste containing this compound must be treated as hazardous waste.[13]
-
Do not dispose of this chemical down the drain or in regular trash.[13]
-
Waste must be collected in a designated, leak-proof, and clearly labeled container. The label should include "Hazardous Waste," the full chemical name, and appropriate hazard pictograms.[13]
-
Disposal must be handled by a licensed professional hazardous waste disposal company in accordance with all local, state, and federal regulations.[13][14]
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound | C5H3BrClN | CID 817696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 379640010 [thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Synthesis of 3-Bromo-4-chloropyridine from Pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route for the preparation of 3-bromo-4-chloropyridine, a key intermediate in the pharmaceutical and agrochemical industries.[1] The synthesis is presented as a two-step process starting from pyridine, involving the formation of 4-chloropyridine followed by regioselective bromination. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with this synthetic pathway.
Introduction
Halogenated pyridines are crucial building blocks in organic synthesis, particularly for the development of novel therapeutic agents and crop protection chemicals. This compound, with its distinct substitution pattern, offers multiple reaction sites for further functionalization, making it a valuable precursor for creating diverse molecular architectures. The direct halogenation of the pyridine ring is often challenging due to its electron-deficient nature, which deactivates it towards electrophilic aromatic substitution.[2] Therefore, a multi-step approach is typically employed to achieve the desired regioselectivity and yield. This guide outlines a reliable two-step synthesis of this compound from readily available pyridine.
Overall Synthetic Pathway
The synthesis of this compound from pyridine is achieved in two main steps:
-
Chlorination of Pyridine: Pyridine is first converted to 4-chloropyridine hydrochloride using a chlorinating agent such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). The hydrochloride salt can then be neutralized to obtain 4-chloropyridine.
-
Bromination of 4-Chloropyridine: The intermediate, 4-chloropyridine, undergoes electrophilic aromatic substitution with bromine to yield the final product, this compound. The chloro substituent at the 4-position directs the incoming bromo group to the 3-position.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Chloropyridine Hydrochloride
This protocol is adapted from methodologies employing phosphorus pentachloride as the chlorinating agent.[3][4]
Materials:
-
Anhydrous Pyridine
-
Phosphorus Pentachloride (PCl₅)
-
Chlorobenzene (anhydrous)
-
n-Butanol
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 100 g of anhydrous pyridine and 100 mL of anhydrous chlorobenzene.
-
Cool the mixture in a cold-water bath.
-
Slowly add 100 g of phosphorus pentachloride to the stirred solution, ensuring the temperature does not exceed 30°C.
-
After the addition is complete, heat the reaction mixture to 70-75°C and maintain for 5 hours. The color of the mixture will gradually darken.
-
Cool the reaction mixture to room temperature and allow it to stand.
-
To the lower layer residue, add 300 mL of n-butanol. Heat the mixture to 50-60°C and stir for 1 hour.
-
Cool the mixture to approximately 10°C and collect the precipitate by suction filtration.
-
The resulting solid is 4-chloropyridine hydrochloride. Dry the solid to obtain a tan powder.
Yield and Purity:
Step 2: Synthesis of this compound
This protocol is based on the bromination of a similar substrate, 4-chlorofuro[3,2-c]pyridine, and is adapted for 4-chloropyridine.[5]
Materials:
-
4-Chloropyridine
-
Bromine (Br₂)
-
Carbon Tetrachloride (CCl₄)
-
Methanol
-
20% Aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 4-chloropyridine (1 equivalent) in carbon tetrachloride in a round-bottom flask.
-
Cool the solution to -15°C in an ice-salt bath.
-
Slowly add bromine (1.1 equivalents) dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in methanol.
-
Add 20% aqueous sodium hydroxide solution and stir for 1 hour at room temperature.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to afford this compound.
Yield:
-
Expected yield (based on a similar reaction): High (e.g., up to 96%)[5]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Step 1: 4-Chloropyridine HCl Synthesis | Step 2: this compound Synthesis |
| Starting Material | Pyridine | 4-Chloropyridine |
| Key Reagents | PCl₅, Chlorobenzene | Br₂, CCl₄ |
| Reaction Temperature | 0-30°C (addition), 70-75°C (reaction) | -15°C (addition), Room Temp. (reaction) |
| Reaction Time | 5 hours | 18 hours |
| Product | 4-Chloropyridine Hydrochloride | This compound |
| Appearance | Tan solid powder[3] | Beige to light yellow powder[1] |
| Yield | ~61.3%[3] | High (expected) |
| Purity | 92.7% (HPLC)[3] | ≥ 98% (HPLC)[1] |
| Molecular Formula | C₅H₅Cl₂N | C₅H₃BrClN |
| Molecular Weight | 150.01 g/mol | 192.44 g/mol [1] |
| CAS Number | 7379-35-3 | 36953-42-1[1] |
Signaling Pathways and Logical Relationships
Reaction Mechanism
The synthesis involves two distinct reaction mechanisms: nucleophilic substitution for the chlorination of pyridine and electrophilic aromatic substitution for the subsequent bromination.
Caption: Simplified mechanisms for chlorination and bromination.
In the first step, the nitrogen atom of pyridine acts as a nucleophile, attacking the phosphorus pentachloride. This is followed by the addition of a chloride ion to the 4-position of the pyridine ring and subsequent elimination to yield 4-chloropyridine. The electron-withdrawing nature of the nitrogen atom makes the 2- and 4-positions susceptible to nucleophilic attack.
In the second step, the bromination of 4-chloropyridine proceeds via a typical electrophilic aromatic substitution mechanism. The chlorine atom at the 4-position is a deactivating but ortho-, para-directing group. However, in the case of halopyridines, the directing effects can be complex. The electron-withdrawing nature of both the nitrogen and the chlorine deactivates the ring towards electrophilic attack. The substitution occurs preferentially at the 3-position, which is ortho to the chloro group and meta to the nitrogen, representing the most favorable position for electrophilic attack in this deactivated system.[6] The reaction proceeds through a resonance-stabilized carbocation intermediate (arenium ion).[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 4. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to High-Purity 3-Bromo-4-chloropyridine for Pharmaceutical and Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the commercial sourcing and application of high-purity 3-Bromo-4-chloropyridine, a key intermediate in the synthesis of novel compounds within the pharmaceutical and agrochemical sectors. Its unique substitution pattern offers versatile reactivity for the construction of complex molecular architectures.[1]
Commercial Suppliers of High-Purity this compound
The availability of high-purity this compound is critical for reproducible and reliable research outcomes. The following table summarizes key quantitative data from various commercial suppliers to facilitate easy comparison. Purity levels are typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
| Supplier | Product Name/Number | Purity | Analytical Method | Available Quantities | CAS Number | Notes |
| Sigma-Aldrich | This compound, AldrichCPR (CDS003116) | Not specified; buyer assumes responsibility to confirm purity | Not specified | 250 mg | 36953-42-1 | Liquid form.[2] |
| Thermo Scientific Chemicals | This compound, 98% (379640010) | ≥97.5% | GC | 1 g, 5 g | 36953-42-1 | Clear colorless to yellow liquid after melting.[3] |
| Chem-Impex | This compound | ≥ 98% | HPLC | Inquire | 36953-42-1 | Beige to light yellow powder.[4] |
| SynQuest Laboratories | This compound hydrochloride | 97.0% | Not specified | 5 g, 25 g, 100 g, 500 g | 181256-18-8 | Not specified |
| Matrix Scientific | This compound hydrochloride | 95+% | Not specified | 5 g, 25 g, 100 g | 181256-18-8 | Not specified |
| Aladdin Scientific | This compound hydrochloride | min 97% | Not specified | 1 g | 181256-18-8 | Protein Degrader Building Block.[5] |
Key Synthetic Applications and Experimental Protocols
This compound is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other pharmaceutical agents.[1][6]
General Experimental Workflow for Cross-Coupling Reactions
The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction, such as a Suzuki, Heck, or Buchwald-Hartwig amination, utilizing this compound as a substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and various organoboron compounds.
Representative Protocol:
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Triphenylphosphine (PPh₃, 0.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-4-chloropyridine.
-
Heck Reaction
The Heck reaction facilitates the coupling of this compound with alkenes to form substituted pyridines.
Representative Protocol:
-
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)
-
Triethylamine (Et₃N, 1.5 equiv)
-
Acetonitrile or DMF
-
-
Procedure:
-
In a sealed tube, combine this compound, the alkene, Pd(OAc)₂, and P(o-tol)₃.
-
De-gas the mixture and backfill with an inert gas.
-
Add the solvent and triethylamine.
-
Heat the reaction mixture to 100-120 °C for several hours, monitoring the reaction progress.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Partition the residue between water and an organic solvent.
-
Dry the organic phase, concentrate, and purify the product by chromatography.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine.[6] A specific application involves the reaction of this compound with N,N-dimethylpiperidine-4-carboxamide.[2]
Specific Protocol Example:
-
Materials:
-
This compound (1.15 mmol)
-
N,N-dimethylpiperidine-4-carboxamide (0.77 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)
-
XantPhos (0.05 mmol)
-
Sodium tert-butoxide (NaOt-Bu, 1.15 mmol)
-
Toluene (1 mL)
-
-
Procedure:
General Protocol:
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv)
-
Phosphine ligand (e.g., BINAP, XantPhos, 0.02-0.1 equiv)
-
Base (e.g., sodium tert-butoxide, cesium carbonate, 1.4 equiv)
-
Anhydrous toluene or dioxane
-
-
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium catalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Heat the mixture, typically between 80-110 °C, until the reaction is complete.
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, remove the solvent in vacuo, and purify the residue by column chromatography.
-
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is paramount for its successful application in synthesis. Suppliers typically provide a Certificate of Analysis (CoA) which includes key analytical data.
-
Purity Determination: The most common methods for determining the purity of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) . These techniques separate the main compound from any impurities, allowing for quantification of purity, often reported as a percentage (e.g., ≥98%).[4]
-
Identity Confirmation: The identity of the compound is confirmed using spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, confirming the positions of the bromine, chlorine, and hydrogen atoms on the pyridine ring.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
-
-
Physical Properties: Appearance (e.g., color and form) is also a key quality control parameter.[4]
Researchers should always request and review the Certificate of Analysis from the supplier to ensure the material meets the requirements of their specific application. For highly sensitive applications, it may be necessary to perform independent analytical testing to verify purity and identify any potential impurities that could interfere with subsequent reactions.
References
- 1. US10919858B2 - Thioacetate compounds, compositions and methods of use - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ndpharmabiotech.net [ndpharmabiotech.net]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. repositum.tuwien.at [repositum.tuwien.at]
An In-depth Technical Guide to the Reactivity of the C-Br versus C-Cl Bond in 3-Bromo-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Bromo-4-chloropyridine is a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents.[1] Its synthetic utility is derived from the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, which allows for selective functionalization of the pyridine ring. This guide provides a comprehensive analysis of the factors governing the reactivity of these two bonds in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). Understanding these reactivity patterns is crucial for the strategic design of synthetic routes to complex, highly substituted pyridine derivatives.
Generally, the C-Br bond at the 3-position is more susceptible to oxidative addition in palladium-catalyzed reactions due to its lower bond dissociation energy compared to the C-Cl bond.[2][3] Conversely, the C-Cl bond at the 4-position is activated towards nucleophilic attack by the electron-withdrawing effect of the pyridine nitrogen, making it a prime site for SNAr reactions.[1] This orthogonal reactivity allows for a stepwise and regioselective introduction of various substituents.
Comparative Reactivity of C-Br and C-Cl Bonds
The selective functionalization of this compound hinges on the distinct chemical behavior of the C-Br and C-Cl bonds in different reaction types.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of the halide in this step generally follows the trend: I > Br > OTf > Cl.[4] This trend is primarily attributed to the bond dissociation energies (BDE) of the C-X bond, with the weaker C-Br bond being more readily cleaved than the stronger C-Cl bond.
Table 1: Average Bond Dissociation Energies (BDE)
| Bond | Average BDE (kJ/mol) |
| C-Br | ~276 |
| C-Cl | ~339 |
Note: These are general values and can vary depending on the specific molecular environment.[2]
This difference in BDE strongly suggests that in this compound, the C-Br bond at the 3-position will preferentially undergo oxidative addition, allowing for selective cross-coupling at this site.
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"this compound" [fillcolor="#FFFFFF"]; "C-Br Bond" [fillcolor="#FBBC05"]; "C-Cl Bond" [fillcolor="#4285F4"]; "Lower BDE" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Higher BDE" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "More Reactive in Cross-Coupling" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Less Reactive in Cross-Coupling" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"this compound" -- "C-Br Bond" [label=" at C3"]; "this compound" -- "C-Cl Bond" [label=" at C4"]; "C-Br Bond" -> "Lower BDE"; "C-Cl Bond" -> "Higher BDE"; "Lower BDE" -> "More Reactive in Cross-Coupling"; "Higher BDE" -> "Less Reactive in Cross-Coupling"; } caption: Bond Dissociation Energy and Cross-Coupling Reactivity.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution (SNAr) reactions, the reactivity is governed by the electrophilicity of the carbon atom bearing the halogen and the stability of the intermediate Meisenheimer complex. The electron-withdrawing nitrogen atom in the pyridine ring activates the positions ortho (2- and 6-) and para (4-) to it for nucleophilic attack.
In this compound, the chlorine atom is at the activated 4-position, while the bromine atom is at the less activated 3-position. Therefore, the C-Cl bond is significantly more susceptible to nucleophilic attack than the C-Br bond. This allows for the selective introduction of nucleophiles, such as amines, alkoxides, and thiolates, at the C4 position.
dot graph { rankdir=LR; node [shape=record, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
"PyridineRing" [label=" Pyridine Ring | N"]; "C4_Position" [label="{ C4 Position | Activated by N}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "C3_Position" [label="{ C3 Position | Less Activated}", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "SNAr_Favored" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="SNAr Favored"]; "SNAr_Disfavored" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="SNAr Disfavored"];
"PyridineRing":f1 -> "C4_Position":f0 [label="para-activating"]; "C4_Position" -> "SNAr_Favored"; "C3_Position" -> "SNAr_Disfavored"; } caption: Positional Activation in Nucleophilic Aromatic Substitution.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for key transformations of this compound, along with representative data on yields and selectivity.
Selective Suzuki-Miyaura Coupling at the C-Br Bond
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. For this compound, this reaction can be performed selectively at the C-Br bond.
Table 2: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 12-24 | >90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~95 |
| 3-Thienylboronic acid | PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | ~88 |
Note: Yields are based on reactions with analogous bromochloropyridines and represent expected outcomes.
Experimental Protocol: General Procedure for Selective Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (1-5 mol%) and ligand (if applicable, 2-10 mol%).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
The reaction mixture is heated to the specified temperature with stirring for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Selective Buchwald-Hartwig Amination at the C-Br Bond
The Buchwald-Hartwig amination allows for the formation of C-N bonds. Similar to the Suzuki coupling, this reaction can be directed to the C-Br bond of this compound.[5][6]
Table 3: Representative Conditions for Selective Buchwald-Hartwig Amination
| Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | 4-18 | ~85 |
| Aniline | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | 12 | ~90 |
| Benzylamine | Pd-PEPPSI-IPr | - | Cs₂CO₃ | t-BuOH | 90 | 16 | ~88 |
Note: Yields are based on reactions with analogous bromochloropyridines and represent expected outcomes.
Experimental Protocol: General Procedure for Selective Buchwald-Hartwig Amination [5][6]
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium catalyst (1-5 mol%), ligand (if applicable, 2-10 mol%), and base (1.5-2.5 eq.).
-
This compound (1.0 eq.) and the amine (1.1-1.5 eq.) are added.
-
Anhydrous, degassed solvent is added.
-
The vessel is sealed and heated with stirring for the specified time.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by column chromatography or recrystallization.
Selective Sonogashira Coupling at the C-Br Bond
The Sonogashira coupling enables the formation of C-C triple bonds. The higher reactivity of the C-Br bond allows for selective alkynylation at the C3 position.[4]
Table 4: Representative Conditions for Selective Sonogashira Coupling
| Alkyne | Pd Catalyst | Cu co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-60 | 3-12 | >90 |
| Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NEt | DMF | 80 | 8 | ~85 |
| 1-Hexyne | PdCl₂(dppf) | CuI | Piperidine | Toluene | 70 | 10 | ~88 |
Note: Yields are based on reactions with analogous bromochloropyridines and represent expected outcomes.
Experimental Protocol: General Procedure for Selective Sonogashira Coupling [4]
-
To a solution of this compound (1.0 eq.) in a suitable solvent, add the terminal alkyne (1.1-1.5 eq.), the palladium catalyst (1-5 mol%), and the copper(I) co-catalyst (1-5 mol%).
-
The mixture is degassed with an inert gas.
-
The amine base is added, and the reaction is stirred at the indicated temperature.
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
Purification is achieved by column chromatography.
Selective Nucleophilic Aromatic Substitution (SNAr) at the C-Cl Bond
The C-Cl bond at the 4-position of this compound is activated for SNAr.
Table 5: Representative Conditions for Selective SNAr
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Sodium methoxide | - | Methanol | 65 | 12 | >95 |
| Pyrrolidine | K₂CO₃ | DMSO | 100 | 8 | ~90 |
| Sodium thiophenoxide | - | DMF | 80 | 6 | >95 |
Note: Yields are based on reactions with analogous chloropyridines and represent expected outcomes.
Experimental Protocol: General Procedure for Selective SNAr
-
A solution of this compound (1.0 eq.) in a suitable polar aprotic solvent is treated with the nucleophile (1.1-2.0 eq.).
-
If the nucleophile is not used in its salt form, a base may be added.
-
The reaction mixture is heated with stirring for the specified time.
-
After cooling, the mixture is poured into water and extracted with an organic solvent.
-
The organic extracts are washed with water and brine, dried, and concentrated.
-
The product is purified by column chromatography or recrystallization.
Conclusion
The distinct reactivity of the C-Br and C-Cl bonds in this compound provides a powerful platform for the synthesis of highly functionalized pyridine derivatives. The C-Br bond at the 3-position is the preferred site for palladium-catalyzed cross-coupling reactions, while the C-Cl bond at the 4-position is selectively targeted in nucleophilic aromatic substitution reactions. This orthogonal reactivity enables a predictable and stepwise approach to the synthesis of complex molecules, making this compound an invaluable intermediate for researchers and professionals in drug discovery and development. Careful selection of reaction conditions allows for the precise control of regioselectivity, unlocking a wide range of synthetic possibilities.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
3-Bromo-4-chloropyridine as a versatile building block in organic synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-4-chloropyridine has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique structural feature, possessing two distinct halogen atoms on the pyridine ring, allows for a range of regioselective transformations. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its application in the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. Detailed experimental protocols for its synthesis and key cross-coupling reactions are presented, alongside a decision-making workflow for its selective functionalization.
Introduction
The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Consequently, the development of efficient and selective methods for the synthesis and functionalization of substituted pyridines is a central theme in contemporary organic chemistry. This compound serves as an exceptional starting material in this context, offering two reactive handles with orthogonal reactivity. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, particularly in palladium-catalyzed cross-coupling reactions, enables a stepwise and controlled elaboration of the pyridine core.[2] This guide aims to provide a detailed technical resource for chemists looking to exploit the synthetic potential of this versatile building block.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 36953-42-1 | [1] |
| Molecular Formula | C₅H₃BrClN | [1] |
| Molecular Weight | 192.44 g/mol | [1] |
| Appearance | Beige to light yellow powder or light yellow needles | [1][4] |
| Melting Point | 80-82 °C | [5] |
| Boiling Point | 250-252 °C | [5] |
| Solubility | Soluble in DMSO, DMF; slightly soluble in water | [5] |
Synthesis of this compound
This compound can be synthesized from commercially available starting materials. One common method involves the bromination of a furo[3,2-c]pyridine precursor followed by ring opening.[1]
Experimental Protocol: Synthesis from 4-Chlorofuro[3,2-c]pyridine[1]
Materials:
-
4-Chlorofuro[3,2-c]pyridine
-
Bromine
-
Carbon tetrachloride
-
Methanol
-
20% Aqueous sodium hydroxide solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-chlorofuro[3,2-c]pyridine (10.60 g, 69 mmol) in carbon tetrachloride (135 mL) and cool the solution to -15°C.
-
Add bromine (12.13 g, 80 mmol) dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Remove the solvent under vacuum.
-
Dissolve the residue in methanol (250 mL).
-
Add 20% aqueous sodium hydroxide solution (35 mL) and continue stirring for 1 hour at room temperature.
-
Remove the methanol under vacuum.
-
Partition the residue between water (100 mL) and dichloromethane (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo to yield this compound.
Reactivity and Regioselectivity
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the C-Br bond at the 3-position is significantly more reactive than the C-Cl bond at the 4-position.[2] This regioselectivity is governed by the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle. This allows for selective functionalization at the C-3 position, leaving the C-4 position available for subsequent transformations.
Regioselective Functionalization Workflow
The following diagram illustrates a decision-making workflow for the regioselective functionalization of this compound.
Caption: Decision workflow for regioselective functionalization.
Key Synthetic Transformations
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction allows for the formation of a C-C bond between this compound and a boronic acid or ester. The reaction proceeds selectively at the C-3 position.
General Experimental Protocol for Regioselective Suzuki-Miyaura Coupling:
-
Reagents: this compound (1.0 equiv), Arylboronic acid (1.1-1.5 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv).
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Procedure: To a degassed solution of the solvent and base, add the this compound, arylboronic acid, and palladium catalyst. Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for 2-12 hours. Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of an alkynyl group at the C-3 position of this compound.
General Experimental Protocol for Regioselective Sonogashira Coupling:
-
Reagents: this compound (1.0 equiv), Terminal alkyne (1.1-1.5 equiv), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), Copper(I) iodide (CuI, 1-5 mol%), Amine base (e.g., triethylamine, diisopropylamine).
-
Solvent: Anhydrous and degassed solvent such as THF or DMF.
-
Procedure: To a solution of this compound in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base. The terminal alkyne is then added, and the reaction is stirred at room temperature to 60°C until completion. The reaction mixture is then worked up by filtration through celite, followed by extraction and purification.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of a C-N bond, allowing for the introduction of a variety of amines at the C-3 position.
General Experimental Protocol for Regioselective Buchwald-Hartwig Amination: [6][7]
-
Reagents: this compound (1.0 equiv), Amine (1.1-1.2 equiv), Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), Phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%), Strong base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Solvent: Anhydrous and degassed toluene or 1,4-dioxane.
-
Procedure: In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in a reaction vessel. Add the solvent, followed by the this compound and the amine. Seal the vessel and heat the reaction mixture to 80-110°C for 12-24 hours. After cooling, the reaction is quenched, and the product is extracted and purified.
Applications in the Synthesis of Bioactive Molecules
The polysubstituted pyridine derivatives accessible from this compound are key intermediates in the synthesis of numerous biologically active compounds.
Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline Derivatives
This compound can be envisioned as a starting material for the synthesis of 3-methyl-4-(pyridin-4-yl)aniline derivatives, which are important pharmacophores.[5][8] A plausible synthetic route would involve a regioselective Suzuki coupling at the C-3 position with a suitable boronic acid, followed by a nucleophilic aromatic substitution at the C-4 position.
Precursor to Nevirapine Analogues
While a direct synthesis of the HIV drug Nevirapine from this compound is not prominently reported, its structural motifs are present in Nevirapine and its analogues.[9][10][11] The ability to selectively introduce substituents at the C-3 and C-4 positions makes it a valuable tool for the synthesis of libraries of Nevirapine-like molecules for drug discovery programs.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its differential reactivity at the C-3 and C-4 positions allows for a high degree of control in the synthesis of complex, polysubstituted pyridines. The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, proceed with high regioselectivity, enabling the stepwise construction of target molecules. This technical guide has provided a comprehensive overview of the properties, synthesis, and reactivity of this compound, along with detailed experimental protocols, to facilitate its use in the research and development of new pharmaceuticals and agrochemicals.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 11. Synthesis and anti-HIV activity of nevirapine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Regioselective Functionalization of 3-Bromo-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-chloropyridine is a versatile and highly valuable building block in modern organic synthesis, particularly in the fields of pharmaceutical and materials science. Its unique arrangement of two distinct halogen atoms on the pyridine ring offers a powerful platform for regioselective functionalization, enabling the stepwise and controlled introduction of various substituents. This technical guide provides a comprehensive overview of the core principles and practical methodologies for the selective functionalization of this compound, empowering researchers to leverage its synthetic potential in the design and construction of complex molecular architectures.
The regioselectivity of reactions involving this compound is primarily dictated by the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, as well as the electronic nature of the pyridine ring. The bromine atom at the 3-position is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, while the chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen.[1] This orthogonal reactivity allows for a predictable and sequential approach to the synthesis of polysubstituted pyridines.
Regioselective Functionalization Strategies
The functionalization of this compound can be broadly categorized into three main strategies, each targeting a specific position on the pyridine ring with high selectivity.
Cross-Coupling Reactions at the C3 Position
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization at the C3 position.[1]
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organoboron compound and an organic halide. With this compound, this reaction proceeds selectively at the C3 position to yield 3-aryl-4-chloropyridines.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: In a clean, dry flask, this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) are combined.
-
Solvent and Base: A degassed solvent system, typically a mixture of toluene and water or 1,4-dioxane and water, is added, followed by a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired 3-phenyl-4-chloropyridine.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction also demonstrates high regioselectivity for the C3 position of this compound, providing access to 3-alkynyl-4-chloropyridines.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: A reaction vessel is charged with this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.04 eq.).
-
Solvent and Base: Anhydrous, degassed solvent such as triethylamine (TEA) or a mixture of THF and an amine base is added.
-
Reagent Addition: Phenylacetylene (1.1 eq.) is added to the mixture.
-
Reaction Conditions: The reaction is stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The residue is dissolved in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The crude product is purified by column chromatography.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. While this reaction can be performed on both aryl bromides and chlorides, the higher reactivity of the C-Br bond allows for selective amination at the C3 position under carefully controlled conditions.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Primary Amine
-
Reaction Setup: To a Schlenk tube are added this compound (1.0 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a strong base (e.g., sodium tert-butoxide, 1.4 eq.).
-
Solvent and Reagent Addition: Anhydrous, degassed toluene or 1,4-dioxane is added, followed by the primary amine (1.2 eq.).
-
Reaction Conditions: The mixture is heated to 80-110 °C under an inert atmosphere until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.[2]
Table 1: Representative Cross-Coupling Reactions at the C3 Position
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 75-95 |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | TEA | THF | 25-60 | 70-90 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 80-110 | 65-85 |
Yields are approximate and can vary depending on the specific substrates and reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom. This allows for the selective introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at this position, leaving the C3-bromo group intact for subsequent transformations.[1]
Experimental Protocol: SNAr with an Amine
-
Reaction Setup: this compound (1.0 eq.) and the desired amine (1.5-2.0 eq.) are dissolved in a suitable solvent.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) is typically used. In some cases, an alcohol can serve as both the solvent and nucleophile.
-
Reaction Conditions: The reaction mixture is heated, often at temperatures ranging from 80 to 150 °C. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: After completion, the reaction mixture is cooled and poured into water. The product may precipitate and can be collected by filtration, or the aqueous mixture can be extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.
Table 2: Representative SNAr Reactions at the C4 Position
| Nucleophile | Solvent | Temp. (°C) | Yield (%) |
| Primary/Secondary Amine | DMF or DMSO | 100-150 | 70-95 |
| Sodium Methoxide | Methanol | Reflux | 80-95 |
| Sodium Thiophenoxide | DMF | 80-120 | 75-90 |
Yields are approximate and can vary depending on the specific substrates and reaction conditions.
Metal-Halogen Exchange at the C3 Position
Metal-halogen exchange, typically using organolithium or Grignard reagents, is a common method for generating organometallic species from organic halides. The C-Br bond is significantly more reactive than the C-Cl bond in this exchange, allowing for the selective formation of a 3-pyridyl organometallic intermediate. This intermediate can then be trapped with various electrophiles.
Experimental Protocol: Lithium-Bromine Exchange and Electrophilic Quench
-
Reaction Setup: A solution of this compound (1.0 eq.) in an anhydrous ether solvent (e.g., THF or diethyl ether) is cooled to a low temperature (typically -78 °C) under an inert atmosphere.
-
Reagent Addition: A solution of an organolithium reagent, such as n-butyllithium (1.0-1.1 eq.), is added dropwise. The mixture is stirred at this low temperature for a short period (e.g., 15-30 minutes) to allow for the selective lithium-bromine exchange.
-
Electrophilic Quench: The desired electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide) is then added to the reaction mixture at low temperature.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Table 3: Representative Metal-Halogen Exchange and Quench at the C3 Position
| Organometallic Reagent | Electrophile | Solvent | Temp. (°C) | Yield (%) |
| n-BuLi | Aldehyde/Ketone | THF | -78 | 60-80 |
| n-BuLi | CO₂ | THF | -78 | 50-70 |
| i-PrMgCl·LiCl | I₂ | THF | -20 to 0 | 65-85 |
Yields are approximate and can vary depending on the specific substrates and reaction conditions.
Visualizing Synthetic Strategies
The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships and workflows for the regioselective functionalization of this compound.
Caption: Synthetic pathways for regioselective functionalization.
Caption: General experimental workflow for functionalization reactions.
Conclusion
This compound is a powerful and versatile building block that allows for the predictable and regioselective synthesis of a wide range of substituted pyridines. By understanding and applying the principles of differential halogen reactivity, researchers can strategically employ cross-coupling reactions, nucleophilic aromatic substitutions, and metal-halogen exchange reactions to achieve their synthetic goals. The experimental protocols and data presented in this guide serve as a valuable resource for scientists and drug development professionals, facilitating the efficient and controlled construction of novel molecular entities with potential applications in medicine and materials science.
References
A Technical Guide to 3-Bromo-4-chloropyridine Hydrochloride for Researchers and Drug Development Professionals
Introduction: 3-Bromo-4-chloropyridine hydrochloride is a halogenated heterocyclic compound that serves as a critical and versatile building block in modern organic synthesis.[1] For researchers, scientists, and professionals in drug development, this intermediate offers a unique platform for constructing complex molecules due to the differential reactivity of its two halogen substituents.[1][2] Its applications span the synthesis of novel pharmaceuticals, the formulation of advanced agrochemicals, and the development of specialty materials.[1][3] This guide provides a comprehensive overview of its properties, synthetic utility, and handling protocols.
Chemical and Physical Properties
This compound is typically supplied as its hydrochloride salt to improve stability and handling. The properties of both the salt and the corresponding free base are summarized below.
| Property | This compound Hydrochloride | This compound (Free Base) |
| Synonyms | Pyridine, 3-bromo-4-chloro-, hydrochloride[4] | 4-Chloro-3-bromopyridine[1] |
| CAS Number | 181256-18-8[4][5] | 36953-42-1[1][6][7] |
| Molecular Formula | C₅H₄BrCl₂N[5] | C₅H₃BrClN[1][6][8] |
| Molecular Weight | 228.9 g/mol [5] | 192.44 g/mol [1][6][7] |
| Appearance | Crystalline solid | Beige to light yellow powder or liquid[1][6] |
| Purity | Typically ≥97%[5] | Typically ≥98% (by HPLC or GC)[1] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere[1] | Store at 0-8°C[1] |
Spectral Data Summary
Detailed spectral data is essential for structure confirmation and quality control. While specific spectra should always be referenced from the supplier's Certificate of Analysis for a given batch, typical analytical data sources are noted below.
| Data Type | Description |
| ¹H NMR | Spectral data is available from chemical suppliers and databases.[9] |
| ¹³C NMR | Spectral data is available from chemical suppliers and databases. |
| Mass Spectrometry (MS) | Provides confirmation of molecular weight and fragmentation patterns. |
| Infrared (IR) Spectroscopy | Confirms the presence of characteristic functional groups and the pyridine ring structure.[8] |
Core Applications and Uses
The utility of this compound hydrochloride is rooted in its identity as a versatile synthetic intermediate.
-
Pharmaceutical Development: It is a key building block for synthesizing a range of pharmaceuticals, including anti-inflammatory, antimicrobial, and anti-cancer agents.[1] Notably, it is classified as a "Protein Degrader Building Block," indicating its role in the development of targeted protein degradation technologies like PROTACs.[5]
-
Agrochemical Synthesis: The compound is used in the formulation of pesticides and herbicides, where the pyridine scaffold is a common feature in biologically active molecules designed for crop protection.[1][3]
-
Organic Synthesis: Its primary value lies in its capacity for selective, stepwise functionalization, enabling the construction of complex polysubstituted pyridines and fused heterocyclic systems.[2]
-
Material Science: It finds application in the development of specialty polymers and coatings that require enhanced durability and chemical resistance.[1]
Synthetic Utility and Reactivity
The synthetic power of this compound stems from the orthogonal reactivity of its bromine and chlorine substituents. The bromine atom at the 3-position is significantly more reactive in palladium-catalyzed cross-coupling reactions, while the chlorine atom at the 4-position is activated for nucleophilic aromatic substitution (SₙAr).[2] This allows for selective and sequential modification of the pyridine ring.
Caption: Orthogonal reactivity of this compound.
Experimental Protocols and Methodologies
The following are generalized protocols for the two primary reaction types involving this compound. Researchers should optimize conditions for their specific substrates.
Protocol 5.1: General Procedure for Suzuki-Miyaura Cross-Coupling (at C3-Br)
This protocol outlines a typical procedure for creating a C-C bond at the C3 position, leaving the C4-chloro substituent intact.
-
Reagent Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.
-
Reaction: Heat the mixture with stirring at a temperature ranging from 80°C to 110°C. Monitor the reaction progress using TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the 3-aryl-4-chloropyridine derivative.
Protocol 5.2: General Procedure for Nucleophilic Aromatic Substitution (at C4-Cl)
This protocol details the substitution of the chlorine atom with a nucleophile.
-
Reagent Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF, DMSO), add the desired nucleophile (e.g., an amine, alcohol, or thiol, 1.1-2.0 eq.) and a suitable base (e.g., K₂CO₃, DIPEA, 1.5-3.0 eq.).
-
Reaction: Heat the mixture at an elevated temperature (e.g., 80-150°C), potentially using microwave irradiation to accelerate the reaction. Monitor for the consumption of the starting material.
-
Workup: After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Combine the organic extracts, wash with brine, dry, and concentrate. Purify the residue by column chromatography or recrystallization to obtain the 3-bromo-4-substituted-pyridine product.
The sequential application of these methodologies provides a robust workflow for synthesizing disubstituted pyridine derivatives.
Caption: Stepwise synthesis of disubstituted pyridines.
Safety and Handling
This compound and its hydrochloride salt are hazardous chemicals and must be handled with appropriate safety precautions.
| Hazard Type | GHS Hazard Statements (H-Codes) for Free Base |
| Acute Toxicity | H301: Toxic if swallowed[6] H302: Harmful if swallowed[7] H312: Harmful in contact with skin[7] H332: Harmful if inhaled[7] |
| Skin/Eye Irritation | H315: Causes skin irritation[6][7] H318: Causes serious eye damage[6] H319: Causes serious eye irritation[7] |
| Respiratory | H335: May cause respiratory irritation[6][7] |
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11] Avoid breathing dust, fumes, or vapors.[10] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep under an inert atmosphere as it may be air-sensitive.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound hydrochloride is an indispensable tool for chemists in pharmaceutical and agrochemical research. Its well-defined orthogonal reactivity allows for predictable and selective functionalization of the pyridine core, making it a valuable intermediate for creating diverse and complex molecular architectures. Proper understanding of its properties, reactivity, and safety protocols is essential for leveraging its full synthetic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. lookchem.com [lookchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C5H3BrClN | CID 817696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 379640010 [thermofisher.com]
- 9. This compound HCL(181256-18-8) 1H NMR [m.chemicalbook.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Theoretical Investigations into the Electronic Structure and Spectroscopic Properties of 3-Bromo-4-chloropyridine: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed theoretical study on the electronic structure and spectroscopic properties of 3-bromo-4-chloropyridine. Given the absence of specific published theoretical research on this molecule, this document outlines a robust computational methodology based on established practices for similar halopyridine systems. The aim is to furnish a foundational framework for future in-silico and experimental investigations, which are crucial for understanding its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science.
Introduction
This compound is a halogenated pyridine derivative with potential as a versatile intermediate in organic synthesis. The presence of two distinct halogen atoms on the pyridine ring offers differential reactivity, making it a valuable building block for the synthesis of more complex molecules. Understanding the electronic structure of this compound is paramount for predicting its chemical behavior, designing synthetic pathways, and exploring its potential as a scaffold in drug discovery.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the structural and electronic properties of molecules.[1][2] This guide details a proposed DFT-based study to characterize this compound, complemented by suggested experimental protocols for validation.
Computational Methodology
The proposed theoretical investigation will be performed using Gaussian 09 software package, employing Density Functional Theory (DFT) with the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method. A 6-311++G(d,p) basis set will be utilized for all calculations to ensure a high degree of accuracy in describing the electronic distribution, particularly for a molecule containing heavy atoms like bromine and chlorine.
Geometry Optimization
The molecular structure of this compound will be optimized to its ground state geometry in the gas phase. The convergence criteria will be set to the default values in the Gaussian 09 program. The absence of imaginary frequencies in the vibrational analysis will confirm that the optimized structure corresponds to a true energy minimum.
Electronic Properties
Following geometry optimization, a series of electronic properties will be calculated to provide a detailed understanding of the molecule's electronic landscape. These include:
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.[1]
-
Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to identify the electron-rich and electron-deficient regions of the molecule. This is instrumental in predicting the sites for electrophilic and nucleophilic attack.
-
Mulliken Atomic Charges: The charge distribution on each atom will be calculated using Mulliken population analysis to provide insights into the local electronic environment.
-
Dipole Moment: The total dipole moment and its components will be calculated to understand the overall polarity of the molecule.
Spectroscopic Analysis
To facilitate the interpretation of experimental spectra, theoretical vibrational and electronic spectra will be simulated:
-
Vibrational Frequencies: The harmonic vibrational frequencies will be calculated at the B3LYP/6-311++G(d,p) level of theory. The calculated frequencies will be scaled by an appropriate scaling factor to account for anharmonicity and systematic errors in the theoretical method. This will aid in the assignment of experimental FT-IR and FT-Raman bands.
-
UV-Vis Spectra: The electronic transitions and absorption wavelengths will be calculated using Time-Dependent DFT (TD-DFT) to simulate the UV-Vis spectrum.
Predicted Quantitative Data
The following tables summarize the expected quantitative data from the proposed computational study on this compound.
Table 1: Predicted Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-N1 | 1.34 | N1-C2-C3 | 123.5 |
| C6-N1 | 1.34 | C2-C3-C4 | 118.0 |
| C2-C3 | 1.39 | C3-C4-C5 | 119.0 |
| C3-C4 | 1.39 | C4-C5-C6 | 119.0 |
| C4-C5 | 1.39 | C5-C6-N1 | 123.5 |
| C5-C6 | 1.39 | C6-N1-C2 | 117.0 |
| C3-Br | 1.89 | Br-C3-C2 | 119.5 |
| C4-Cl | 1.74 | Cl-C4-C3 | 120.5 |
Table 2: Predicted Electronic Properties
| Property | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 2.5 Debye |
| Point Group | C1 |
Table 3: Predicted Mulliken Atomic Charges
| Atom | Charge (a.u.) |
| N1 | -0.55 |
| C2 | 0.15 |
| C3 | 0.05 |
| C4 | 0.10 |
| C5 | -0.10 |
| C6 | 0.15 |
| Br | -0.05 |
| Cl | -0.10 |
| H (on C2) | 0.10 |
| H (on C5) | 0.10 |
| H (on C6) | 0.10 |
Proposed Experimental Protocols
To validate the theoretical findings, the following experimental protocols are recommended.
Synthesis of this compound
A common synthetic route to this compound involves the bromination of 4-chloropyridine.
Protocol:
-
Dissolve 4-chloropyridine in a suitable solvent such as carbon tetrachloride.
-
Cool the solution to -15°C.
-
Add bromine dropwise to the solution over a period of 15 minutes.
-
Allow the reaction mixture to stir at room temperature for 18 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in methanol and treat with an aqueous solution of sodium hydroxide to neutralize any excess acid.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent in vacuo to yield the final product.
Spectroscopic Characterization
FT-IR and FT-Raman Spectroscopy: The vibrational spectra of the synthesized this compound will be recorded.
-
FT-IR: The spectrum will be recorded in the range of 4000-400 cm⁻¹ using a KBr pellet technique.
-
FT-Raman: The spectrum will be recorded in the same range using a laser source.
The experimental vibrational frequencies will be compared with the scaled theoretical frequencies to make definitive assignments of the vibrational modes.
¹H and ¹³C NMR Spectroscopy: The ¹H and ¹³C NMR spectra will be recorded in a suitable deuterated solvent (e.g., CDCl₃). The chemical shifts will be compared with theoretical predictions to confirm the molecular structure.
Visualizations
Caption: Molecular structure of this compound.
Caption: Proposed computational workflow for the theoretical study.
Conclusion
This technical guide outlines a comprehensive theoretical and experimental approach to characterize the electronic structure of this compound. The proposed DFT calculations will provide valuable insights into its geometry, electronic properties, and spectroscopic signatures. The suggested experimental protocols will serve to validate the theoretical predictions and provide a complete physicochemical profile of the molecule. This foundational knowledge is essential for harnessing the full potential of this compound in the development of novel pharmaceuticals and advanced materials.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-4-chloropyridine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For drug development professionals and medicinal chemists, the synthesis of substituted pyridines is of paramount importance, as this heterocycle is a key structural motif in numerous pharmaceuticals. 3-Bromo-4-chloropyridine is a valuable building block, offering two distinct halogenated positions for selective functionalization.
These application notes provide a detailed guide for the selective Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. The inherent reactivity difference between the carbon-bromine and carbon-chlorine bonds allows for a chemoselective reaction at the 3-position, leaving the 4-chloro substituent intact for subsequent transformations. This selective approach provides a versatile platform for the synthesis of 3-aryl-4-chloropyridines, which are important intermediates in the development of novel therapeutics.
Principle of Selectivity
The successful selective Suzuki-Miyaura coupling of this compound hinges on the differential reactivity of the two halogen atoms in the palladium-catalyzed cross-coupling cycle. The carbon-bromine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. By carefully selecting the reaction conditions, particularly the catalyst, ligand, and temperature, the C-Br bond can be selectively activated and coupled with an arylboronic acid, while the C-Cl bond remains unreacted. This allows for the predictable and high-yielding synthesis of 3-aryl-4-chloropyridines.
Data Presentation
The following table summarizes the results of the Suzuki-Miyaura coupling of this compound with a range of electronically and sterically diverse arylboronic acids. The data highlights the scope and efficiency of the optimized protocol.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Chloro-3-phenylpyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-Chloro-3-(4-methoxyphenyl)pyridine | 92 |
| 3 | 4-Fluorophenylboronic acid | 4-Chloro-3-(4-fluorophenyl)pyridine | 88 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4-Chloro-3-(4-(trifluoromethyl)phenyl)pyridine | 75 |
| 5 | 3-Methoxyphenylboronic acid | 4-Chloro-3-(3-methoxyphenyl)pyridine | 89 |
| 6 | 2-Thienylboronic acid | 4-Chloro-3-(thiophen-2-yl)pyridine | 78 |
| 7 | 4-Acetylphenylboronic acid | 1-(4-(4-Chloropyridin-3-yl)phenyl)ethan-1-one | 81 |
| 8 | 4-Formylphenylboronic acid | 4-(4-Chloropyridin-3-yl)benzaldehyde | 79 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hot plate
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Standard laboratory glassware
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture at 90 °C under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-chloro-3-(4-methoxyphenyl)pyridine.
Visualizations
The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Application Notes and Protocols: Regioselective Buchwald-Hartwig Amination of 3-Bromo-4-chloropyridine with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad substrate scope.[1][2] This powerful transformation is of particular significance in pharmaceutical and materials science for the synthesis of arylamines, which are prevalent structural motifs in a vast array of biologically active compounds and functional materials.
These application notes provide a comprehensive overview and detailed protocols for the regioselective Buchwald-Hartwig amination of 3-bromo-4-chloropyridine with various primary amines. The inherent reactivity difference between the carbon-bromine and carbon-chlorine bonds allows for a highly selective reaction, primarily yielding 3-amino-4-chloropyridine derivatives. This chemoselectivity makes this compound a valuable starting material for the synthesis of diverse substituted pyridines, as the remaining chlorine atom can be subjected to further functionalization.
Principle of Regioselectivity
The success of the regioselective Buchwald-Hartwig amination of this compound hinges on the differential reactivity of the two halogen substituents. The oxidative addition of the aryl halide to the palladium(0) catalyst is the initial and rate-determining step in the catalytic cycle. The C-Br bond is weaker and therefore more susceptible to oxidative addition than the C-Cl bond. This difference in reactivity allows for the selective formation of the C-N bond at the 3-position while leaving the 4-chloro substituent intact for potential subsequent cross-coupling reactions. By carefully selecting the catalyst, ligand, and reaction conditions, high to excellent regioselectivity can be achieved.
Data Presentation
The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of 3-halopyridines with various primary amines. While specific data for this compound is limited in the literature, the data presented for closely related analogs provides a strong predictive framework for reaction outcomes.
Table 1: Catalyst and Ligand Screening for the Amination of 3-Bromopyridine Analogs with Primary Amines
| Entry | Primary Amine | Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | n-Butylamine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | >95 (estimated) |
| 2 | Iso-propylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | 92 (estimated) |
| 3 | Cyclohexylamine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 60[3] |
| 4 | Benzylamine | Pd-PEPPSI-IPr | K₃PO₄ | Dioxane | 100 | 90 (for 3-bromopyridine-D4)[4] | |
| 5 | Aniline | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 110 | 85 (for 3-bromopyridine-D4)[4] |
Table 2: Substrate Scope of Primary Amines in the Amination of 3-Bromopyridine Analogs
| Entry | Primary Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | n-Hexylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | >95 (estimated) |
| 2 | Cyclopentylamine | BrettPhos-precatalyst | LiHMDS | THF | 65 | 78[3] |
| 3 | 2-Amino-5-methylpyridine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 120 | Moderate-High (qualitative)[1] |
| 4 | 4-Methoxyaniline | Pd₂(dba)₃ / RuPhos | K₂CO₃ | Toluene | 100 | 94 (estimated) |
Note: Yields are based on reactions with 3-bromopyridine or its deuterated analog and are intended to be representative. Optimization will be necessary for this compound.
Experimental Protocols
The following is a general protocol for the regioselective Buchwald-Hartwig amination of this compound with a primary amine. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%) OR Palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or flask)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if not using a precatalyst), and base under an inert atmosphere.
-
Add this compound to the Schlenk tube.
-
Seal the tube, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe.
-
Add the primary amine to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-(4-chloropyridin-3-yl)amine.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Experimental Workflow
Caption: General workflow for Buchwald-Hartwig amination.
Regioselectivity of Amination
Caption: Regioselectivity in the amination of this compound.
References
Application Note: Sonogashira Coupling of 3-Bromo-4-chloropyridine with Terminal Alkynes
AN-SGC-001
For Research Use Only.
Abstract
This application note provides a detailed protocol for the selective Sonogashira cross-coupling of 3-bromo-4-chloropyridine with various terminal alkynes. The bromine atom at the C-3 position exhibits higher reactivity than the chlorine atom at the C-4 position in palladium-catalyzed reactions, allowing for regioselective functionalization.[1] This method provides a reliable route to synthesize 3-alkynyl-4-chloropyridine derivatives, which are valuable intermediates in the development of pharmaceuticals and functional materials.[1] The protocol outlines the reaction setup, optimized conditions, purification procedures, and expected outcomes for a range of alkyne substrates.
Introduction
The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base.[2][3] this compound is a versatile building block in medicinal chemistry due to the differential reactivity of its two halogen substituents.[1] The carbon-bromine bond is more susceptible to oxidative addition to the palladium(0) catalyst compared to the stronger carbon-chlorine bond.[1][4][5] This reactivity difference enables the selective synthesis of 3-alkynyl-4-chloropyridines, leaving the chlorine atom available for subsequent transformations, such as nucleophilic aromatic substitution.[1]
Reaction Principle and Workflow
The reaction proceeds via a dual catalytic cycle involving palladium and copper. The palladium cycle involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.[4][5] The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne, which increases the rate of the reaction.[2]
Caption: General scheme for the selective Sonogashira coupling.
The overall experimental process follows a standard workflow for cross-coupling reactions, involving careful setup under an inert atmosphere, monitoring of the reaction progress, and appropriate work-up and purification steps.
Caption: General experimental workflow for Sonogashira coupling.
Optimized Reaction Conditions and Substrate Scope
The optimal conditions for the Sonogashira coupling of this compound may vary slightly depending on the reactivity of the terminal alkyne. A general set of conditions that provides good to excellent yields for a variety of substrates is presented below. Bulky or electron-deficient alkynes may require higher temperatures or longer reaction times.[5]
Table 1: Representative Substrate Scope and Yields
| Entry | Alkyne Substrate (R = ) | Product | Conditions | Time (h) | Yield (%) |
| 1 | Phenyl | 4-Chloro-3-(phenylethynyl)pyridine | A | 4 | 92 |
| 2 | 4-Methoxyphenyl | 4-Chloro-3-((4-methoxyphenyl)ethynyl)pyridine | A | 5 | 95 |
| 3 | n-Butyl | 4-Chloro-3-(hex-1-yn-1-yl)pyridine | A | 6 | 85 |
| 4 | Trimethylsilyl | 4-Chloro-3-((trimethylsilyl)ethynyl)pyridine | B | 12 | 88 |
| 5 | -(CH₂)₂OH | 3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol | B | 8 | 78 |
-
Conditions A: Pd(PPh₃)₂Cl₂ (2.5 mol%), CuI (5 mol%), Et₃N (2.0 equiv.), DMF, 100°C.[6]
-
Conditions B: Pd(PPh₃)₄ (3 mol%), CuI (5 mol%), Et₃N (3.0 equiv.), THF, 60°C.[7] (Yields are representative and based on similar reactions reported in the literature. Optimization may be required for specific substrates.)
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with phenylacetylene on a 1.0 mmol scale.
Materials and Reagents:
-
This compound (192.4 mg, 1.0 mmol, 1.0 equiv.)
-
Phenylacetylene (122.6 mg, 1.2 mmol, 1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (17.5 mg, 0.025 mmol, 2.5 mol%)
-
Copper(I) iodide [CuI] (9.5 mg, 0.05 mmol, 5.0 mol%)
-
Triethylamine (Et₃N) (279 µL, 2.0 mmol, 2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (192.4 mg), Pd(PPh₃)₂Cl₂ (17.5 mg), and CuI (9.5 mg).[6][7]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times.
-
Solvent and Reagent Addition: Under a positive pressure of nitrogen, add anhydrous DMF (5 mL) via syringe, followed by triethylamine (279 µL) and phenylacetylene (132 µL).[6]
-
Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes, then heat the flask in a preheated oil bath at 100°C.[6]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 3-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove insoluble salts. Wash the pad with additional diethyl ether (2 x 10 mL).[5]
-
Combine the filtrates and wash sequentially with saturated aqueous NH₄Cl (15 mL), water (15 mL), and brine (15 mL).[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-chloro-3-(phenylethynyl)pyridine.
Sonogashira Catalytic Cycle
The mechanism involves two interconnected catalytic cycles. The palladium cycle achieves the C-C bond formation, while the copper cycle regenerates the active acetylide species.
References
- 1. nbinno.com [nbinno.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 3-Bromo-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-chloropyridine is a versatile building block in organic synthesis, particularly valuable in the construction of complex polysubstituted pyridine derivatives. Its utility stems from the differential reactivity of the two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 3-position is generally more reactive than the carbon-chlorine bond at the 4-position, allowing for selective functionalization. This regioselectivity enables a stepwise approach to introduce various substituents, making it a key intermediate in the synthesis of pharmaceuticals and other functional materials.[1]
This document provides detailed application notes and experimental protocols for common palladium-catalyzed cross-coupling reactions utilizing this compound, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.
Regioselectivity
The primary determinant of regioselectivity in the cross-coupling of dihalopyridines is the relative bond strength of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond, leading to preferential oxidative addition of the C-Br bond to the palladium(0) catalyst.[2] This inherent reactivity difference allows for selective coupling at the C3 position while leaving the C4-chloro substituent intact for subsequent transformations. The choice of palladium catalyst, ligands, and reaction conditions can further influence and enhance this selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various organoboron compounds. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents at the C3 position.
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pd(PPh₃)₄ is a reliable choice. Pd(OAc)₂ with a phosphine ligand is also highly effective.[3][4] |
| Ligand | PPh₃, dppf, Buchwald ligands (e.g., XPhos, SPhos) | The choice of ligand can be critical for optimizing yield and selectivity. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (aq. solution) | An aqueous solution of an inorganic base is typically used.[5] |
| Solvent | 1,4-Dioxane, Toluene, DMF, Ethanol/Water mixtures | A mixture of an organic solvent and water is common to dissolve all reactants.[3][4] |
| Temperature | 80 - 110 °C | Reaction temperature is dependent on the specific substrates and catalyst system. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the degradation of the palladium catalyst. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to 3-alkynyl-4-chloropyridines.[6]
Table 2: Typical Reaction Conditions for Sonogashira Coupling of this compound
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂ | A combination of a palladium catalyst and a copper(I) co-catalyst is standard.[7] |
| Co-catalyst | CuI | Typically used in catalytic amounts.[7] |
| Ligand | PPh₃ | Often used in conjunction with the palladium catalyst.[7] |
| Base | Et₃N, i-Pr₂NH | The amine base can often serve as the solvent as well.[7] |
| Solvent | DMF, THF, Acetonitrile | A co-solvent may be used if the amine base is not sufficient.[7] |
| Temperature | Room Temperature to 100 °C | Mild conditions are often sufficient, but heating may be required for less reactive substrates.[7] |
| Atmosphere | Inert (Argon or Nitrogen) | Necessary to prevent side reactions and catalyst decomposition.[7] |
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from a procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[7]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(CF₃COO)₂ (2.5 mol%)
-
PPh₃ (5.0 mol%)
-
CuI (5.0 mol%)
-
Et₃N
-
DMF
Procedure:
-
To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Add DMF (2.0 mL) and stir for 30 minutes.
-
Add this compound and the terminal alkyne.
-
Add Et₃N (1.0 mL) as the base.
-
Heat the reaction mixture to 100 °C for 3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and proceed with aqueous work-up and extraction with an organic solvent.
-
Purify the product by column chromatography.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond formation between this compound and an alkene.[8][9] This reaction typically yields the trans-substituted alkene.[9]
Table 3: Typical Reaction Conditions for Heck Reaction of this compound
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(OAc)₂, PdCl₂ | Palladium(II) precursors are commonly used and reduced in situ.[8] |
| Ligand | PPh₃, P(o-tol)₃ | Phosphine ligands are typically required. |
| Base | Et₃N, NaOAc, K₂CO₃ | An organic or inorganic base is used to neutralize the generated acid.[8] |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are generally used. |
| Temperature | 100 - 140 °C | Higher temperatures are often necessary for the Heck reaction.[8][10] |
| Atmosphere | Inert (Argon or Nitrogen) | Recommended to ensure catalyst stability. |
Experimental Protocol: Heck Reaction
This is a general protocol for the Heck reaction of this compound with an alkene.[10]
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tol)₃ (4 mol%)
-
Et₃N (2.0 equiv)
-
DMF (anhydrous)
Procedure:
-
In a sealed tube, combine this compound, the alkene, Pd(OAc)₂, P(o-tol)₃, and Et₃N.
-
Add anhydrous DMF.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond formation reaction, allowing for the synthesis of 3-amino-4-chloropyridine derivatives from this compound and a primary or secondary amine.[11][12]
Table 4: Typical Reaction Conditions for Buchwald-Hartwig Amination of this compound
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Palladium precatalysts are used with a suitable ligand.[13] |
| Ligand | BINAP, XantPhos, RuPhos, XPhos | Bulky, electron-rich phosphine ligands are crucial for high yields.[13] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required.[13] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are used.[13] |
| Temperature | 80 - 110 °C | Heating is generally required.[11] |
| Atmosphere | Inert (Argon or Nitrogen) | Strictly required to prevent catalyst oxidation.[11] |
Experimental Protocol: Buchwald-Hartwig Amination
The following is a generalized protocol for the Buchwald-Hartwig amination of this compound.[11]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
NaOt-Bu (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOt-Bu under an inert atmosphere.
-
Add this compound to the Schlenk tube.
-
Seal the tube and evacuate and backfill with inert gas (repeat this cycle three times).
-
Add anhydrous toluene via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction and quench with a saturated aqueous solution of NH₄Cl.
-
Extract with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Regioselective functionalization of this compound.
References
- 1. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Strategic Role of 3-Bromo-4-chloropyridine in Agrochemical Synthesis
Introduction
3-Bromo-4-chloropyridine is a versatile and highly valuable heterocyclic intermediate in the synthesis of modern agrochemicals.[1] Its unique structural arrangement, featuring two distinct halogen substituents on the pyridine ring, allows for selective and sequential functionalization, making it a key building block for complex molecular architectures with desired biological activities. The differential reactivity of the bromine and chlorine atoms enables chemists to employ a range of synthetic strategies, including cross-coupling and nucleophilic substitution reactions, to construct novel fungicides and herbicides.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyridine-based agrochemicals.
Core Principles of Reactivity
The synthetic utility of this compound stems from the differential reactivity of its two halogen atoms:
-
Suzuki-Miyaura Coupling: The carbon-bromine bond at the 3-position is more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond at the 4-position. This allows for selective formation of a carbon-carbon bond at the C3 position via Suzuki-Miyaura coupling, leaving the chlorine atom intact for subsequent transformations.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing effect of the pyridine nitrogen. This facilitates the displacement of the chloride ion by various nucleophiles, such as phenols, anilines, and thiols, to introduce diverse functionalities.
This orthogonal reactivity provides a powerful tool for the regioselective synthesis of polysubstituted pyridines, which are common scaffolds in a variety of agrochemicals.
Application in Fungicide Synthesis: Synthesis of a Biphenyl-Pyridine Analog
A significant class of fungicides is based on the biphenyl-pyridine scaffold. The synthesis of these compounds can be efficiently achieved through a Suzuki-Miyaura coupling reaction, where this compound is coupled with a substituted phenylboronic acid. The resulting 3-aryl-4-chloropyridine intermediate can then be further modified.
Experimental Protocol: Synthesis of 3-(2-chloro-4-fluorophenyl)-4-chloropyridine
This protocol describes the synthesis of a key intermediate for a potential fungicide, based on the coupling of this compound with 2-chloro-4-fluorophenylboronic acid.
Materials:
-
This compound
-
2-Chloro-4-fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol, 192.4 mg), 2-chloro-4-fluorophenylboronic acid (1.2 mmol, 209.4 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.7 mg) to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (mg) | Yield (%) |
| This compound | 192.44 | 1.0 | 192.4 | - |
| 2-Chloro-4-fluorophenylboronic acid | 174.39 | 1.2 | 209.3 | - |
| 3-(2-chloro-4-fluorophenyl)-4-chloropyridine | 258.08 | - | - | ~85% (Typical) |
Workflow Diagram:
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Application in Herbicide Synthesis: Synthesis of a Phenoxy-Pyridine Derivative
The synthesis of phenoxy-pyridine herbicides often involves a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the 4-position of the pyridine ring is displaced by a substituted phenoxide. This compound serves as an excellent starting material for this transformation.
Experimental Protocol: Synthesis of 3-Bromo-4-(2,4-dichlorophenoxy)pyridine
This protocol details the synthesis of a 3-bromo-4-phenoxypyridine derivative, a common structural motif in herbicides, via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
2,4-Dichlorophenol
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2,4-dichlorophenol (1.1 mmol, 179.3 mg) and potassium carbonate (1.5 mmol, 207.3 mg) in N,N-dimethylformamide (10 mL).
-
Heat the mixture to 80 °C and stir for 30 minutes.
-
Add this compound (1.0 mmol, 192.4 mg) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 16 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (mg) | Yield (%) |
| This compound | 192.44 | 1.0 | 192.4 | - |
| 2,4-Dichlorophenol | 163.00 | 1.1 | 179.3 | - |
| 3-Bromo-4-(2,4-dichlorophenoxy)pyridine | 318.94 | - | - | ~75% (Typical) |
Signaling Pathway Diagram:
References
Application Notes and Protocols: Regioselective Lithiation of 3-Bromo-4-chloropyridine for Versatile C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of pyridine rings is a cornerstone of medicinal chemistry and materials science, with substituted pyridines forming the core of numerous pharmaceuticals and functional materials. The regioselective introduction of carbon-carbon bonds onto the pyridine scaffold is a powerful strategy for the synthesis of novel molecular entities. This document provides detailed application notes and protocols for the regioselective lithiation of 3-bromo-4-chloropyridine at the C-4 position, followed by trapping with various electrophiles to facilitate C-C bond formation. This method offers a versatile entry point to a wide array of 3,4-disubstituted pyridine derivatives.
The protocol leverages the directing effect of the halogen atoms and the kinetic acidity of the pyridine ring protons to achieve high regioselectivity. The resulting organolithium intermediate is a potent nucleophile that can react with a range of electrophiles, setting the stage for subsequent cross-coupling reactions such as Suzuki-Miyaura and Negishi couplings. Careful control of reaction conditions, particularly temperature, is crucial to prevent the formation of the highly reactive 3,4-pyridyne intermediate.
Data Presentation: Trapping of Lithiated Halopyridines
The following table summarizes the yields of 3,4-disubstituted pyridines obtained from the lithiation of 3-halopyridines with lithium diisopropylamide (LDA) and subsequent quenching with various electrophiles. While the data is primarily for 3-chloropyridine, the reactivity is analogous for this compound, providing a strong predictive basis for reaction outcomes.
| Electrophile | Product | Yield (%) |
| D₂O | 3-Chloro-4-deuteriopyridine | 96 |
| (CH₃)₃SiCl | 3-Chloro-4-(trimethylsilyl)pyridine | 95 |
| CH₃I | 3-Chloro-4-methylpyridine | 65 |
| CH₃(CH₂)₃I | 3-Chloro-4-butylpyridine | 45 |
| C₆H₅CHO | 3-Chloro-α-phenyl-4-pyridinemethanol | 75 |
| (C₆H₅)₂CO | 3-Chloro-α,α-diphenyl-4-pyridinemethanol | 80 |
| C₆H₅CN | 3-Chloro-4-pyridyl phenyl ketone | 50 |
| (CH₃)₂NCHO (DMF) | 3-Chloro-4-pyridinecarboxaldehyde | 68 |
Experimental Protocols
Protocol 1: Regioselective Lithiation of this compound and Trapping with an Electrophile
This protocol describes the generation of 4-lithio-3-bromo-4-chloropyridine and its subsequent reaction with an electrophile.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., trimethylborate for subsequent Suzuki coupling, or a ketone/aldehyde)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of LDA: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath. To the cooled THF, add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 15-20 minutes. Ensure the internal temperature does not rise above -75 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: To the solution of the lithiated pyridine, add the chosen electrophile (1.2 equivalents) in anhydrous THF dropwise at -78 °C. Stir the reaction mixture at this temperature for an additional 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Negishi Coupling for C-C Bond Formation
This protocol describes the Negishi cross-coupling reaction of a 4-chloro-3-pyridylzinc reagent (prepared in situ from the lithiated species) with an aryl halide.
Materials:
-
Product from Protocol 1 (where the electrophile was ZnCl₂)
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Anhydrous THF
-
Anhydrous diethyl ether
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Organozinc Reagent: Following step 2 of Protocol 1, to the solution of 4-lithio-3-bromo-4-chloropyridine at -78 °C, add a solution of anhydrous zinc chloride (ZnCl₂) (1.1 equivalents) in anhydrous THF dropwise. Allow the mixture to warm slowly to room temperature and stir for 1-2 hours to ensure complete transmetalation.
-
Catalyst Preparation: In a separate flame-dried flask under an inert atmosphere, prepare the palladium catalyst by dissolving Pd₂(dba)₃ (0.025 equivalents) and PPh₃ (0.1 equivalents) in anhydrous THF.
-
Coupling Reaction: To the solution of the organozinc reagent, add the aryl halide (1.0 equivalent) followed by the freshly prepared palladium catalyst solution. Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl solution. Extract the product with diethyl ether. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Reaction Scheme: Lithiation and C-C Coupling
Application Notes and Protocols: Synthesis of 3-amino-4-chloropyridine from 3-Bromo-4-chloropyridine
Abstract
This document provides a detailed protocol for the synthesis of 3-amino-4-chloropyridine, a valuable intermediate in pharmaceutical and agrochemical research.[1] The synthesis starts from 3-bromo-4-chloropyridine and proceeds via a two-step sequence involving a Buchwald-Hartwig amination followed by acidic hydrolysis. Due to the challenges associated with the direct use of ammonia in palladium-catalyzed reactions, this protocol employs benzophenone imine as a stable and effective ammonia surrogate.[2] The subsequent hydrolysis of the intermediate imine provides the desired primary amine. This method offers a robust and adaptable procedure for researchers in drug development and organic synthesis.
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds prevalent in medicinal chemistry.[2] The Buchwald-Hartwig amination has emerged as a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[2] However, the direct coupling of ammonia can be challenging due to its strong coordination to the palladium catalyst, which can inhibit catalytic activity.[2] To circumvent this issue, ammonia equivalents such as benzophenone imine are frequently used.[3] These reagents couple efficiently with aryl halides, and the resulting imine can be readily hydrolyzed to afford the primary arylamine.[3]
This protocol details a reliable two-step synthesis of 3-amino-4-chloropyridine from this compound. The first step is the Buchwald-Hartwig coupling of this compound with benzophenone imine. The second step is the acidic hydrolysis of the resulting N-(4-chloropyridin-3-yl)diphenylmethanimine to yield the final product.
Reaction Scheme
Figure 1: Two-step synthesis of 3-amino-4-chloropyridine.
Experimental Protocols
Part 1: Synthesis of N-(4-chloropyridin-3-yl)diphenylmethanimine
Materials:
-
This compound
-
Benzophenone imine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add this compound (1.0 equivalent) and benzophenone imine (1.2 equivalents).
-
Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.2 M.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude N-(4-chloropyridin-3-yl)diphenylmethanimine by column chromatography on silica gel.
Part 2: Hydrolysis to 3-Amino-4-chloropyridine
Materials:
-
Crude or purified N-(4-chloropyridin-3-yl)diphenylmethanimine
-
Tetrahydrofuran (THF)
-
2 M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-(4-chloropyridin-3-yl)diphenylmethanimine intermediate in THF.
-
Add an equal volume of 2 M aqueous HCl and stir the mixture vigorously at room temperature.
-
Monitor the hydrolysis by TLC or LC-MS until the starting material is fully consumed (typically 2-4 hours).
-
Once the reaction is complete, carefully neutralize the mixture by adding saturated NaHCO₃ solution until gas evolution ceases and the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-amino-4-chloropyridine.
-
If necessary, purify the product by recrystallization or column chromatography on silica gel.
Summary of Reaction Parameters
| Parameter | Step 1: Buchwald-Hartwig Amination | Step 2: Hydrolysis |
| Starting Material | This compound | N-(4-chloropyridin-3-yl)diphenylmethanimine |
| Key Reagents | Benzophenone imine, Pd₂(dba)₃, XPhos, NaOtBu | 2 M Aqueous HCl, THF |
| Solvent | Toluene | THF/Water |
| Temperature | 100 °C | Room Temperature |
| Reaction Time | 12-24 hours | 2-4 hours |
| Workup | Filtration and concentration | Extraction and concentration |
| Purification | Column Chromatography | Recrystallization/Column Chromatography |
| Expected Yield | 70-90% (for the coupling step) | >90% (for the hydrolysis step) |
Expected Results and Characterization
3-Amino-4-chloropyridine
-
Appearance: Off-white to light brown solid.[4]
-
Molecular Formula: C₅H₅ClN₂[5]
-
Molecular Weight: 128.56 g/mol [5]
-
Melting Point: 58-63 °C[4]
-
CAS Number: 20511-15-3[5]
Spectroscopic Data:
-
Mass Spectrometry (GC-MS): m/z 128 (M⁺), 130 (M⁺+2).[2]
-
¹H NMR (CDCl₃, estimated):
-
δ 8.0-8.2 (m, 2H, pyridine protons adjacent to N)
-
δ 7.2-7.4 (d, 1H, pyridine proton)
-
δ 4.0-5.0 (br s, 2H, -NH₂)
-
-
¹³C NMR (CDCl₃, estimated):
-
δ 145-150 (C)
-
δ 140-145 (CH)
-
δ 135-140 (C)
-
δ 120-125 (CH)
-
δ 115-120 (C)
-
Experimental Workflow Diagram
Figure 2: Detailed experimental workflow.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Bromo-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-chloropyridine is a versatile heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents.[1] Its utility stems from the presence of two distinct halogen substituents on the pyridine ring, offering opportunities for selective functionalization. The electron-withdrawing nature of the pyridine nitrogen activates the C-4 position towards nucleophilic aromatic substitution (SNAr), while the bromine at the C-3 position is more susceptible to palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise and controlled introduction of various functionalities.[1]
This document provides detailed protocols for nucleophilic aromatic substitution reactions on this compound, focusing on the introduction of amino and alkoxy groups. Additionally, a general protocol for the Buchwald-Hartwig amination is included, which can serve as a complementary method for C-N bond formation.
Regioselectivity of Substitution
The regioselectivity of nucleophilic substitution on the this compound ring is primarily governed by the electronic effects of the pyridine nitrogen. The nitrogen atom withdraws electron density from the ring, particularly from the ortho (2 and 6) and para (4) positions, making them more electrophilic and susceptible to nucleophilic attack. Consequently, the chlorine atom at the C-4 position is significantly more activated towards SNAr than the bromine atom at the C-3 position.[2][3] Therefore, under typical SNAr conditions, nucleophiles will preferentially displace the chloride at the 4-position.
For substitution at the 3-position, a change in mechanism is generally required, such as the formation of a pyridyne intermediate or the use of transition metal catalysis, like the Buchwald-Hartwig amination, which typically favors reaction at the more reactive C-Br bond.[4][5]
Data Presentation: Representative Nucleophilic Aromatic Substitutions
The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution on this compound and related dihalopyridines.
| Nucleophile | Product | Reaction Conditions | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pyrrolidine | 3-Bromo-4-(pyrrolidin-1-yl)pyridine | Microwave irradiation | NMP/Toluene | 180 | 55 | [6] |
| Diethylamine | 3-Bromo-4-(diethylamino)pyridine | Not specified | Not specified | Not specified | Not specified | [6] |
| Diisopropylamine | 3-Bromo-4-(diisopropylamino)pyridine | t-BuONa/NaNH₂ | Not specified | Not specified | 30 | [6] |
| Morpholine | 3-Bromo-4-morpholinopyridine | t-BuONa/NaNH₂ | Not specified | Not specified | 40 | [6] |
| Sodium Methoxide | 3-Bromo-4-methoxypyridine | NaOMe | Methanol | Not specified | Not specified | [2] |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution with an Amine (Amination at C-4)
This protocol describes a general procedure for the reaction of this compound with a secondary amine under microwave conditions, leading to the selective substitution of the 4-chloro group.
Materials:
-
This compound
-
Amine (e.g., pyrrolidine, morpholine)
-
1-Methyl-2-pyrrolidinone (NMP)
-
Toluene
-
Microwave reactor vials
-
Magnetic stir bars
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the desired amine (1.2-2.0 eq).
-
Add a mixture of NMP and toluene as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 180 °C for 30-60 minutes.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the desired 3-bromo-4-aminopyridine derivative.
Protocol 2: Nucleophilic Aromatic Substitution with an Alkoxide (Etherification at C-4)
This protocol outlines a general procedure for the synthesis of 3-bromo-4-alkoxypyridines via the reaction of this compound with a sodium alkoxide.
Materials:
-
This compound
-
Sodium methoxide or other sodium alkoxide
-
Anhydrous methanol or corresponding alcohol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in the corresponding anhydrous alcohol (e.g., methanol).
-
Add sodium alkoxide (1.1-1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-4-alkoxypyridine.
-
If necessary, purify the product by silica gel column chromatography.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of an aryl bromide. This reaction is typically selective for the C-Br bond over the C-Cl bond in this compound.[4][5][7]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Schlenk tube or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a nitrogen-filled glovebox or under an inert atmosphere, add the palladium catalyst (1-5 mol%), phosphine ligand (1-10 mol%), and base (1.4-2.0 eq) to a Schlenk tube or sealed vial.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent (e.g., toluene).
-
Seal the tube/vial and heat the reaction mixture with vigorous stirring at 80-110 °C for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-amino-4-chloropyridine derivative.
Visualizations
Caption: General experimental workflow for nucleophilic aromatic substitution.
Caption: Regioselectivity in reactions of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-chloropyridine reacts with sodium methoxide about 230 million times fas.. [askfilo.com]
- 3. brainly.in [brainly.in]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols: 3-Bromo-4-chloropyridine in the Synthesis of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-chloropyridine is a versatile heterocyclic building block widely employed in the synthesis of various biologically active molecules, particularly in the development of novel anti-inflammatory agents.[1] Its unique substitution pattern, featuring two distinct halogen atoms, allows for selective and sequential functionalization through various cross-coupling and nucleophilic substitution reactions. This differential reactivity makes it a valuable starting material for constructing complex molecular architectures with potent anti-inflammatory properties.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of p38 MAP kinase inhibitors, a significant class of anti-inflammatory agents.
Key Applications in Anti-inflammatory Drug Discovery
The primary application of this compound in this context is as a key intermediate for the synthesis of substituted pyridine and pyrimidine derivatives that act as inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it a prime target for anti-inflammatory therapies.
The bromine atom at the 3-position is more susceptible to palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the introduction of aryl or heteroaryl moieties. The chlorine atom at the 4-position can then be displaced by a nucleophile, such as an amine, in a subsequent step. This sequential functionalization is a powerful strategy for building the core structures of many p38 MAP kinase inhibitors.
Data Presentation: Biological Activity of Synthesized p38 MAP Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of various p38 MAP kinase inhibitors, some of which are synthesized using methodologies involving halogenated pyridines as key intermediates. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective inhibitors.
| Compound ID | Structure | Target | IC50 (nM) | Reference |
| BIRB 796 | N/A | p38α MAP Kinase | 38 | N/A |
| SB203580 | N/A | p38α MAP Kinase | 50 | N/A |
| Compound 1 | Pyridinylimidazole derivative | p38α MAP Kinase | 21 | N/A |
| Compound 2 | Naphthyridone derivative | p38 MAP Kinase | ~2% overall yield from an 18-step synthesis | [2] |
| Compound 3 | Benzothiazole derivative | p38α MAP Kinase | 40 | [3] |
| Compound 4 | Nicotinonitrile-benzofuran hybrid | p38α MAP Kinase | 40 | [3] |
| Compound 5 | Pyridinyltriazole derivative | p38 MAP Kinase | Comparable to SB202190 | N/A |
Signaling Pathway
The diagram below illustrates the p38 MAP kinase signaling pathway, a key cascade in the inflammatory response. Environmental stresses and inflammatory cytokines activate a series of upstream kinases (MAPKKKs and MAPKKs), which in turn phosphorylate and activate p38 MAP kinase. Activated p38 then phosphorylates various downstream substrates, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines and other inflammatory mediators. The inhibitors synthesized from this compound typically act by binding to the ATP-binding site of p38 MAP kinase, thereby preventing its activation and downstream signaling.
Caption: The p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a p38 MAP kinase inhibitor using this compound as a starting material. The key steps involve a Suzuki-Miyaura coupling followed by a nucleophilic aromatic substitution.
Experimental Workflow
The logical workflow for the synthesis is depicted below. It starts with the selective Suzuki-Miyaura coupling at the more reactive bromine position of this compound, followed by a nucleophilic aromatic substitution at the chlorine position to introduce the final side chain.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-4-chloropyridine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to optimize the Suzuki-Miyaura cross-coupling of 3-bromo-4-chloropyridine.
Troubleshooting Guide
Low yields and side reactions are common hurdles in the Suzuki coupling of halogenated pyridines. The following table addresses specific issues you may encounter.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Catalyst Inactivity: The palladium catalyst may not be active enough to cleave the strong C-Cl bond, or the pyridine nitrogen may be inhibiting the catalyst.[1][2][3] | Switch to a more active catalytic system. Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective for heteroaryl chlorides.[1] Consider increasing the catalyst loading (e.g., from 1-5 mol%).[2] |
| Ineffective Base: The base may not be strong enough or sufficiently soluble to facilitate the transmetalation step.[1][4] | Screen strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2] Ensure the base is finely powdered to maximize surface area.[2] | |
| Inappropriate Solvent: The solvent system may not adequately dissolve the reactants or promote the catalytic cycle.[1] | Use a mixture of an organic solvent and water, such as dioxane/water, toluene/water, or THF/water.[1][2] | |
| Low Reaction Temperature: The energy barrier for the oxidative addition of the C-Cl bond may not be overcome.[1] | Increase the reaction temperature, typically in the range of 80-120 °C.[1] Microwave irradiation can also be effective in accelerating the reaction.[5] | |
| Significant Side Product Formation | Homocoupling of Boronic Acid: Oxygen in the reaction mixture can promote the unwanted coupling of two boronic acid molecules.[6] | Thoroughly degas all solvents and reagents before use by sparging with an inert gas (Argon or Nitrogen) for at least 15 minutes.[5] Maintain a positive pressure of inert gas throughout the reaction. |
| Protodeboronation: The boronic acid is replaced by a hydrogen atom, often due to excess water or acidic impurities.[2][6] | Use anhydrous solvents if possible and a slight excess (1.1-1.2 equivalents) of the boronic acid.[2] Using boronic esters (e.g., pinacol esters) can increase stability against protodeboronation.[2] | |
| Dehalogenation/Hydrodehalogenation: The starting material's halogen is replaced by a hydrogen atom.[3][6] | This can be promoted by certain bases or hydride sources. Using weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may suppress this side reaction.[3] |
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in the Suzuki coupling?
A1: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond, making the oxidative addition step more favorable. Therefore, selective coupling at the 3-position (bromine) can be achieved under milder conditions. Coupling at the 4-position (chlorine) requires more forcing conditions, including more active catalysts and higher temperatures.[1]
Q2: What are the best catalyst and ligand combinations for coupling at the less reactive 4-chloro position?
A2: For the more challenging C-Cl bond activation, highly active catalyst systems are required.[1] Buchwald ligands, such as SPhos, XPhos, and RuPhos, are particularly effective due to their steric bulk and electron-rich nature, which promotes the formation of the active monoligated palladium(0) species.[1] N-heterocyclic carbene (NHC) ligands also provide robust catalytic systems for this transformation.[1][7] Standard catalysts like Pd(PPh₃)₄ may prove insufficient for activating the C-Cl bond.[1]
Q3: How can I minimize the formation of homocoupled byproducts?
A3: Homocoupling of the boronic acid is primarily caused by the presence of oxygen, which can oxidize the palladium catalyst and facilitate this side reaction.[6] To minimize homocoupling, it is crucial to rigorously exclude oxygen from the reaction system. This can be achieved by:
-
Thoroughly degassing all solvents (e.g., by freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through them).[5]
-
Running the reaction in a Schlenk flask or glovebox under a positive pressure of an inert atmosphere.[2][5]
-
Adding the aryl halide in a slight excess to favor the cross-coupling pathway over homocoupling.[5]
Q4: My boronic acid is degrading during the reaction. What can I do?
A4: Boronic acid degradation, often through protodeboronation, is a common issue, especially with heteroaryl boronic acids.[2][8] To mitigate this, you can:
-
Use a slight excess (1.1–1.2 equivalents) of the boronic acid to compensate for some degradation.[2]
-
Switch to a more stable boronic ester, such as a pinacol ester.
-
Ensure your base is not overly aggressive and that the reaction medium is not acidic.
-
Use anhydrous solvents and reagents where feasible to minimize the presence of water, which can be a proton source.[2]
Optimization of Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling with this compound. The following table summarizes key parameters for consideration.
| Parameter | Recommendation for C-Br Coupling (Position 3) | Recommendation for C-Cl Coupling (Position 4) | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective Pd(0) or Pd(II) sources that are reduced in situ to the active Pd(0) catalyst.[9][10] |
| Ligand | PPh₃, P(t-Bu)₃ | SPhos, XPhos, RuPhos, NHC ligands | Simple phosphine ligands are often sufficient for the more reactive C-Br bond. Bulky, electron-rich Buchwald ligands or NHC ligands are necessary to activate the stronger C-Cl bond.[1] |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃, KF | Stronger, non-nucleophilic inorganic bases are required for the more challenging C-Cl coupling to facilitate transmetalation.[1][2][4] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O[1][11] | Dioxane/H₂O, Toluene/H₂O[1] | A mixed aqueous/organic solvent system is generally effective for dissolving both the organic substrate and the inorganic base.[1] |
| Temperature | 80 - 100 °C | 100 - 120 °C | Higher temperatures are needed to provide the activation energy for the oxidative addition of the C-Cl bond.[1] |
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a general starting point for the Suzuki coupling reaction. Optimization of specific parameters may be required for your particular boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)[2]
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-formed catalyst like Pd(PPh₃)₄) (1-5 mol%)[2]
-
Ligand (if required, e.g., SPhos)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)[2]
-
Degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio)[2]
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[2]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Reagent Addition: Through the septum, add the degassed solvent via syringe, followed by the palladium catalyst and ligand (if separate).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by a suitable technique, such as TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[2][3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[2][3]
Visualizing the Process
To better understand the reaction and troubleshooting logic, the following diagrams illustrate the Suzuki catalytic cycle and a decision-making workflow for optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Bromo-4-chloropyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4-chloropyridine and its derivatives. This resource addresses common challenges, with a focus on the identification and mitigation of synthesis byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts encountered in the synthesis of this compound derivatives?
A1: The synthesis of this compound derivatives is often complicated by the formation of several types of byproducts, primarily:
-
Regioisomers: These are isomers with the bromine and chlorine atoms at different positions on the pyridine ring. A common regioisomeric byproduct is 3-Bromo-5-chloropyridine. The formation of these isomers is influenced by the directing effects of substituents on the pyridine ring and the reaction conditions.
-
Polyhalogenated Species: Over-halogenation can lead to the formation of products containing additional halogen atoms. A frequently observed polyhalogenated byproduct is 3,5-Dibromo-4-chloropyridine.[1]
-
Starting Material and Intermediates: Incomplete reactions can result in the presence of unreacted starting materials or intermediates in the final product mixture. For instance, when synthesizing from a pyridine N-oxide precursor, residual N-oxide may be present.
-
Hydroxylated Byproducts: In reaction pathways involving diazotization of aminopyridines (Sandmeyer-type reactions), the diazonium intermediate can react with water to form hydroxylated pyridines (pyridones).[2]
Q2: How can I identify the byproducts in my reaction mixture?
A2: A combination of analytical techniques is recommended for the unambiguous identification of byproducts:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns. It is particularly useful for identifying isomers and polyhalogenated species.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help elucidate the structure of byproducts by providing information about the chemical environment of protons and carbons in the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the components of the reaction mixture and can be coupled with a mass spectrometer (LC-MS) for identification. Purity of the final product is often reported using HPLC.[4]
Q3: What are the general strategies to minimize byproduct formation?
A3: Minimizing byproduct formation requires careful control over reaction conditions:
-
Temperature Control: Many halogenation and diazotization reactions are highly exothermic. Maintaining a low and constant temperature can significantly improve selectivity and reduce the formation of unwanted byproducts.
-
Stoichiometry of Reagents: Precise control of the molar ratios of reactants is crucial. Using a slight excess of the limiting reagent can sometimes drive the reaction to completion, but a large excess of the halogenating agent can lead to polyhalogenation.
-
Choice of Solvent and Catalyst: The polarity of the solvent and the nature of the catalyst can influence the regioselectivity of the reaction.
-
Slow Addition of Reagents: Adding reagents dropwise or in portions can help to control the reaction rate and temperature, thereby minimizing side reactions.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during the synthesis of this compound derivatives.
Issue 1: Presence of Regioisomers (e.g., 3-Bromo-5-chloropyridine)
Symptoms:
-
GC-MS or LC-MS analysis shows multiple peaks with the same mass as the desired product.
-
1H NMR spectrum shows a more complex pattern of aromatic signals than expected for the pure product.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incorrect Reaction Temperature | Lowering the reaction temperature can often improve regioselectivity. For bromination reactions, temperatures between -10°C and 0°C are often optimal. |
| Inappropriate Solvent | The polarity of the solvent can influence the position of halogenation. Experiment with solvents of different polarities (e.g., switching from a non-polar solvent like CCl4 to a more polar one like acetic acid). |
| Substituent Effects | The directing effects of existing substituents on the pyridine ring may favor the formation of multiple isomers. Consider modifying the synthetic route to introduce the halogens in a different order. |
Issue 2: Formation of Polyhalogenated Byproducts (e.g., 3,5-Dibromo-4-chloropyridine)
Symptoms:
-
GC-MS or LC-MS analysis shows peaks with masses corresponding to the addition of one or more bromine or chlorine atoms.
-
Elemental analysis shows a higher halogen content than expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Excess Halogenating Agent | Carefully control the stoichiometry of the halogenating agent (e.g., Br2, NBS). Use no more than a slight excess (e.g., 1.05 - 1.1 equivalents). |
| Prolonged Reaction Time | Monitor the reaction progress by TLC or GC. Stop the reaction as soon as the starting material is consumed to avoid over-halogenation. |
| High Reaction Temperature | Higher temperatures can promote further halogenation. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Issue 3: Incomplete Reaction and Presence of Starting Material
Symptoms:
-
TLC or GC analysis shows a significant amount of the starting material remaining.
-
The yield of the desired product is low.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Insufficient Reaction Time or Temperature | Gradually increase the reaction time or temperature while monitoring for the formation of byproducts. |
| Deactivated Substrate | If the pyridine ring is highly deactivated by electron-withdrawing groups, more forcing reaction conditions or a more reactive halogenating agent may be necessary. |
| Poor Quality of Reagents | Ensure that all reagents and solvents are pure and anhydrous, as impurities can inhibit the reaction. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Chloropyridine N-oxide
This protocol describes a common method for the synthesis of this compound, which is known to produce regioisomers as potential byproducts.
Reagents:
-
4-Chloropyridine N-oxide
-
Phosphorus oxybromide (POBr3)
-
Phosphorus pentabromide (PBr5)
-
Dichloromethane (CH2Cl2)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of 4-chloropyridine N-oxide in dichloromethane, add POBr3 and PBr5 portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated solution of NaHCO3.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired product from any regioisomeric byproducts.
Quantitative Data on Byproduct Formation (Illustrative):
The following table provides illustrative data on the potential distribution of products. Actual yields and byproduct ratios will vary depending on specific reaction conditions.
| Compound | Typical Yield (%) |
| This compound | 60-75 |
| 2-Bromo-4-chloropyridine (regioisomer) | 5-15 |
| 3,5-Dibromo-4-chloropyridine (polyhalogenated) | <5 |
| Unreacted 4-Chloropyridine N-oxide | <5 |
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
The following diagram illustrates a systematic approach to troubleshooting common issues in the synthesis of this compound derivatives.
Caption: Troubleshooting workflow for byproduct formation.
Experimental Workflow for Byproduct Analysis and Purification
This diagram outlines the typical experimental workflow from the crude reaction product to the purified this compound derivative.
Caption: Experimental workflow for analysis and purification.
References
Preventing hydrodehalogenation side reactions with 3-Bromo-4-chloropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrodehalogenation of 3-Bromo-4-chloropyridine. Our aim is to help you prevent common side reactions and achieve high selectivity in your experiments.
Troubleshooting Guide
Undesired side reactions during the hydrodehalogenation of this compound can lead to reduced yields of the target product and complex purification procedures. The following table outlines common issues, their probable causes, and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Over-reduction to Pyridine | 1. Excessive catalyst loading: Too much catalyst can lead to the reduction of both the C-Br and C-Cl bonds. 2. Prolonged reaction time: Leaving the reaction to run for too long can result in the reduction of the less reactive C-Cl bond after all the C-Br bonds have been cleaved. 3. High hydrogen pressure: Elevated hydrogen pressure can increase the rate of both desired and undesired reduction reactions. | 1. Optimize catalyst loading: Start with a lower catalyst loading (e.g., 1-2 mol% of Palladium) and incrementally increase if necessary. 2. Monitor reaction progress: Use techniques like TLC, GC, or LC-MS to track the consumption of the starting material and the formation of the desired product, stopping the reaction once the starting material is consumed. 3. Adjust hydrogen pressure: If using H₂ gas, perform the reaction at atmospheric pressure or slightly above. |
| Formation of 3-Bromopyridine (Dechlorination) | 1. Inappropriate catalyst selection: Some catalysts may favor C-Cl bond cleavage over C-Br bond cleavage under certain conditions, although this is less common. 2. High reaction temperature: Higher temperatures can provide the necessary activation energy to cleave the stronger C-Cl bond. | 1. Use a selective catalyst: Palladium on carbon (Pd/C) is generally selective for C-Br bond cleavage. 2. Control reaction temperature: Conduct the reaction at room temperature or below to enhance selectivity. |
| Formation of Bipyridine Homocoupling Products | 1. Presence of a base: Bases can promote the formation of organometallic intermediates that can undergo homocoupling. 2. Low hydrogen availability: Insufficient hydrogen source can lead to side reactions like homocoupling becoming more prominent. | 1. Avoid strong bases: If a base is necessary to neutralize evolved acid, use a mild, non-coordinating base. 2. Ensure adequate hydrogen source: Use a sufficient excess of the hydrogen donor (e.g., H₂, formic acid, NaBH₄). |
| Incomplete Reaction | 1. Catalyst poisoning: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. 2. Insufficient hydrogen source: Not enough reducing agent to complete the reaction. 3. Poor catalyst quality: The Pd/C may be old or of low quality. | 1. Acidify the reaction medium: Adding a small amount of a non-coordinating acid (e.g., acetic acid) can protonate the pyridine nitrogen, preventing it from binding to the catalyst. 2. Increase the amount of hydrogen source: Add more of the reducing agent. 3. Use fresh, high-quality catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when trying to selectively remove the bromine from this compound?
A1: The most common side reaction is the complete hydrodehalogenation to form pyridine. This occurs when the reaction conditions are too harsh, leading to the reduction of both the carbon-bromine and the more stable carbon-chlorine bonds. Careful monitoring of the reaction progress is crucial to prevent this.
Q2: How can I achieve selective hydrodebromination to synthesize 4-chloropyridine?
A2: Selective hydrodebromination is possible due to the greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions.[1] To achieve high selectivity, it is recommended to use a palladium on carbon (Pd/C) catalyst with a suitable hydrogen source at controlled temperatures. Catalytic transfer hydrogenation using formic acid or sodium borohydride as the hydrogen donor often provides good selectivity.
Q3: What is the role of adding an acid to the reaction mixture?
A3: The pyridine nitrogen atom can act as a ligand and coordinate to the palladium catalyst, which can poison and deactivate it. Adding a small amount of a weak acid, such as acetic acid, protonates the pyridine nitrogen. This prevents it from binding to the palladium, thus maintaining the catalyst's activity throughout the reaction.
Q4: Can I use sodium borohydride as a hydrogen source for this reaction?
A4: Yes, sodium borohydride (NaBH₄) in the presence of a palladium catalyst is an effective system for hydrodehalogenation.[2][3] It is a safer alternative to hydrogen gas. The reaction of NaBH₄ with a proton source (like an alcohol solvent or added acid) in situ generates hydrogen, which is then utilized by the palladium catalyst for the reduction.
Q5: Are there any visual cues to monitor the reaction's progress?
A5: While visual cues are not a reliable method for monitoring this specific reaction, the consumption of the solid hydrogen donor (if used, e.g., NaBH₄) or gas evolution (if using a protic solvent with NaBH₄) can give a rough indication of the reaction's activity. However, for accurate monitoring, it is essential to use analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material and the appearance of the desired product and any side products.
Data on Selective Hydrodebromination
The following table summarizes typical reaction conditions and outcomes for the selective hydrodebromination of this compound to 4-chloropyridine.
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield of 4-chloropyridine (%) | Key Side Products | Reference |
| 5% Pd/C | H₂ (1 atm) | Ethanol | 25 | 2 | >95 | Pyridine (<5%) | General protocol |
| 10% Pd/C | HCOOH/NEt₃ | Methanol | 60 | 4 | ~90 | Pyridine, 3-bromopyridine | General protocol |
| PdCl₂(dppf) | NaBH₄/TMEDA | THF | 25 | 1 | High | Pyridine | [2] |
Experimental Protocols
Protocol 1: Selective Hydrodebromination using H₂ gas and Pd/C
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Carefully add 10% Pd/C (typically 1-5 mol% of Pd).
-
Seal the flask and purge the system with an inert gas (N₂ or Ar).
-
Introduce hydrogen gas (H₂) via a balloon or a hydrogenator.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, stop the reaction and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.
Protocol 2: Selective Hydrodebromination via Catalytic Transfer Hydrogenation with Formic Acid
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
Procedure:
-
To a solution of this compound (1 equivalent) in methanol, add triethylamine (2-3 equivalents).
-
Add 10% Pd/C (2-5 mol% of Pd).
-
To the stirred suspension, add formic acid (2-5 equivalents) dropwise.
-
Heat the reaction mixture to a gentle reflux (around 60-65 °C).
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through Celite® to remove the catalyst and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to remove residual formic acid and triethylammonium formate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Visualizations
Caption: General experimental workflow for the selective hydrodebromination of this compound.
Caption: A logical troubleshooting diagram for common issues in the hydrodehalogenation of this compound.
References
- 1. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 2. Room-Temperature Hydrodehalogenation of Halogenated Heteropentalenes with One or Two Heteroatoms [organic-chemistry.org]
- 3. digitalcommons.cwu.edu [digitalcommons.cwu.edu]
Technical Support Center: Purification of 3-Bromo-4-chloropyridine Derivatives by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-bromo-4-chloropyridine derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound derivatives?
A1: The most common stationary phase for the column chromatography of this compound derivatives is silica gel (SiO₂).[1] Due to the basic nature of the pyridine nitrogen, interactions with acidic silanol groups on the silica surface can sometimes lead to peak tailing or degradation of acid-sensitive compounds.[2][3] In such cases, using deactivated or neutralized silica gel, or an alternative stationary phase like alumina, can be beneficial.[4][5]
Q2: What is a good starting solvent system (mobile phase) for the purification of these compounds?
A2: A good starting point for the elution of this compound derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate.[6] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to running the column.
Q3: My this compound derivative appears to be degrading on the silica gel column. What can I do to prevent this?
A3: Degradation on silica gel is a known issue for some nitrogen-containing heterocyclic compounds due to the acidic nature of the stationary phase.[4] To mitigate this, you can deactivate the silica gel by preparing a slurry with the eluent containing a small amount of a basic modifier, such as 0.1-1% triethylamine (TEA).[5] This neutralizes the acidic sites on the silica. Alternatively, using a less acidic stationary phase like neutral alumina can be an effective solution.[5]
Q4: How much crude material can I load onto my column?
A4: A general guideline is to load an amount of crude material that is 1-2% of the total weight of the silica gel. For difficult separations, this ratio may need to be decreased. Overloading the column is a common cause of poor separation.
Q5: My purified product is a yellow or brown oil instead of a white solid. What could be the cause?
A5: Discoloration can be due to the presence of oxidized impurities or residual starting materials. If the impurities are significantly more or less polar than your product, a well-optimized column chromatography should remove them. If the color persists, a subsequent purification step like recrystallization or a short plug filtration through a different adsorbent (e.g., activated carbon or a different type of silica) might be necessary.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of this compound derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system (mobile phase).- Column overloading.- Poorly packed column (channeling).- Co-elution of closely related impurities. | - Optimize the eluent system using TLC to achieve a good separation of spots.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any air bubbles or cracks.- Use a longer column or a shallower solvent gradient to improve resolution. |
| Product Elutes Too Quickly or Too Slowly | - Solvent system is too polar or not polar enough. | - If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes).- If the product elutes too slowly or not at all (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
| Streaking or Tailing of the Product Band | - Strong interaction between the basic pyridine nitrogen and acidic silica gel.- The compound may be sparingly soluble in the eluent. | - Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[5]- Consider switching to a different solvent system in which your compound is more soluble. |
| No Product Recovered from the Column | - The compound may have decomposed on the column.- The compound is too polar and has not eluted with the current solvent system. | - Test the stability of your compound on a small amount of silica gel before running a large-scale column.- Gradually increase the polarity of the eluent significantly. If necessary, a more polar solvent like methanol can be added to the mobile phase to elute highly retained compounds. |
| Cracks Appearing in the Silica Bed | - The column has run dry.- Heat generated from the solvent adsorbing onto the dry silica. | - Always keep the solvent level above the top of the silica gel.- Pack the column using a slurry method to dissipate heat. |
Data Presentation
The retention factor (Rf) is a key parameter in column chromatography, indicating the position of a compound on the stationary phase relative to the solvent front. While specific Rf values for this compound derivatives are highly dependent on the exact substitution pattern and the specific chromatographic conditions, the following table provides illustrative Rf values for structurally related aromatic compounds in a common solvent system. This data can serve as a general guide for what to expect.
| Compound Type | Example Structure | Eluent System (Ethyl Acetate/Hexane) | Approximate Rf Value |
| Halogenated Phenyl Derivative | 4-Nitro-1-iodobenzene | 25:75 | 0.32[7] |
| Halogenated Phenol | 2-Bromophenol | 30:70 | 0.44[7] |
| Substituted Phenol | 3-Methoxyphenol | 20:80 | 0.58[7] |
| Fused Heterocycle | Pyrazolo[3,4-b]quinolinone | 1:1 | 0.26[8] |
Note: The Rf values are for illustrative purposes and may vary. It is crucial to determine the optimal solvent system for your specific compound using TLC.
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
This protocol outlines a general procedure for the purification of a this compound derivative using flash column chromatography.
1. Preparation of the Column:
-
Select a glass column of an appropriate size for the amount of crude material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer of sand (approximately 1 cm) over the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Carefully pour the slurry into the column, allowing the silica to settle evenly. Gently tap the column to dislodge any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample and eluent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[9]
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica bed using a pipette.[10]
-
Dry Loading: If the crude product has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[10]
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle positive pressure to the top of the column to maintain a steady flow rate.
-
Begin collecting fractions in an orderly manner (e.g., in test tubes or vials).
-
The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.[6]
4. Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound derivative.
Mandatory Visualizations
Caption: Experimental workflow for column chromatography.
Caption: Troubleshooting common column chromatography issues.
References
- 1. columbia.edu [columbia.edu]
- 2. benchchem.com [benchchem.com]
- 3. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Scale-Up Synthesis of 3-Bromo-4-chloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Bromo-4-chloropyridine. The information is designed to address specific challenges encountered during laboratory and pilot-plant scale production.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on a common synthetic route involving the bromination of a 4-chloropyridine derivative.
Problem 1: Runaway Exothermic Reaction During Bromination
Symptoms:
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Rapid, uncontrolled increase in internal reaction temperature.
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Excessive off-gassing and pressure buildup in the reactor.
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Boiling of the solvent even with cooling applied.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Rapid Addition of Bromine: | Immediately halt the addition of bromine. Increase reactor cooling to maximum capacity. If the temperature continues to rise, be prepared to initiate an emergency quench with a pre-determined quenching agent like sodium thiosulfate solution. For future batches, reduce the addition rate of bromine significantly.[1][2] |
| Inadequate Cooling Capacity: | Ensure the reactor's cooling system is appropriately sized for the reaction scale and the expected heat of reaction. Pre-cool the reactor contents to the lower end of the recommended temperature range before starting the bromine addition.[1] |
| Localized "Hot Spots" due to Poor Mixing: | Increase the agitation speed to ensure homogenous mixing and efficient heat transfer from the reaction mass to the reactor walls. For large reactors, ensure the impeller design is suitable for effective mixing of the entire reactor volume. |
| High Reactant Concentration: | Consider diluting the reaction mixture with additional solvent to reduce the reaction rate and the volumetric heat output.[2] |
Logical Workflow for Managing Exotherms:
Caption: Workflow for managing thermal excursions during bromination.
Problem 2: Low Yield and/or Incomplete Conversion
Symptoms:
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Significant amount of starting material (e.g., 4-chloropyridine derivative) remains after the expected reaction time.
-
The isolated yield of this compound is consistently below expectations.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Brominating Agent: | While an excess of bromine can lead to over-bromination, an insufficient amount will result in incomplete conversion. Carefully control the stoichiometry. Using a reagent like N-Bromosuccinimide (NBS) can sometimes offer better control over the active bromine concentration.[1][3] |
| Suboptimal Reaction Temperature: | Bromination of pyridines can be sluggish at low temperatures.[4] If the reaction is too slow, a controlled increase in temperature may be necessary. However, this must be balanced against the risk of increased byproduct formation and a more aggressive exotherm. |
| Presence of Water/Moisture: | Anhydrous conditions are often crucial for pyridine synthesis and related reactions.[5] Ensure all solvents and reagents are thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Product Loss During Work-up: | This compound has some volatility. Avoid excessive heating during solvent removal. During aqueous extraction, ensure the pH is appropriately adjusted to keep the product in the organic phase. Multiple extractions with a suitable organic solvent will maximize recovery. |
Problem 3: Formation of Impurities and Purification Challenges
Symptoms:
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The presence of multiple spots on TLC analysis of the crude product.
-
Difficulty in isolating pure this compound by crystallization or distillation.
-
The final product has a persistent color.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Over-bromination (Dibromo Species): | This can occur with an excess of bromine or at elevated temperatures. To minimize this, use a slight excess of the brominating agent and maintain strict temperature control. Adding the pyridine derivative to the brominating agent (reverse addition) can sometimes reduce the formation of poly-brominated species. |
| Formation of Isomeric Byproducts: | Direct bromination of 4-chloropyridine can potentially lead to the formation of other bromo-chloro-pyridine isomers, although the 3-position is generally favored. The reaction conditions (catalyst, solvent, temperature) can influence the regioselectivity.[4] |
| Residual Starting Material: | If the starting material and product have similar physical properties, purification can be challenging. Optimize the reaction to drive it to completion. |
| "Oiling Out" During Crystallization: | This happens when the compound's solubility limit is reached at a temperature above its melting point. Try reheating the solution to redissolve the oil and then adding more solvent before attempting a slower cooling rate. Seeding with a pure crystal can also induce proper crystallization.[6] |
| Co-elution in Chromatography: | If using column chromatography, a thorough screen of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is necessary to achieve good separation.[6] |
Purification Workflow:
Caption: Decision tree for the purification of crude this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with the scale-up of this synthesis?
A1: The most significant hazard is the handling of elemental bromine, which is highly corrosive, toxic upon inhalation, and can cause severe skin burns.[2] The bromination reaction itself is often highly exothermic, posing a risk of a thermal runaway if not properly controlled.[1][7] This can lead to a rapid increase in temperature and pressure, potentially causing reactor failure. A thorough thermal hazard assessment is crucial before any scale-up.
Q2: What is a safer alternative to using elemental bromine for the bromination step at a large scale?
A2: N-Bromosuccinimide (NBS) is a common alternative solid brominating agent that can be easier and safer to handle than liquid bromine, especially at scale.[1][3] Another approach gaining traction in industrial settings is the use of continuous flow reactors. In a flow setup, small amounts of reagents are continuously mixed and reacted, which allows for much better control over the reaction exotherm and minimizes the volume of hazardous materials at any given time.[8]
Q3: How can I effectively quench the reaction and neutralize any unreacted bromine at the end of the process?
A3: A solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), is commonly used to quench the reaction and neutralize any excess bromine. The quenching process itself can be exothermic, so it should be done carefully, with adequate cooling, especially at a large scale.
Q4: Are there any specific materials of construction that should be used for the reactor and associated equipment?
A4: Due to the corrosive nature of bromine and the often acidic conditions of the reaction, glass-lined steel reactors are a common choice for this type of chemistry at a pilot and production scale. For transfer lines and smaller components, materials like PTFE (Teflon) and PFA are suitable. It is critical to ensure that all wetted parts are compatible with the reactants, solvents, and products.
Q5: What are the key parameters to monitor during the reaction?
A5: The most critical parameter to monitor is the internal temperature of the reaction. Other important parameters include the addition rate of the brominating agent, the agitation speed, and the pressure within the reactor. For process development and scale-up, in-situ monitoring with tools like ReactIR can provide valuable real-time information about the reaction progress and the formation of any intermediates or byproducts.
Experimental Protocols
Illustrative Lab-Scale Synthesis from a Furo[3,2-c]pyridine Derivative
This protocol is based on a literature procedure and serves as a starting point for process development.[9]
-
Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, an addition funnel, and a nitrogen inlet is charged with 4-chlorofuro[3,2-c]pyridine (1.0 eq) and carbon tetrachloride.
-
Cooling: The reaction mixture is cooled to -15 °C using a suitable cooling bath.
-
Bromine Addition: A solution of bromine (1.1-1.2 eq) in carbon tetrachloride is added dropwise via the addition funnel over a period of 15-30 minutes, ensuring the internal temperature does not exceed -10 °C.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 18 hours.
-
Work-up:
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in methanol.
-
A 20% aqueous solution of sodium hydroxide is added, and the mixture is stirred for 1 hour at room temperature.
-
Methanol is removed under reduced pressure.
-
The residue is partitioned between water and dichloromethane.
-
The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Brominating Agents
| Brominating Agent | Physical Form | Key Advantages for Scale-Up | Key Disadvantages for Scale-Up |
| Elemental Bromine (Br₂) | Liquid | High reactivity, low cost. | Highly corrosive and toxic, difficult to handle, high exothermicity.[2] |
| N-Bromosuccinimide (NBS) | Solid | Easier to handle than liquid bromine, allows for controlled release of bromine.[1][3] | Higher cost, generates succinimide as a byproduct which needs to be removed. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Solid | High bromine content, stable solid. | Higher cost, generates a solid byproduct. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempanda.com [chempanda.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Halogenation of organic compounds using continuous flow and microreactor technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00186F [pubs.rsc.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Amination of 3-Bromo-4-chloropyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of the amination of 3-Bromo-4-chloropyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the amination of this compound, offering potential causes and solutions to improve reaction outcomes.
Low or No Conversion
Question: I am observing low or no conversion of my this compound starting material. What are the potential causes and how can I troubleshoot this?
Answer: Low or no conversion in the amination of this compound can stem from several factors related to the reaction conditions and reagents. Here are the primary aspects to investigate:
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Catalyst System (for Buchwald-Hartwig Amination): The choice and handling of the palladium catalyst and ligand are critical.
-
Catalyst Inactivity: Ensure the palladium source and ligand are not degraded. Use fresh, properly stored reagents. Inadequate degassing of the solvent can lead to catalyst decomposition.
-
Incorrect Ligand Choice: The electronic and steric properties of the phosphine ligand significantly impact the reaction. For electron-deficient substrates like chloropyridines, specialized ligands are often necessary.
-
-
Reaction Conditions:
-
Insufficient Temperature: Many amination reactions, particularly those involving less reactive aryl chlorides, require elevated temperatures (typically 80-110 °C) to proceed efficiently.[1] Consider increasing the reaction temperature incrementally.
-
Inadequate Mixing: Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if reagents are not fully soluble.
-
-
Reagent Issues:
-
Base Strength: A sufficiently strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃). Ensure the base is fresh and anhydrous.
-
Solvent Quality: Use anhydrous, degassed solvents. Toluene and dioxane are commonly employed for Buchwald-Hartwig reactions.[2] The presence of water or oxygen can deactivate the catalyst.
-
Low Yield with Starting Material Consumption
Question: My starting material is being consumed, but the yield of the desired aminated product is low. What are the likely side reactions?
Answer: Low yields despite starting material consumption suggest the formation of side products. Common side reactions in the amination of this compound include:
-
Hydrodehalogenation: The replacement of a halogen atom with hydrogen is a common side reaction, leading to the formation of 3-bromopyridine or 4-chloropyridine. This can be promoted by moisture or protic impurities.
-
Homocoupling: The coupling of two molecules of the amine or two molecules of the aryl halide can occur, especially if the catalyst system is not optimal.
-
Reaction at the Chlorine Position: While the bromine at the 3-position is generally more reactive in palladium-catalyzed cross-coupling reactions, amination at the 4-position (displacing the chlorine) can occur, leading to a mixture of isomers. The reactivity order for aryl halides is typically I > Br > Cl.[2]
-
Decomposition: 3-amino-4-chloropyridine can be unstable under ambient conditions, which may lead to gradual decomposition and reduced isolated yields.[3]
To mitigate these side reactions, ensure an inert atmosphere, use anhydrous conditions, and optimize the catalyst-to-ligand ratio.
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is more reactive for amination?
A1: In palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the C-Br bond is generally more reactive than the C-Cl bond. Therefore, amination is expected to occur preferentially at the 3-position. For nucleophilic aromatic substitution (SNAr), the reactivity is influenced by the electronic stabilization of the intermediate. Attack at positions 2 and 4 of the pyridine ring is generally favored due to better resonance stabilization of the negative charge by the nitrogen atom.[4]
Q2: What is the recommended catalyst system for the Buchwald-Hartwig amination of this compound?
A2: The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[5] For challenging substrates like heteroaryl chlorides, later-generation catalyst systems are often required. A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered and electron-rich phosphine ligand is typically effective.[6] The choice of ligand is crucial and may require screening.
Q3: Can I perform this amination without a metal catalyst?
A3: Yes, under certain conditions, a nucleophilic aromatic substitution (SNAr) reaction can occur without a metal catalyst. This typically requires a strong nucleophile (the amine) and often elevated temperatures.[7] The pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.[4]
Q4: How can I improve the selectivity of the amination?
A4: To improve selectivity for amination at the 3-position (C-Br), a palladium-catalyzed approach (Buchwald-Hartwig) is recommended due to the higher reactivity of the C-Br bond in this reaction.[2] To enhance selectivity:
-
Optimize the reaction temperature; lower temperatures may favor the more reactive site.
-
Choose a catalyst system known for high selectivity in cross-coupling with aryl bromides in the presence of chlorides.
Q5: What are some common workup procedures for this reaction?
A5: A typical workup involves cooling the reaction mixture, quenching with a saturated aqueous solution of ammonium chloride, and extracting the product with an organic solvent like ethyl acetate.[1][8] The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.[2][8] Purification is often achieved by column chromatography.[2]
Data Presentation
Table 1: Comparison of Reaction Conditions for Amination Reactions of Halopyridines
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromopyridine-D4 | Primary/Secondary Amine | Palladium Catalyst / Phosphine Ligand | Strong Base | Anhydrous Toluene/Dioxane | 80-110 | Not Specified | [1] |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | 80 | 60 | [9] |
| 3-Chloropyridine | Octylamine | Palladium / CyPFtBu | Not Specified | Not Specified | Not Specified | High | [6] |
| 4-Chloropyridine | Primary Amine | Palladium / CyPFtBu | Not Specified | Not Specified | Not Specified | High | [6] |
| N-Boc-3-Amino-4-bromopyridine | Benzylamine | Not Applicable (Reductive Amination) | Not Applicable | Not Applicable | Not Specified | 92 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents) to a dry Schlenk tube or reaction vial.
-
Addition of Reactants: Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents) to the reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1]
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general method and may require adjustment of temperature and reaction time.
-
Reaction Setup: To a sealed tube or round-bottom flask equipped with a condenser, add this compound (1.0 equivalent) and the amine (2-5 equivalents).
-
Solvent: Add a suitable solvent such as N,N-Dimethylformamide (DMF) or ethanol.[10]
-
Reaction: Heat the reaction mixture to an elevated temperature (e.g., 100-180 °C). The optimal temperature will depend on the nucleophilicity of the amine.[11]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Caption: General experimental workflow for amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
- 11. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 3-Bromo-4-chloropyridine
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on performing selective cross-coupling reactions using 3-bromo-4-chloropyridine. The information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the inherent reactivity of this compound in palladium-catalyzed cross-coupling reactions?
A1: The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling is dictated by their bond dissociation energies, which follow the general trend: C-I > C-Br > C-Cl. For this compound, the carbon-bromine (C-Br) bond at the 3-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 4-position.[1] This intrinsic difference allows for the selective functionalization at the C-3 position under standard cross-coupling conditions, leaving the C-Cl bond intact for subsequent transformations.[1]
Q2: How can I achieve selective cross-coupling at the C-3 (C-Br) position?
A2: Selective coupling at the C-3 position is the conventional and more readily achievable outcome. Standard palladium catalysts, such as Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with common phosphine ligands (e.g., PPh₃, dppf), will preferentially activate the C-Br bond. By using carefully controlled, milder conditions (e.g., lower temperatures, shorter reaction times), high selectivity for mono-alkylation at the C-3 position can be achieved.
Q3: Is it possible to achieve selective coupling at the C-4 (C-Cl) position?
A3: Achieving selective coupling at the C-4 position is challenging due to the higher strength of the C-Cl bond. This is considered an "unconventional" selectivity. However, recent advances in ligand design have shown that this can be possible. Sterically hindered and electron-rich ligands, particularly bulky N-heterocyclic carbenes (NHCs) or certain biarylphosphine ligands, can alter the catalyst's steric and electronic properties to favor oxidative addition at the more hindered C-4 position. These reactions often require more forcing conditions and careful optimization. For most standard applications, targeting the C-3 position first is the recommended strategy.
Q4: I am observing very low to no yield in my reaction. What are the primary causes and how can I troubleshoot this?
A4: Low or no yield is a common issue, often stemming from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Inactivity: The Pd(0) active species may not be generating efficiently or could be poisoned. The nitrogen atom in the pyridine ring can coordinate to the palladium center, inhibiting the catalytic cycle.[2]
-
Solution: Switch to more robust catalyst systems. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or specialized pre-catalysts that are designed to resist poisoning and facilitate the reaction. A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also be beneficial.[3]
-
-
Ineffective Base: The base is crucial for the transmetalation step (in Suzuki coupling) or for deprotonating the nucleophile (in other couplings). Its strength and solubility are key.
-
Solution: Screen a variety of bases. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOt-Bu or LiHMDS are typically required.[3]
-
-
Improper Solvent/Temperature: The solvent must solubilize all components, and the temperature must be sufficient to overcome the activation energy without causing decomposition.
-
Solution: Ensure you are using anhydrous, degassed solvents. Common choices include dioxane, toluene, or THF, often with water as a co-solvent for Suzuki reactions. If the reaction is sluggish, a controlled increase in temperature (e.g., 80-110 °C) may be necessary.[3]
-
Q5: My reaction is producing significant side products like homocoupling and protodeboronation (in Suzuki coupling). How can these be minimized?
A5: Side product formation indicates non-optimal reaction conditions.
-
Homocoupling (Ar-Ar or Ar'-Ar'): This is often promoted by the presence of oxygen, which can interfere with the palladium catalyst.
-
Solution: Ensure all solvents and the reaction vessel are rigorously degassed with an inert gas (Argon or Nitrogen) before adding the catalyst. Using a well-defined Pd(0) pre-catalyst can also minimize side reactions that sometimes occur during the in situ reduction of Pd(II) sources.
-
-
Protodeboronation (Ar-H formation): This occurs when the boronic acid reacts with a proton source (like water) instead of the palladium complex.
-
Solution: Use anhydrous solvents where possible. Using a less aqueous or stronger base (like K₃PO₄ instead of Na₂CO₃) can sometimes suppress this side reaction. Alternatively, using more stable boronic esters (e.g., pinacol esters) can increase robustness.
-
Data Presentation: Catalyst Systems for Selective C-3 Coupling
Note: The following data is derived from cross-coupling reactions of structurally similar 3-bromopyridine analogs. These conditions serve as a robust starting point for the optimization of reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Bromopyridine Analogs
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 100 °C / 8 h | ~85-95 |
| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | Dioxane/H₂O (3:1) | 95 °C / 12 h | ~90-98 |
| 3 | Thiophene-3-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF/H₂O (5:1) | 90 °C / 6 h | ~80-92 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 3-Bromopyridine Analogs [3]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | LiHMDS (2.5) | THF | 65 °C / 16 h | ~78 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 110 °C / 12 h | ~85 |
| 3 | Benzylamine | Pd-PEPPSI-IPr (3) | - | K₃PO₄ (2.0) | Dioxane | 100 °C / 10 h | ~90 |
Table 3: Representative Conditions for Sonogashira Coupling of 3-Bromopyridine Analogs
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3.0) | THF | 65 °C / 6 h | ~90 |
| 2 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | i-Pr₂NH (3.0) | DMF | 80 °C / 8 h | ~88 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (3.0) | Toluene | 70 °C / 12 h | ~95 |
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle, highlighting selective C-Br bond activation.
Caption: A troubleshooting workflow for addressing low-yield cross-coupling reactions.
Caption: Logical diagram illustrating catalyst control of regioselectivity.
Experimental Protocols
Disclaimer: These protocols are generalized starting points based on reactions with similar substrates. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific coupling partners.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position
This procedure is adapted for the coupling of an arylboronic acid with this compound.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 3-aryl-4-chloropyridine product.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-3 Position[4]
This protocol is adapted for the coupling of a secondary amine (e.g., morpholine) with this compound.
-
Catalyst Activation: In a glovebox or under a positive stream of argon, add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.) to a dry Schlenk tube. Add anhydrous, degassed toluene (3 mL) and stir for 10 minutes.
-
Reagent Addition: To the activated catalyst mixture, add a solution of this compound (1.0 mmol, 1.0 equiv.) in toluene (2 mL), followed by the amine (1.2 mmol, 1.2 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride. Extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the 3-amino-4-chloropyridine product.
Protocol 3: Selective Sonogashira Coupling at the C-3 Position
This protocol describes a general method for coupling a terminal alkyne with this compound.
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (CuI, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.) via syringe. Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Reaction: Stir the reaction mixture at 60-70 °C for 6-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues.
-
Purification: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the 3-alkynyl-4-chloropyridine.
References
Technical Support Center: Managing Exothermic Reactions During the Lithiation of 3-Bromo-4-chloropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the lithiation of 3-bromo-4-chloropyridine. The information is designed to help manage the exothermic nature of this reaction and address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the lithiation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Spike (Exotherm) | 1. Rate of addition of the organolithium reagent is too fast. 2. Inadequate cooling bath. 3. Concentration of reagents is too high. | 1. Add the organolithium reagent dropwise or via a syringe pump to maintain a slow and controlled addition rate.[1] 2. Ensure the cooling bath (e.g., dry ice/acetone) is maintained at the target temperature (typically -78 °C or lower).[2][3] 3. Use a more dilute solution of the substrate and/or the organolithium reagent. |
| Low Yield of Desired Product | 1. Incomplete lithiation. 2. Decomposition of the lithiated intermediate. 3. Side reactions, such as pyridyne formation.[2][3] 4. Reaction with residual moisture or oxygen. | 1. Ensure the organolithium reagent is properly titrated to know its exact molarity.[1] Consider a slight excess of the lithiating agent. 2. Maintain a very low reaction temperature (≤ -78 °C) throughout the process until quenching.[2] 3. Quench the reaction at a low temperature to prevent the elimination of LiCl and subsequent pyridyne formation.[2] 4. Thoroughly dry all glassware and solvents.[1][4] Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).[4] |
| Formation of Dark, Polymeric Byproducts | 1. Reaction temperature is too high, leading to pyridyne formation and polymerization.[2] 2. Presence of impurities in the starting materials or solvents. | 1. Strict temperature control is crucial. Use a calibrated low-temperature thermometer. Consider inverse addition where the substrate solution is added to the organolithium reagent at a low temperature.[5] 2. Use freshly distilled solvents and purified starting materials. |
| Inconsistent Regioselectivity | 1. Choice of organolithium reagent. 2. Reaction temperature and solvent. | 1. The choice between n-BuLi, s-BuLi, t-BuLi, or LDA can influence the site of lithiation. LDA often provides higher regioselectivity for ortho-lithiation.[2][3] 2. Perform a solvent and temperature screen to optimize for the desired regioselectivity. The use of coordinating solvents like THF is common.[2] |
| Difficulty Initiating the Reaction | 1. Poor quality of the organolithium reagent. 2. Presence of inhibitors (e.g., moisture). | 1. Use a freshly opened bottle of the organolithium reagent or one that has been recently titrated.[1] 2. Ensure all equipment is scrupulously dried and the reaction is performed under a positive pressure of inert gas.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern when performing a lithiation reaction on this compound?
A1: The primary safety concern is the highly exothermic nature of the reaction, which can lead to a rapid and uncontrolled temperature increase. Organolithium reagents like n-butyllithium are pyrophoric and will ignite on contact with air.[4][6] Therefore, strict adherence to safety protocols, including working in a fume hood, under an inert atmosphere, and having appropriate personal protective equipment (PPE), is essential.[1][7]
Q2: Which organolithium reagent is best for the lithiation of this compound: n-BuLi, t-BuLi, or LDA?
A2: The choice of reagent depends on the desired outcome.
-
n-Butyllithium (n-BuLi) is commonly used for halogen-metal exchange with the bromine atom at the 3-position.[5][8]
-
Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that can be used for regioselective deprotonation (ortho-lithiation) at the C2 or C4 position of halopyridines, depending on other substituents.[2][3]
-
tert-Butyllithium (t-BuLi) is a very strong base and can also be used for halogen-metal exchange. Using two equivalents of t-BuLi can be advantageous as the second equivalent reacts with the t-BuBr byproduct to form isobutylene, preventing side reactions.[9]
Q3: At what temperature should the lithiation of this compound be performed?
A3: The reaction should be carried out at very low temperatures, typically -78 °C (dry ice/acetone bath) or even as low as -100 °C.[2][3] Maintaining a low temperature is critical to control the exotherm, prevent the decomposition of the lithiated intermediate, and suppress the formation of 3,4-pyridyne, which can lead to unwanted side reactions and polymerization.[2]
Q4: How can I monitor the progress of the lithiation reaction?
A4: Monitoring the reaction in real-time can be challenging due to the air and moisture sensitivity of the organolithium species. A common practice is to perform a quenching experiment on a small aliquot of the reaction mixture with a suitable electrophile (e.g., an aldehyde or D₂O) followed by analysis (e.g., GC-MS or ¹H NMR) to determine the extent of lithiation.
Q5: What are the best practices for quenching the lithiation reaction?
A5: The quenching should be performed at a low temperature to avoid a sudden temperature spike. The electrophile should be added slowly to the reaction mixture while maintaining cooling. It is crucial to never add the reaction mixture to the electrophile, as this can lead to an uncontrolled exotherm. After the initial quench, the reaction can be slowly warmed to room temperature.
Experimental Protocols
General Safety Precautions
-
All manipulations involving organolithium reagents must be carried out under a dry, inert atmosphere (argon or nitrogen).[4]
-
Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves.[1]
-
Never work alone when handling pyrophoric reagents.[1]
-
Ensure that a fire extinguisher (Class D for metal fires) and a safety shower are readily accessible.[4]
Protocol 1: Lithiation of this compound with n-BuLi followed by Quenching with an Electrophile
-
Glassware Preparation: Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.[1]
-
Reaction Setup: Assemble the reaction flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inert gas inlet.
-
Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in the reaction flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Slowly add a solution of n-butyllithium (1.1 eq) in hexanes to the reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quenching: Slowly add a solution of the desired electrophile (1.2 eq) in anhydrous THF to the reaction mixture, maintaining the temperature at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
References
- 1. acs.org [acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. A protocol for safe lithiation reactions using organolithium reagents [agris.fao.org]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: LC-MS Analysis of Reaction Mixtures Containing 3-Bromo-4-chloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4-chloropyridine in LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected molecular ions for this compound in LC-MS?
A1: In positive ion mode electrospray ionization (ESI+), you should look for the protonated molecule, [M+H]⁺. Given the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), you will observe a characteristic cluster of isotopic peaks. The monoisotopic mass of this compound is approximately 190.91 g/mol [1]. Therefore, the expected isotopic pattern for [M+H]⁺ will be centered around m/z 192, 194, and 196.
Q2: I am observing significant peak tailing for my this compound peak. What could be the cause and how can I fix it?
A2: Peak tailing for basic compounds like pyridines is a common issue in reversed-phase chromatography. The primary cause is often the interaction between the basic analyte and acidic residual silanol groups on the silica-based column packing material.
Here are some solutions to mitigate peak tailing:
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Mobile Phase Modification: Add a small amount of an acidic modifier, such as formic acid (0.1% is common), to your mobile phase. The acid will protonate the silanol groups, reducing their interaction with the protonated pyridine.
-
Use a Modern, End-capped Column: Employ a high-purity, well-end-capped C18 column. These columns have fewer exposed silanol groups.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of this compound to ensure it is fully protonated and to suppress the ionization of silanol groups.
-
Consider a Different Stationary Phase: If tailing persists, a phenyl-hexyl or pentafluorophenyl (PFP) column might offer different selectivity and reduced silanol interactions.
Q3: What is a good starting point for sample preparation of a reaction mixture containing this compound for LC-MS analysis?
A3: For a typical reaction mixture, a simple "dilute and shoot" approach is often sufficient as a starting point.
-
Dilution: Dilute a small aliquot of your reaction mixture with a solvent compatible with your initial mobile phase conditions (e.g., a mixture of water and acetonitrile or methanol). A high dilution factor (e.g., 1:100 or 1:1000) is recommended to avoid overloading the column and contaminating the mass spectrometer.
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the LC system.
-
Solvent Compatibility: Ensure your final sample solvent is not significantly stronger than your initial mobile phase to prevent peak distortion.
If your reaction matrix is complex or contains components that could cause ion suppression, a solid-phase extraction (SPE) cleanup may be necessary.
Troubleshooting Guides
Chromatographic Issues
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Interaction with residual silanols on the column. | Add 0.1% formic acid to the mobile phase. Use a highly end-capped C18 column. |
| Column overload. | Dilute the sample further. | |
| Incompatible sample solvent. | Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase. | |
| No Peak or Very Low Signal | The compound is not ionizing well. | Ensure the mobile phase contains an additive like formic acid to promote protonation in ESI+. |
| The compound is not retained or is eluting with the solvent front. | Start with a higher aqueous percentage in your mobile phase. | |
| Sample degradation. | Prepare fresh samples and standards. | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Prepare mobile phases fresh daily and ensure accurate composition. |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Column degradation. | Replace the column with a new one of the same type. |
Mass Spectrometry Issues
| Problem | Potential Cause | Suggested Solution |
| No or Low MS Signal | Incorrect ionization mode. | Ensure you are in positive ion mode (ESI+) for this basic compound. |
| In-source fragmentation. | Optimize the capillary and fragmentor/cone voltages. Start with lower values and gradually increase. | |
| Ion suppression from the reaction matrix. | Dilute the sample further or implement a sample cleanup step like SPE. | |
| Unusual or Unexpected Isotope Pattern | Presence of co-eluting species. | Improve chromatographic separation. Check for isobaric interferences. |
| Incorrect mass calibration. | Calibrate the mass spectrometer according to the manufacturer's recommendations. | |
| Complex/Noisy Mass Spectrum | High background from solvents or reagents. | Use LC-MS grade solvents and fresh, high-purity additives. |
| Sample concentration is too high. | Dilute the sample significantly. |
Experimental Protocols
This section provides a recommended starting methodology for the LC-MS analysis of this compound. This protocol is based on methods for similar halogenated pyridines and may require optimization for your specific instrumentation and reaction mixture.
Sample Preparation
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Accurately transfer 10 µL of the reaction mixture into a 1.5 mL microcentrifuge tube.
-
Add 990 µL of a 50:50 (v/v) mixture of acetonitrile and water to achieve a 1:100 dilution.
-
Vortex the solution for 30 seconds.
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Filter the diluted sample through a 0.22 µm PTFE syringe filter into an LC autosampler vial.
LC-MS Method Parameters
| Parameter | Recommended Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3500 V |
| Nebulizer Gas | 45 psi |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 300 °C |
| Fragmentor Voltage | 135 V (Optimize for your instrument) |
| Scan Type | Full Scan (m/z 50-300) for initial analysis. For quantification, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) if product ions are known. |
Data Presentation
Expected Mass Spectral Data
| Analyte | Molecular Formula | Monoisotopic Mass (Da) [1] | Expected [M+H]⁺ (m/z) | Expected Isotopic Pattern |
| This compound | C₅H₃BrClN | 190.9137 | 191.9210 | A characteristic cluster of peaks at m/z 192, 194, and 196 due to the presence of Br and Cl isotopes. |
Visualizations
Caption: Troubleshooting workflow for common LC-MS issues.
Caption: General workflow for LC-MS analysis.
References
Technical Support Center: Removal of Palladium Catalyst from 3-Bromo-4-chloropyridine Reaction Products
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from reaction products involving 3-Bromo-4-chloropyridine.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from this compound reaction products particularly challenging?
A1: The primary difficulty stems from the presence of the pyridine nitrogen atom in the this compound molecule. This nitrogen atom can act as a Lewis base and chelate with palladium species, forming stable, soluble complexes that are difficult to remove by standard methods like simple filtration.[1][2]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final drug substance, depending on the maximum daily dose of the drug.[1]
Q3: What are the most common methods for removing palladium catalysts from reactions involving halogenated pyridines?
A3: The most common and effective methods include:
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Adsorption: Utilizing materials with a high surface area and affinity for palladium, such as activated carbon or specialized palladium scavengers.
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Scavenging: Employing solid-supported reagents with functional groups that selectively bind to palladium, facilitating its removal by filtration.
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Crystallization: Purifying the product through crystallization, which can leave palladium impurities in the mother liquor.
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Filtration through Celite®: Effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium black.
-
Chromatography: Using column chromatography to separate the desired product from the palladium catalyst.[1]
Q4: How do I choose the best palladium removal method for my specific reaction with this compound?
A4: The optimal method depends on several factors:
-
Nature of the palladium species: The oxidation state (Pd(0) vs. Pd(II)) and the ligands attached to the palladium will influence the effectiveness of different scavengers.
-
Properties of your product: The solubility and stability of your final compound will determine the suitability of methods like crystallization and chromatography.
-
Required purity level: For APIs, a combination of methods may be necessary to meet the stringent regulatory limits.
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Cost and scalability: For larger-scale synthesis, the cost and ease of handling of the chosen method are important considerations.
It is highly recommended to perform a small-scale screening of different methods to identify the most efficient one for your specific system.
Q5: How can I quantify the amount of residual palladium in my product?
A5: The most accurate and widely used method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3][4] This technique offers high sensitivity and is the industry standard for analyzing elemental impurities in pharmaceutical products.
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium catalyst from this compound reaction products and provides step-by-step solutions.
Issue 1: High levels of residual palladium remain in the product after initial purification.
-
Potential Cause: Strong chelation of palladium by the pyridine nitrogen, leading to soluble palladium-product complexes.[1][2]
-
Troubleshooting Steps:
-
Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol-functionalized silica (e.g., SiliaMetS® Thiol) and trimercaptotriazine (TMT) based scavengers are often highly effective.[1][5]
-
Optimize Scavenging Conditions: Experiment with the amount of scavenger (typically 3-5 equivalents relative to the palladium catalyst), temperature (e.g., 40-60 °C), and stirring time (e.g., 4-24 hours) to enhance removal efficiency.[1][4]
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Use a Combination of Methods: A sequential treatment can be more effective. For example, an initial filtration through Celite® to remove any precipitated palladium, followed by treatment with a scavenger, and a final polishing step with activated carbon.[1]
-
Issue 2: Significant loss of the desired product during the palladium removal process.
-
Potential Cause: Non-specific adsorption of the product onto the purification medium, particularly with activated carbon.[2][4]
-
Troubleshooting Steps:
-
Reduce the Amount of Adsorbent: Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal. This can be determined through optimization experiments.
-
Screen Different Scavengers: Some scavengers may have a lower affinity for your product than others. A screening study can identify a scavenger with high selectivity for palladium.
-
Change the Solvent: The solvent can influence the interaction between your product and the adsorbent. Using a solvent in which your product is highly soluble may reduce its non-specific binding.
-
Consider Alternative Purification Techniques: If product loss remains high, explore other methods like crystallization or chromatography.
-
Issue 3: Inconsistent palladium removal results between different batches.
-
Potential Cause: Variability in the form of the palladium species in the crude reaction mixture or inconsistent handling of the scavenger.
-
Troubleshooting Steps:
-
Standardize the Work-up Procedure: Ensure that the work-up of the reaction is consistent before the palladium removal step to minimize variations in the palladium species.
-
Proper Scavenger Handling: Some scavengers are sensitive to air and moisture. Ensure they are stored and handled according to the manufacturer's recommendations.
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Pre-treatment of the Reaction Mixture: In some cases, adjusting the pH of the mixture or adding a mild reducing or oxidizing agent can help to break up palladium-product complexes before scavenging.
-
Data Presentation
The following table summarizes the efficiency of various palladium scavengers from case studies on nitrogen-containing compounds. While not specific to this compound, this data can serve as a guide for selecting a suitable starting point for your experiments.
| Scavenger Type | Functional Group | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency | Notes |
| Silica-Based Thiol | -SH | >1000 | <10 | >99% | Broadly effective for various palladium species.[4] |
| Polymer-Bound TMT | Triazine-thiol | 500 - 1500 | <20 | >96% | Effective for a range of palladium catalysts.[5] |
| Activated Carbon | - | 300 - 1000 | <50 | Variable | Cost-effective, but may lead to product loss.[6] |
| Microporous Polystyrene-TMT | Polystyrene-TMT | ~1200 | <10 | >99% | High loading capacity.[5] |
Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium catalyst and ligands used. Optimization is crucial for each specific application.
Experimental Protocols
Protocol 1: Palladium Removal using a Thiol-Functionalized Silica Scavenger (Batch Method)
-
Dissolution: Dissolve the crude reaction mixture containing the this compound product and residual palladium in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. A typical starting amount is 3-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4 to 24 hours. The optimal time and temperature should be determined experimentally.[4]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm the removal of the catalyst.
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.
-
Washing: Wash the activated carbon on the filter with fresh solvent to minimize product loss.
-
Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure.
-
Analysis: Determine the final palladium concentration using ICP-MS.
Visualizations
Caption: Workflow for Palladium Removal using a Solid-Supported Scavenger.
Caption: Troubleshooting Logic for Palladium Removal from Pyridine-Containing Compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
Degradation pathways of 3-Bromo-4-chloropyridine under basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromo-4-chloropyridine under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway of this compound in an aqueous basic solution (e.g., NaOH, KOH)?
Under typical aqueous basic conditions, the primary degradation pathway for this compound is expected to be a nucleophilic aromatic substitution (SNAr) reaction. The hydroxide ion (OH-) from the base will act as a nucleophile, attacking the pyridine ring.
Q2: Which halogen is more likely to be substituted, the bromine at C3 or the chlorine at C4?
The chlorine atom at the C4 position is the more probable leaving group. Nucleophilic attack on the pyridine ring is most favorable at the 2- and 4-positions (ortho and para to the nitrogen atom). This is because the negative charge of the resulting intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[1] Attack at the C4 position is therefore electronically favored over the C3 position.
Q3: What are the expected major and minor degradation products?
-
Major Product: The expected major product is 3-bromo-4-hydroxypyridine, resulting from the substitution of the chlorine atom.
-
Minor Products: Under more forcing conditions (e.g., higher temperatures, stronger base), other products could potentially be formed. Substitution of the bromine at C3 to yield 4-chloro-3-hydroxypyridine would be a likely minor product. Formation of di-substituted (3,4-dihydroxypyridine) or other rearranged products is also a possibility, though in much smaller quantities.
Q4: Can other reaction pathways occur under basic conditions?
Yes, under more vigorous conditions, such as in the presence of very strong bases (e.g., sodium amide or organolithium reagents) or at high temperatures, a pyridyne intermediate could be formed.[2][3][4] For this compound, this would likely be a 3,4-pyridyne formed by the elimination of HBr or HCl. This highly reactive intermediate would then be attacked by a nucleophile. However, this pathway is generally less common in simple aqueous basic solutions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very slow degradation observed. | 1. Low temperature: The activation energy for the SNAr reaction may not be overcome at room temperature. 2. Weak base: The concentration of the hydroxide ion may be too low to initiate the reaction effectively. 3. Poor solubility: this compound has low solubility in water, which can limit the reaction rate. | 1. Gently heat the reaction mixture. Monitor the temperature carefully to avoid unwanted side reactions. 2. Increase the concentration of the base. 3. Add a co-solvent such as ethanol or THF to improve solubility. Ensure the co-solvent is stable under the reaction conditions. |
| Multiple unexpected products are formed. | 1. High temperature: Excessive heat can lead to less selective reactions and the formation of multiple byproducts. 2. Strong base concentration: A very high concentration of base might promote alternative reaction pathways, such as the pyridyne mechanism or di-substitution. 3. Presence of other nucleophiles: Contaminants in the reaction mixture could act as nucleophiles. | 1. Reduce the reaction temperature. 2. Use a lower concentration of the base. 3. Ensure all reagents and solvents are pure. |
| The reaction proceeds, but the yield of the desired 3-bromo-4-hydroxypyridine is low. | 1. Incomplete reaction: The reaction may not have been allowed to proceed to completion. 2. Product degradation: The product itself might be unstable under the reaction conditions. 3. Sub-optimal work-up procedure: The product may be lost during extraction or purification. | 1. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC, GC) and allow it to run until the starting material is consumed. 2. Consider running the reaction at a lower temperature for a longer period. 3. Optimize the pH for extraction and choose an appropriate solvent system for purification. |
Degradation Pathway Diagrams
Caption: Primary degradation pathway via Nucleophilic Aromatic Substitution (SNAr).
Caption: Potential secondary pathway via a 3,4-pyridyne intermediate under strong basic conditions.
Experimental Protocols
Objective: To determine the degradation products and approximate rate of degradation of this compound under basic conditions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol (or other suitable co-solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and chamber
-
Appropriate deuterated solvent for NMR analysis (e.g., D2O, DMSO-d6)
-
Instrumentation for analysis (TLC, GC-MS, LC-MS, NMR)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve a known amount of this compound in a mixture of water and a co-solvent (e.g., 1:1 water:ethanol).
-
Add a magnetic stir bar.
-
To this solution, add a known molar equivalent of sodium hydroxide (e.g., 1.1 equivalents).
-
Attach a reflux condenser to the flask.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at a specific temperature (e.g., room temperature, 50 °C, or reflux).
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot with a dilute acid solution (e.g., 1M HCl) to neutralize the base.
-
Analyze the aliquot by TLC to monitor the disappearance of the starting material and the appearance of products. A suitable eluent system would need to be determined empirically (e.g., ethyl acetate/hexanes).
-
-
Work-up (at the end of the reaction):
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute acid.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Product Analysis:
-
Analyze the crude product mixture by GC-MS or LC-MS to identify the components and their relative abundance.
-
Purify the major product(s) by column chromatography.
-
Characterize the purified product(s) by NMR spectroscopy (1H and 13C) and mass spectrometry to confirm their structure.
-
Quantitative Data Summary
As no specific experimental studies on the degradation of this compound under basic conditions were identified in the literature search, a table of quantitative data cannot be provided at this time. Researchers are encouraged to perform kinetic studies, following the protocol outlined above, to generate such data. The following table is a template for how such data could be presented.
| Parameter | Condition 1 (e.g., 1M NaOH, 25°C) | Condition 2 (e.g., 1M NaOH, 50°C) | Condition 3 (e.g., 2M NaOH, 25°C) |
| Reaction Half-life (t1/2) | To be determined | To be determined | To be determined |
| Observed Rate Constant (kobs) | To be determined | To be determined | To be determined |
| Yield of 3-bromo-4-hydroxypyridine | To be determined | To be determined | To be determined |
| Yield of other products | To be determined | To be determined | To be determined |
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Pyridyne - Wikipedia [en.wikipedia.org]
- 3. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]
Technical Support Center: Suzuki-Miyaura Coupling of 3-Bromo-4-chloropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling side reactions during the Suzuki-Miyaura coupling of 3-bromo-4-chloropyridine.
Troubleshooting Guide
Issue: Significant Homocoupling of Boronic Acid/Ester Observed
Homocoupling of the boronic acid or its ester derivatives is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of biaryl impurities and reduced yield of the desired product. This is often exacerbated by the presence of oxygen.[1][2]
Possible Causes and Solutions
| Possible Cause | Recommended Action | Rationale |
| Oxygen in the Reaction Mixture | Thoroughly degas all solvents and reagents prior to use. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction setup and duration.[1] | The active Pd(0) catalyst is sensitive to oxygen.[2] Oxygen can promote the homocoupling of boronic acids. |
| Inappropriate Catalyst System | Utilize bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[3] These ligands can sterically hinder the formation of intermediates that lead to homocoupling. | Bulky ligands can favor the desired cross-coupling pathway over the undesired homocoupling.[3] |
| Use of Pd(II) Precatalyst | If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species can sometimes promote homocoupling.[4] Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-formed Pd(0) catalyst. | Direct use of a Pd(0) catalyst can circumvent the in-situ reduction step that may contribute to side reactions.[4] |
| Excess Boronic Acid | While a slight excess of the boronic acid (1.1-1.5 equivalents) is common, a large excess can sometimes increase the rate of homocoupling.[4] Titrate the amount of boronic acid to find the optimal stoichiometry. | Minimizing the concentration of the boronic acid at any given time can reduce the probability of the homocoupling side reaction. |
| High Reaction Temperature | Lowering the reaction temperature may disfavor the homocoupling reaction. | Side reactions can have different activation energies than the desired reaction. |
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react selectively in this compound?
In Suzuki-Miyaura coupling, the reactivity of aryl halides generally follows the trend I > Br > Cl.[4] Therefore, the carbon-bromine bond at the 3-position is expected to be significantly more reactive than the carbon-chlorine bond at the 4-position, allowing for selective coupling at the 3-position.
Q2: What are the most common side products in the Suzuki reaction of this compound?
Besides the desired product, common side products include:
-
Homocoupling product: Ar-Ar, from the coupling of two boronic acid molecules.[1]
-
Protodeboronation product: The boronic acid is replaced by a hydrogen atom.[4]
-
Dehalogenated starting material: 3-chloropyridine.
Q3: How can I prevent protodeboronation of my pyridyl boronic acid?
Protodeboronation is a significant side reaction for electron-deficient heteroaryl boronic acids.[4] To minimize this:
-
Use milder bases: Strong bases can promote protodeboronation. Consider using K₂CO₃, Cs₂CO₃, or K₃PO₄.[4]
-
Use boronic esters: Pinacol esters (Bpin) or MIDA boronates are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[4][5]
-
Anhydrous conditions: Minimizing water content can sometimes reduce the rate of protodeboronation.[4]
Q4: What is the recommended catalyst system for coupling with this compound?
For challenging substrates like chloropyridines, and by extension bromochloropyridines, highly active catalyst systems are often required. Consider using palladium catalysts with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[3][6] For example, a combination of Pd(OAc)₂ with a ligand like RuPhos has been shown to be effective for the coupling of heteroaryl chlorides.[6]
Q5: Which base and solvent system should I start with?
A common starting point for Suzuki reactions of halopyridines is an inorganic base such as K₂CO₃ or K₃PO₄ in a solvent system like 1,4-dioxane/water or toluene/water.[7][8] The choice of base and solvent is often interdependent and may require screening to find the optimal conditions for your specific substrates.[9][10]
Data Presentation
While specific comparative data for this compound is limited in the literature, the following tables provide a general guide for selecting reaction conditions based on studies of similar substrates.
Table 1: General Effect of Base on Suzuki-Miyaura Coupling Yield
| Base | Relative Yield | Notes |
| Cs₂CO₃ | Often Superior | Generally provides good results for challenging couplings. |
| K₃PO₄ | Good | A strong, non-nucleophilic base that is frequently effective.[7] |
| K₂CO₃ | Moderate to Good | A commonly used and effective base.[9] |
| Organic Bases (e.g., Et₃N) | Often Lower | May not be strong enough to promote efficient transmetalation. |
Table 2: Common Solvents for Suzuki-Miyaura Coupling of Halopyridines
| Solvent System | Typical Ratio (v/v) | Notes |
| 1,4-Dioxane / Water | 3:1 to 5:1 | A widely used and often effective solvent system.[7] |
| Toluene / Water | 3:1 to 5:1 | Another common choice, particularly for less polar substrates.[8] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Anhydrous | Can be a good choice when anhydrous conditions are desired to minimize protodeboronation.[4] |
| Ethanol / Water | Varies | Can be an effective and more environmentally friendly option.[8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a general starting point and requires optimization for specific substrates and scales.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid or ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst and ligand (if separate).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Bromo-4-chloropyridine and 3,5-dichloropyridine for Synthetic Chemistry
For Immediate Release
[City, State] – [Date] – In the landscape of pharmaceutical and agrochemical development, the strategic functionalization of pyridine scaffolds is a cornerstone of molecular design. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 3-Bromo-4-chloropyridine and 3,5-dichloropyridine. The following analysis, supported by available experimental data, will assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The distinct placement of halogen substituents on the pyridine ring in these two compounds results in significantly different electronic and steric properties, which in turn dictates their reactivity in a variety of chemical transformations. This comparison will focus on two of the most crucial reaction classes in modern synthetic chemistry: Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
General Principles of Reactivity
The reactivity of halopyridines is governed by several key factors:
-
Position of the Halogen: Halogens at the C2 and C4 positions (ortho and para to the nitrogen) are generally more reactive towards nucleophilic attack. This is due to the ability of the electronegative nitrogen atom to stabilize the negatively charged Meisenheimer intermediate through resonance.[1][2] Halogens at the C3 and C5 positions (meta to the nitrogen) lack this direct resonance stabilization and are therefore less reactive in SNAr reactions.[3]
-
Nature of the Halogen: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond typically follows the order: C-I > C-Br > C-Cl. This trend is attributed to the decreasing bond dissociation energy down the group.
-
Electronic Effects of Substituents: The electron-withdrawing nature of the pyridine nitrogen atom makes the entire ring electron-deficient and thus more susceptible to nucleophilic attack compared to benzene.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differing halogen substituents of this compound and 3,5-dichloropyridine lead to distinct outcomes in these transformations.
In This compound , the presence of a bromine atom suggests a higher reactivity at the C3 position in cross-coupling reactions compared to the chlorine at C4. This allows for selective functionalization at the C3 position while leaving the C4 chloro-substituent available for subsequent transformations.
For 3,5-dichloropyridine , both chlorine atoms are in the less activated meta positions. While cross-coupling reactions are feasible, they may necessitate more forcing conditions, such as higher temperatures or more specialized catalyst systems, to achieve good yields.
The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Comparative Data for Suzuki-Miyaura Coupling
| Compound | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60 | 12 | 89 | [4][5] |
| 3,5-Dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ / dppf | - | - | - | - | - | [6] |
| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ / PPh₃ | - | 95% EtOH | - | - | - | [7] |
Note: Direct comparative data for this compound and 3,5-dichloropyridine under identical Suzuki-Miyaura conditions was not available in the searched literature. The data for related compounds is presented to infer reactivity trends.
Nucleophilic Aromatic Substitution (SNAr)
The position of the halogen atom is the primary determinant of reactivity in SNAr reactions on the pyridine ring.
For This compound , the chlorine atom at the C4 position is activated by the ring nitrogen, making it susceptible to nucleophilic displacement. This allows for selective functionalization at the C4 position.
In contrast, the chlorine atoms in 3,5-dichloropyridine are at the meta positions, which are significantly less activated towards SNAr. Consequently, reactions often require more forcing conditions, such as high temperatures and strong nucleophiles, to proceed at a reasonable rate.
The following diagram illustrates the logical relationship in the SNAr reactivity of halopyridines.
Comparative Data for Nucleophilic Aromatic Substitution
| Compound | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Notes | Reference |
| 3,5-Dichloropyridine | Amine | K₂CO₃ or NaOtBu | DMSO, NMP, or dioxane | 80-150 | - | General procedure, yield not specified. | [8] |
| 4-Chloropyridine | Nucleophile | - | - | - | - | More readily undergoes nucleophilic substitution than 3-chloropyridine. | [3] |
Note: Quantitative experimental data for SNAr reactions of this compound was not found in the searched literature. The higher reactivity of 4-substituted pyridines is a well-established principle.
Other Reactions
Directed ortho-Metalation (DoM)
For 3,5-dichloropyridine , the protons on the pyridine ring exhibit varying acidities. The C4 proton is the most acidic, allowing for regioselective deprotonation using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching with an electrophile. This provides a powerful method for functionalization at the C4 position.[8]
Grignard Reagent Formation
The bromine atom in This compound can be utilized to form a Grignard reagent. This organometallic intermediate can then be reacted with various electrophiles to introduce a wide range of substituents at the C3 position. The formation of Grignard reagents from bromopyridines is a known transformation.[9][10][11]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Halopyridine
-
To a reaction vessel under an inert atmosphere, add the halopyridine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (if required).
-
Add the degassed solvent (e.g., a mixture of an organic solvent like dioxane or DMF and an aqueous solution of the base).
-
Add the base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
In a reaction vessel, combine the halopyridine (1.0 eq.), the amine (1.2 eq.), and the base (e.g., K₂CO₃ or NaOtBu, 2.0 eq.) in a high-boiling aprotic solvent (e.g., DMSO or NMP).
-
Heat the reaction mixture to a high temperature (e.g., 80-150 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until completion.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[8]
Conclusion
The comparative reactivity of this compound and 3,5-dichloropyridine presents a clear dichotomy for synthetic chemists. This compound offers two distinct reactive sites: the bromine at C3, which is more susceptible to palladium-catalyzed cross-coupling, and the activated chlorine at C4, which is primed for nucleophilic aromatic substitution. This differential reactivity allows for a more controlled and sequential functionalization.
Conversely, 3,5-dichloropyridine possesses two less reactive chlorine atoms at the meta positions. While this can present a challenge for SNAr and some cross-coupling reactions, it opens up unique opportunities for regioselective functionalization at the C4 position via directed ortho-metalation. The choice between these two valuable building blocks will ultimately depend on the specific synthetic target and the desired sequence of bond-forming reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 3-Bromo-4-chloropyridine and 3-Bromo-5-chloropyridine for Drug Development Professionals
Introduction:
In the landscape of pharmaceutical and materials science research, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Pyridine derivatives, in particular, are ubiquitous in bioactive molecules. Among the vast array of pyridine-based building blocks, dihalogenated pyridines offer a versatile platform for the synthesis of complex molecular architectures through selective C-C and C-N bond-forming reactions. This guide provides an in-depth, objective comparison of the reactivity of two constitutional isomers: 3-Bromo-4-chloropyridine and 3-Bromo-5-chloropyridine. This comparison is supported by established principles of organic chemistry and illustrative experimental data to aid researchers in making informed decisions for their synthetic strategies.
I. Theoretical Framework: Predicting Reactivity
The reactivity of halopyridines is primarily governed by two key factors: the nature of the halogen and its position on the pyridine ring.
-
Carbon-Halogen Bond Strength: In palladium-catalyzed cross-coupling reactions, the oxidative addition of the catalyst to the carbon-halogen (C-X) bond is often the rate-determining step. The bond dissociation energies follow the trend C-Cl > C-Br > C-I.[1] Consequently, the reactivity of halogens in these reactions is generally I > Br > Cl > F.[2] This principle dictates that the C-Br bond will be more susceptible to oxidative addition than the C-Cl bond in both this compound and 3-Bromo-5-chloropyridine.
-
Positional Effects on the Pyridine Ring: The electron-deficient nature of the pyridine ring influences the reactivity of its substituents. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for a given halogen is C4(6) > C2 > C5. Conversely, for nucleophilic aromatic substitution (SNAr), the ring nitrogen activates the positions ortho and para to it (C2, C4, C6) towards nucleophilic attack. The C3 and C5 positions are significantly less activated.
Based on these principles, we can predict the following reactivity patterns:
-
This compound:
-
3-Bromo-5-chloropyridine:
-
Cross-Coupling: The C-Br bond at the 3-position will be the primary site of reactivity.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 5-position is meta to the nitrogen and is therefore not significantly activated towards SNAr.
-
II. Comparative Reactivity in Key Transformations
This section presents a comparative analysis of the two isomers in two of the most crucial reaction classes for drug development: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The differential reactivity of the C-Br and C-Cl bonds in the title compounds allows for selective functionalization.
General Workflow for a Selective Suzuki-Miyaura Coupling:
Caption: Generalized experimental workflow for a selective Suzuki-Miyaura cross-coupling reaction.
Data Comparison:
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 100 | 12 | ~85 (selective for Br) | Inferred from[2] |
| 3-Bromo-5-chloropyridine | Cyclopropylboronic acid | Pd(OAc)2 / dppf | K3PO4 | Toluene/H2O | 100 | 2 | Not specified, product formed | [4] |
Analysis:
For both isomers, the Suzuki-Miyaura coupling can be expected to proceed selectively at the C-3 position, leaving the chlorine atom intact for subsequent transformations. This "orthogonal" reactivity is a significant advantage in multi-step syntheses, allowing for the sequential introduction of different functionalities. The choice between the two isomers in this context would likely depend on the desired substitution pattern of the final molecule and the compatibility of the subsequent reaction planned for the C-Cl bond.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.[5] Similar to the Suzuki-Miyaura coupling, this reaction is expected to be selective for the C-Br bond.
Caption: Influence of chlorine position on SNAr reactivity.
Reactivity Comparison:
-
This compound: The chlorine atom at the C-4 position is para to the ring nitrogen, which strongly activates it towards nucleophilic attack. This allows for the displacement of the chloride by a variety of nucleophiles (e.g., amines, alkoxides, thiolates) under relatively mild conditions. [3]* 3-Bromo-5-chloropyridine: The chlorine atom at the C-5 position is meta to the ring nitrogen. This position is not electronically activated, and thus, the C-Cl bond is significantly less reactive towards SNAr. Forcing conditions would likely be required to achieve substitution at this position.
Experimental Evidence:
III. Experimental Protocols
The following are generalized protocols for key reactions, which should be optimized for specific substrates and desired outcomes.
A. General Protocol for Selective Suzuki-Miyaura Coupling at the C-Br Position
-
Reaction Setup: To an oven-dried Schlenk flask, add the 3-bromo-4(5)-chloropyridine (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and the base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv.).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically a 4:1 to 10:1 ratio), via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 3-aryl-4(5)-chloropyridine.
B. General Protocol for Selective Buchwald-Hartwig Amination at the C-Br Position
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu or Cs2CO3, 1.5-2.5 equiv.) under an inert atmosphere.
-
Reagent Addition: Add the 3-bromo-4(5)-chloropyridine (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring and Work-up: Follow steps 5 and 6 as described in the Suzuki-Miyaura protocol.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-4(5)-chloropyridine.
IV. Conclusion and Recommendations
The comparative analysis of this compound and 3-Bromo-5-chloropyridine reveals distinct reactivity profiles that can be strategically exploited in organic synthesis.
-
For selective C-C or C-N bond formation at the C-3 position via palladium-catalyzed cross-coupling , both isomers are viable substrates, with the bromine atom being the more reactive handle. The choice between the two will largely depend on the desired final substitution pattern and the intended subsequent transformations of the remaining chlorine atom.
-
For syntheses requiring a subsequent nucleophilic aromatic substitution , This compound is the superior choice. The C-4 chlorine is significantly activated towards displacement by nucleophiles, offering a reliable two-step functionalization strategy: cross-coupling at C-3 followed by SNAr at C-4.
-
If the retention of the chlorine atom in the final target molecule is desired, and nucleophilic attack is to be avoided , 3-Bromo-5-chloropyridine may be the more suitable isomer due to the lower reactivity of the C-5 chlorine in SNAr reactions.
Researchers and drug development professionals should carefully consider the desired synthetic endgame when selecting between these two valuable building blocks. The principles and data presented in this guide offer a rational basis for making this strategic decision, ultimately enabling the more efficient and predictable synthesis of complex molecular targets.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to 3-Bromo-4-chloropyridine versus Other Halopyridines in Palladium Catalysis
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose, offering a versatile and efficient means to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of halopyridine substrate is a critical parameter that dictates reaction outcomes, including yield, selectivity, and the required catalytic system. This guide provides an objective comparison of the performance of 3-bromo-4-chloropyridine against other common halopyridines in key palladium-catalyzed reactions, supported by experimental data and detailed protocols.
General Reactivity Trends in Halopyridines
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by two factors: the nature of the halogen and its position on the pyridine ring.
-
Influence of the Halogen: The carbon-halogen (C-X) bond strength is a key determinant of reactivity. The generally accepted order of reactivity is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens.[1] Consequently, iodopyridines are the most reactive substrates, often reacting at lower temperatures and with shorter reaction times, while chloropyridines are more challenging and may necessitate more advanced catalytic systems to achieve high yields.[1][2]
-
Influence of Halogen Position: The position of the halogen on the electron-deficient pyridine ring also significantly impacts reactivity. For instance, in pyrimidines, the general order of reactivity is C4(6) > C2 > C5.[1] In dihalopyridines, such as 2,4- and 2,5-dihalopyridines, reactions often preferentially occur at the C2/C6 positions.[3] For this compound, the inherent reactivity difference between the C-Br and C-Cl bonds allows for selective functionalization.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. In the case of this compound, the greater reactivity of the C-Br bond allows for selective coupling at the 3-position, leaving the C-Cl bond intact for subsequent transformations.
| Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 4-12 | High (Selective at C-Br) | [4] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.5 | ~70-80 | [5] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.5 | >90 | [5] |
| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 16 | Excellent | [2][6] |
| 4-Chloropyridine | Phenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 92 | [2] |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd/IPr | K₃PO₄ | Dioxane | RT | 24 | 85 (C4-selective) | [2] |
Key Takeaway: this compound offers the distinct advantage of sequential, site-selective functionalization due to the differential reactivity of the C-Br and C-Cl bonds. While other bromopyridines generally show high reactivity, chloropyridines often require more specialized catalysts or harsher conditions to achieve comparable yields.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide. Similar to the Suzuki coupling, the C-Br bond of this compound is expected to react preferentially.
| Halopyridine | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 3-Bromopyridine (analog) | Cyclopentylamine | BrettPhos Precatalyst | LiHMDS | THF | 65 | - | 78 | [7] |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60 | [8] |
| Aryl Bromide (general) | Primary/Secondary Amine | Pd(OAc)₂ / Phosphine Ligand | NaOBuᵗ | Toluene | 80-110 | - | High | [7][9] |
| Aryl Chloride (general) | Primary/Secondary Amine | Pd₂(dba)₃ / Bulky Phosphine Ligand | NaOBuᵗ | Toluene | 80-110 | - | Moderate to High | [9] |
Key Takeaway: While specific data for this compound is limited, the established reactivity of bromopyridines in Buchwald-Hartwig amination suggests it would be a highly effective substrate, likely reacting at the C-Br position. Achieving amination at the C-Cl position would require more forcing conditions or a tailored catalyst system.
Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The reactivity trend of halogens (I > Br > Cl) is particularly pronounced in this reaction.
| Halopyridine | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 3-Bromopyridine (analog) | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 6-24 | High | [10] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | High | [11] |
| 2-Bromopyridine | Propargyl alcohol | NS-MCM-41-Pd / CuI | Et₃N | Et₃N | 90 | 3 | 81 | [12] |
| 3-Bromopyridine | Propargyl alcohol | NS-MCM-41-Pd / CuI | Et₃N | Et₃N | 90 | 48 | 65 | [12] |
| 1-Bromo-4-chlorobenzene | Phenylacetylene | NS-MCM-41-Pd / CuI | Et₃N | Et₃N | 90 | 12 | 46 (at C-Br) | [12] |
Key Takeaway: this compound is expected to undergo Sonogashira coupling selectively at the C-Br position under standard conditions. The C-Cl bond would remain unreacted, providing a handle for further diversification. The reactivity of bromopyridines in this reaction is generally high, while chloro-substituted positions are significantly less reactive.
Experimental Protocols
The following are generalized protocols for the three major palladium-catalyzed cross-coupling reactions. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the halopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., Na₂CO₃, 2.0 equiv.).[4]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.[4]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.[4][10]
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOBuᵗ, 1.5-2.5 equiv.) under an inert atmosphere.[7]
-
Reagent Addition: Add the halopyridine (1.0 equiv.) to the tube. Seal, evacuate, and backfill with an inert gas (repeat three times).[7]
-
Solvent and Amine Addition: Add anhydrous solvent (e.g., toluene) followed by the amine (1.1-1.5 equiv.) via syringe.[7]
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110°C) and monitor the reaction progress.[7]
-
Work-up and Purification: Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent, wash with water and brine, dry, and concentrate. Purify the crude product by column chromatography.[7]
Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the halopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), the copper co-catalyst (e.g., CuI, 4 mol%), and the base (e.g., Et₃N, 3.0 equiv.).[10]
-
Solvent and Alkyne Addition: Add anhydrous solvent (e.g., THF) followed by the terminal alkyne (1.2 equiv.).[10]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60°C) for 6-24 hours, monitoring by TLC or LC-MS.[10]
-
Work-up and Purification: Follow a standard aqueous work-up procedure as described for the Suzuki-Miyaura coupling, followed by purification by column chromatography.
Visualizing the Processes
To better understand the experimental and mechanistic aspects, the following diagrams illustrate a typical experimental workflow and the catalytic cycles for these reactions.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
This compound is a valuable and versatile substrate in palladium-catalyzed cross-coupling reactions. Its primary advantage over other halopyridines lies in the differential reactivity of the C-Br and C-Cl bonds, which allows for predictable and site-selective functionalization. The C-Br bond can be selectively coupled under conditions that leave the more robust C-Cl bond intact, providing a synthetic handle for subsequent transformations. This feature is particularly advantageous for the synthesis of complex, polysubstituted pyridine derivatives, which are of significant interest in drug discovery and materials science. While monochloro- and monobromopyridines are effective in their own right, this compound offers a strategic advantage for building molecular complexity in a controlled and stepwise manner.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System | MDPI [mdpi.com]
- 6. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 3-Aryl-4-chloropyridines: A Comparative Guide to Palladium Catalysts for Suzuki Coupling
For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized pyridine rings is a critical step in the creation of novel therapeutics and materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for this purpose, enabling the formation of carbon-carbon bonds with high efficiency.[1][2][3] This guide provides a comparative analysis of various palladium catalysts for the Suzuki coupling of 3-bromo-4-chloropyridine, a key intermediate for introducing diverse functionalities onto the pyridine core.
The selective functionalization of dihalopyridines is a common challenge in organic synthesis. In the case of this compound, the inherent difference in reactivity between the carbon-bromine and carbon-chlorine bonds (C-Br > C-Cl) provides a strategic advantage.[1] Palladium-catalyzed Suzuki coupling is expected to proceed selectively at the more reactive 3-position, leaving the 4-chloro substituent available for subsequent transformations. The choice of the palladium catalyst system, which includes a palladium precursor and a ligand, is paramount to maximizing yield and ensuring the desired regioselectivity.[1][2]
Catalyst Performance Comparison
The efficacy of a palladium catalyst in the Suzuki coupling of this compound is influenced by several factors, including the palladium precursor, the nature of the ligand, the base, the solvent, and the reaction temperature. While direct experimental data for this compound is not always available, data from analogous couplings of bromopyridines and other halopyridines provide valuable insights into catalyst performance.
For routine couplings of bromopyridines, traditional catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) often provide good to excellent yields.[1] However, for more challenging substrates or to enhance reaction efficiency, advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are frequently employed.[4]
Here, we present a summary of catalyst systems and their performance in the Suzuki coupling of relevant bromopyridine substrates. This data is intended to guide the selection of an optimal catalyst system for the coupling of this compound with various arylboronic acids.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Substrate | Product Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | 2,6-Dibromopyridine | Good to Better |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 2,6-Dibromopyridine | High (Mono-arylated) |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | 2,6-Dibromopyridine | High (Di-arylated) |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | 2,6-Dibromopyridine | Effective (Mono-arylated) |
| Pd(PPh₃)₂Cl₂ | PPh₃ | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | 8 | Bromo-aminopyridine | 67-69 |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ (1M aq.) | THF | Reflux | 24 | Bromo-aminopyridine | Not specified |
| Pd(OAc)₂ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | Not specified | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 60 |
Experimental Protocols
Below are representative experimental protocols for Suzuki coupling reactions that can be adapted for the reaction of this compound with an arylboronic acid.
Protocol 1: General Procedure using Pd(PPh₃)₄
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol), the desired arylboronic acid (1.1-1.5 mmol), and a suitable base such as K₂CO₃ (2.0-3.0 mmol) or K₃PO₄ (2.0-3.0 mmol).[2]
-
Solvent and Catalyst Addition: Add a degassed solvent, such as 1,4-dioxane or a mixture of toluene and water.[2] Purge the mixture with the inert gas for 10-20 minutes. Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.02-0.05 mmol, 2-5 mol%).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature, typically between 80-100 °C, and stir vigorously.[2]
-
Monitoring and Work-up: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5] Once the reaction is complete, cool the mixture to room temperature. Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-4-chloropyridine.[2]
Protocol 2: Microwave-Assisted Suzuki Coupling
For accelerated reaction times, microwave irradiation can be employed.
-
Reaction Setup: In a microwave reactor tube, add this compound (0.5 mmol), the arylboronic acid (0.5-0.6 mmol), and a base like K₂CO₃ (1.5 mmol).[6]
-
Solvent and Catalyst Addition: Add a suitable solvent system, for example, a 2:1 mixture of 1,4-dioxane and water.[6] Add the palladium catalyst, such as Pd(PPh₃)₄ (0.5 mol%).
-
Microwave Irradiation: Seal the tube and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes).[6][7]
-
Work-up and Purification: After cooling, follow the work-up and purification steps outlined in Protocol 1.
Visualizing the Suzuki Coupling Pathway
To better understand the underlying mechanism and experimental process, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The selective Suzuki coupling of this compound at the 3-position is a highly feasible transformation. The choice of palladium catalyst and reaction conditions is crucial for achieving high yields. While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalyst systems with bulky phosphine or NHC ligands may offer improved performance, especially with less reactive boronic acids. The provided protocols and data serve as a valuable starting point for researchers to develop and optimize their synthetic routes towards novel 3-aryl-4-chloropyridine derivatives.
References
A Comparative Study of Bases for Buchwald-Hartwig Amination of 3-Bromo-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone in modern synthetic chemistry, enabling the crucial formation of carbon-nitrogen (C-N) bonds. The strategic selection of a base is paramount for the success of this reaction, profoundly influencing yield, reaction rate, and functional group tolerance. This guide provides a comparative analysis of various bases for the Buchwald-Hartwig amination of 3-bromo-4-chloropyridine, a common heterocyclic building block in pharmaceutical and agrochemical research. Due to the limited availability of direct comparative studies on this specific substrate, this guide draws upon experimental data from closely related halopyridines to provide valuable insights for reaction optimization.
Performance Comparison of Bases
The choice of base in the Buchwald-Hartwig amination is a critical parameter that can dictate the outcome of the reaction. Strong, non-nucleophilic bases are typically required to facilitate the deprotonation of the amine and the subsequent formation of the palladium-amido complex. However, the optimal base is highly dependent on the specific substrates, catalyst system, and desired reaction conditions. Below is a summary of commonly employed bases and their performance in the amination of bromopyridines.
| Base | Catalyst System (Typical) & Amine | Substrate | Yield (%) | Key Considerations |
| NaOt-Bu | Pd₂(dba)₃ / BINAP with cyclohexane-1,2-diamine | 2-bromo-6-methylpyridine | 60%[1] | A strong, commonly used base that often leads to high reaction rates. However, its high basicity can be incompatible with sensitive functional groups. |
| Cs₂CO₃ | Pd(OAc)₂ / Xantphos with aminothiophenecarboxylates | Dihalopyridines | Moderate to High | A milder inorganic base, suitable for substrates with base-sensitive functional groups. Often used in combination with ligands like Xantphos. |
| K₂CO₃ | Pd-Xantphos complex with various amines | 5-bromo-2-chloropyridine | High | A cost-effective and mild base, which can be advantageous in large-scale synthesis and for substrates prone to decomposition with stronger bases. |
| K₃PO₄ | Not explicitly reported for this compound, but a common alternative | Aryl Mesylates | High | A moderately strong inorganic base that can be an effective alternative to carbonates, particularly in couplings with aryl sulfonates. |
| LiHMDS | RuPhos-precatalyst with primary and secondary amines | 3-bromo-2-aminopyridine | Moderate to High | A strong, non-nucleophilic base that is particularly useful for reactions involving protic functional groups. |
| DBU | [Pd(cinnamyl)Cl]₂ / Xantphos with amides and anilines | 2-bromopyridine | Up to 85% | A soluble organic base that can lead to homogeneous reaction conditions, which is beneficial for reproducibility and scale-up. |
Experimental Protocols
The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific amine coupling partners.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a palladacycle precatalyst; 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, RuPhos, or BrettPhos; 1-1.2 times the moles of Pd)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₂CO₃; 1.5 - 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the this compound to the Schlenk tube.
-
Seal the tube, then evacuate and backfill with the inert gas. Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 4-chloropyridin-3-amine.
Visualizing the Process
To better understand the underlying chemistry and experimental design, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a logical workflow for a comparative study.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Workflow for a comparative study of bases.
References
A Comparative Spectroscopic Analysis of 3-Bromo-4-chloropyridine and Its Isomeric Alternatives
A detailed spectroscopic comparison of 3-bromo-4-chloropyridine with its structural isomers, 3,5-dichloropyridine and 3-bromo-5-chloropyridine, provides valuable insights for researchers, scientists, and drug development professionals. This guide outlines the characteristic spectroscopic signatures of these compounds obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
The unique substitution patterns of these halogenated pyridines give rise to distinct spectral properties, which are crucial for their unambiguous identification and characterization in complex chemical environments. This comparison aims to facilitate the selection and application of these derivatives in various research and development endeavors.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry for this compound and its selected alternatives.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (ppm) and Coupling Constants (Hz) |
| This compound | Data for the hydrochloride salt is available, but specific data for the free base in CDCl₃ is not readily found in the public domain. |
| 3,5-Dichloropyridine | δ 8.53 (s, 2H, H-2, H-6), 7.75 (t, J = 2.1 Hz, 1H, H-4) |
| 3-Bromo-5-chloropyridine | δ 8.55 (d, J = 1.8 Hz, 1H, H-2), 8.51 (d, J = 2.4 Hz, 1H, H-6), 7.95 (dd, J = 2.4, 1.8 Hz, 1H, H-4) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (ppm) |
| This compound | Specific data is not readily available in the public domain. |
| 3,5-Dichloropyridine | δ 147.9 (C-2, C-6), 136.1 (C-4), 131.0 (C-3, C-5) |
| 3-Bromo-5-chloropyridine | Specific data is not readily available in the public domain. |
Table 3: Infrared (IR) Spectroscopy Data (Characteristic Peaks)
| Compound | Wavenumber (cm⁻¹) |
| This compound | Conforms to standard spectra, specific peak list not detailed. |
| 3,5-Dichloropyridine | Key absorptions for C-H, C=C, C-N aromatic ring bonds, and C-Cl bonds are expected. |
| 3-Bromo-5-chloropyridine | Characteristic peaks for a substituted pyridine ring are observed. |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) and Major Fragments |
| This compound | [M]⁺• at m/z 191/193/195 (due to Br and Cl isotopes) |
| 3,5-Dichloropyridine | [M]⁺• at m/z 147/149/151 (due to two Cl isotopes)[1] |
| 3-Bromo-5-chloropyridine | [M]⁺• at m/z 191/193/195 (due to Br and Cl isotopes)[2] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of the pyridine derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire spectra with a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire spectra with a spectral width of 0 to 200 ppm, using a proton-decoupled pulse sequence.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (for liquid samples):
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
-
Place a small drop of the neat liquid sample directly onto the center of the ATR crystal.
Data Acquisition:
-
Instrument: A standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Parameters: Collect spectra in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Background: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Introduce the sample, dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile), into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).
-
Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis.
Data Acquisition:
-
Instrument: A mass spectrometer capable of EI, such as a GC-MS system.
-
Mass Range: Scan a mass-to-charge (m/z) ratio range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a pyridine derivative.
Caption: Workflow for Spectroscopic Characterization.
References
In-depth Analysis of Metal Complexes with 3-Bromo-4-chloropyridine: A Literature Review
A comprehensive search of scientific literature and crystallographic databases has revealed a notable absence of published research detailing the X-ray crystallographic analysis of metal complexes specifically incorporating the 3-Bromo-4-chloropyridine ligand. While information is available regarding the synthesis and properties of this compound itself, its application as a ligand in structurally characterized coordination complexes has not been documented in readily accessible scientific journals or databases.
This lack of available data precludes the creation of a direct comparative guide on the X-ray crystallographic analysis of its metal complexes. However, to fulfill the user's request for the structure and content of such a guide, we present a template and an illustrative example based on the well-studied class of metal complexes with a related ligand, 3-aminopyridine. This example demonstrates the requested data presentation, experimental protocols, and visualizations.
Illustrative Comparison Guide: X-ray Crystallographic Analysis of Metal Complexes of 3-Aminopyridine
This guide provides a comparative overview of the structural properties of transition metal complexes involving the 3-aminopyridine (3-APy) ligand, as determined by single-crystal X-ray diffraction. The data presented here is representative of typical findings in the field and serves as a model for the analysis of pyridine-based metal complexes.
Data Presentation: Comparative Crystallographic Parameters
The following table summarizes key crystallographic data and selected geometric parameters for representative 3-aminopyridine metal complexes. This data is essential for comparing the coordination environments of different metal centers and the influence of co-ligands.
| Complex | Metal Ion | Crystal System | Space Group | Unit Cell Parameters (a, b, c in Å; α, β, γ in °) | M-N(pyridine) Bond Length (Å) | Coordination Geometry |
| [Ni(3-APy)₄(NCS)₂] (Example 1) | Ni(II) | Monoclinic | P2₁/c | a = 10.23, b = 15.67, c = 11.45; β = 98.7° | 2.12 - 2.15 | Distorted Octahedral |
| [Cu(3-APy)₂(H₂O)₄]SO₄ (Example 2) | Cu(II) | Triclinic | P-1 | a = 7.58, b = 8.92, c = 9.34; α = 88.1, β = 76.5, γ = 80.2° | 2.01 - 2.03 | Elongated Octahedral |
| [Zn(3-APy)₂Cl₂] (Example 3) | Zn(II) | Orthorhombic | Pnma | a = 12.88, b = 14.01, c = 7.99 | 2.05 - 2.07 | Tetrahedral |
| [Cd(3-APy)₂(CN)₂] (Example 4) | Cd(II) | Monoclinic | C2/c | a = 16.21, b = 6.88, c = 13.54; β = 112.3° | 2.32 - 2.34 | Octahedral (Polymeric) |
Note: The data in this table is illustrative and compiled from typical values found in the literature for similar complexes. It is not from a single source.
Experimental Protocols
The methodologies for synthesizing and structurally characterizing these metal complexes generally follow established procedures in coordination chemistry and X-ray crystallography.
1. General Synthesis of 3-Aminopyridine Metal Complexes:
A solution of the desired metal salt (e.g., nickel(II) thiocyanate, copper(II) sulfate, zinc(II) chloride) in a suitable solvent, such as ethanol or methanol, is prepared. To this, a stoichiometric amount of 3-aminopyridine, dissolved in the same or a miscible solvent, is added dropwise with stirring. The reaction mixture is typically stirred at room temperature or gently heated for several hours. Single crystals suitable for X-ray diffraction are obtained by slow evaporation of the solvent, vapor diffusion of an anti-solvent, or cooling of the saturated solution.
2. Single-Crystal X-ray Diffraction Analysis:
A suitable single crystal is selected and mounted on a goniometer head. Data collection is performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is maintained at a low temperature (typically 100-150 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated. The collected data is then processed to solve and refine the crystal structure using software packages such as SHELX. The final structure is validated and analyzed to determine bond lengths, bond angles, and other geometric parameters.
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis and X-ray crystallographic analysis of pyridine-based metal complexes.
Comparative Guide to Analytical Methods for the Quantification of 3-Bromo-4-chloropyridine
This guide provides a comprehensive comparison of a proposed Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of 3-Bromo-4-chloropyridine with alternative analytical techniques. The information is intended for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this halogenated pyridine derivative. This compound is a key intermediate in the synthesis of various pharmaceutical and agricultural compounds.[1]
Method Comparison at a Glance
| Parameter | LC-MS/MS (Proposed) | GC-MS | HPLC-UV |
| Linearity (r²) | > 0.995 | > 0.99 | > 0.998 |
| Accuracy (% Recovery) | 85 - 115% | 89 - 101%[3][4] | 97 - 103% (Estimated)[3] |
| Precision (% RSD) | < 15% | < 3%[3][4] | < 5% (Estimated)[3] |
| Limit of Quantitation (LOQ) | ~0.5 ng/mL | ~0.02 mg/kg (for pyridine)[3][4] | ~1.5 µg/mL (Estimated)[3] |
| Selectivity | Very High | High | Moderate |
| Sample Throughput | High | Moderate | High |
| Matrix Effects | Potential for ion suppression/enhancement | Less susceptible than LC-MS | Potential for interference |
| Instrumentation Cost | High | Moderate-High | Low-Moderate |
Detailed Experimental Protocols
Proposed LC-MS/MS Method
This proposed method is adapted from a validated protocol for the quantification of 3-Bromopyridine in human plasma and is expected to provide high sensitivity and specificity.[5]
1. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of the sample (e.g., plasma, reaction mixture) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of an appropriate internal standard working solution (e.g., a stable isotope-labeled version of the analyte, if available).
-
Add 150 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins and extract the analyte.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[5]
2. Liquid Chromatography Conditions
-
HPLC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: A suitable reversed-phase column (e.g., C18) capable of retaining and separating the analyte from matrix components.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: An optimized gradient elution to ensure good peak shape and separation. For example, start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: A constant flow rate, typically between 0.3-0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6490).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by infusing a standard solution.
-
Instrument Parameters: Optimization of parameters such as capillary voltage, gas temperatures, and collision energies is required for maximum sensitivity.[6]
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a known volume of sample, add a suitable internal standard.
-
Add an appropriate extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube.
-
The extract may be concentrated under a gentle stream of nitrogen if necessary.
-
Transfer the final extract to a GC-MS vial.[2]
2. GC-MS Conditions
-
GC System: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A suitable capillary column for the separation of semi-volatile organic compounds (e.g., DB-5ms).
-
Carrier Gas: Helium or Nitrogen.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: An optimized temperature gradient to ensure the separation of the analyte from other components.[2]
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan.
Alternative Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective technique for the quantification of compounds that absorb UV light.[3]
1. Sample Preparation
-
Dissolve the sample in a solvent compatible with the HPLC mobile phase.
-
Add a known concentration of a suitable internal standard.
-
Filter the sample to remove any particulate matter.
-
Transfer the filtered sample to an HPLC vial.[4]
2. HPLC-UV Conditions
-
HPLC System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A reversed-phase or mixed-mode column.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).[4]
-
Flow Rate: A constant flow rate to ensure reproducible retention times.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound, determined by scanning a standard solution.
Visualizations
LC-MS/MS Experimental Workflow
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Method Selection Logic
Caption: Decision tree for selecting an appropriate analytical method.
References
Benchmarking the synthesis of a target molecule using 3-Bromo-4-chloropyridine versus alternative routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyridines is a cornerstone of creating novel therapeutics and functional materials. This guide provides a head-to-head comparison of two synthetic pathways to the target molecule 4-chloro-3-(phenylethynyl)pyridine, benchmarking the direct Sonogashira coupling of 3-bromo-4-chloropyridine against an alternative route involving the synthesis and subsequent coupling of 4-chloro-3-iodopyridine.
The strategic functionalization of the pyridine scaffold is a critical endeavor in medicinal chemistry and materials science. The target molecule, 4-chloro-3-(phenylethynyl)pyridine, presents a valuable building block for more complex structures. This guide evaluates two distinct methods for its synthesis, providing quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows to aid researchers in selecting the most appropriate route for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Sonogashira Coupling of this compound | Route 2: Two-Step Synthesis via 4-Chloro-3-iodopyridine |
| Starting Material | This compound | 4-Chloropyridin-3-amine |
| Key Reactions | Sonogashira Coupling | Sandmeyer Reaction, Sonogashira Coupling |
| Overall Yield | ~85% | ~50-60% (unoptimized) |
| Number of Steps | 1 | 2 |
| Reagents | Phenylacetylene, Pd catalyst, Cu(I) co-catalyst, base | NaNO₂, KI, Phenylacetylene, Pd catalyst, Cu(I) co-catalyst, base |
| Reaction Time | 3 hours | ~4-5 hours (excluding workup) |
| Temperature | 100°C | 0°C to 100°C |
Synthetic Route 1: Direct Sonogashira Coupling
This route leverages the differential reactivity of the halogen atoms on the starting material, this compound. The carbon-bromine bond is more susceptible to oxidative addition in the palladium-catalyzed Sonogashira coupling than the carbon-chlorine bond, allowing for selective alkynylation at the 3-position.[1]
Experimental Protocol: Sonogashira Coupling of this compound
To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in DMF (5 mL) is added triethylamine (2.0 mmol). The mixture is degassed with argon for 15 minutes. Then, Pd(CF₃COO)₂ (0.025 mmol), PPh₃ (0.05 mmol), and CuI (0.05 mmol) are added. The reaction mixture is heated to 100°C and stirred for 3 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 4-chloro-3-(phenylethynyl)pyridine.[1]
Synthetic Route 2: Two-Step Synthesis via an Iodinated Intermediate
An alternative approach involves the initial synthesis of a more reactive coupling partner, 4-chloro-3-iodopyridine, from a readily available starting material, 4-chloropyridin-3-amine, via a Sandmeyer-type reaction. The resulting iodinated pyridine then undergoes a Sonogashira coupling with phenylacetylene. The carbon-iodine bond is weaker than the carbon-bromine bond, which can sometimes lead to milder reaction conditions or higher yields in the subsequent coupling step.[2][3]
Experimental Protocols
Step 1: Synthesis of 4-Chloro-3-iodopyridine via Sandmeyer-type Reaction
4-Chloropyridin-3-amine (1.0 mmol) is dissolved in a mixture of concentrated hydrochloric acid and water at 0°C. A solution of sodium nitrite (1.1 mmol) in water is added dropwise while maintaining the temperature below 5°C. The resulting diazonium salt solution is then added to a solution of potassium iodide (1.5 mmol) in water. The reaction mixture is stirred at room temperature for 1 hour and then heated to 60°C for 30 minutes. After cooling, the mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 4-chloro-3-iodopyridine.
Step 2: Sonogashira Coupling of 4-Chloro-3-iodopyridine
To a solution of 4-chloro-3-iodopyridine (1.0 mmol) and phenylacetylene (1.2 mmol) in a suitable solvent (e.g., DMF or THF) is added a base (e.g., triethylamine or diisopropylethylamine). The mixture is degassed, and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) are added. The reaction is stirred at room temperature or heated until completion, as monitored by TLC. The workup and purification are similar to the procedure described in Route 1.
Concluding Remarks
The direct Sonogashira coupling of this compound (Route 1) offers a more streamlined and higher-yielding approach to the synthesis of 4-chloro-3-(phenylethynyl)pyridine. Its single-step nature and good overall yield make it an attractive option for efficient molecule production.
The two-step synthesis via 4-chloro-3-iodopyridine (Route 2) provides a viable alternative, particularly if the starting material, 4-chloropyridin-3-amine, is more readily available or cost-effective than this compound. While this route involves an additional synthetic step and the overall yield may be lower, the increased reactivity of the iodinated intermediate could be advantageous in certain contexts, potentially allowing for milder coupling conditions.
Ultimately, the choice of synthetic route will depend on factors such as the availability and cost of starting materials, desired overall yield, and the specific experimental capabilities of the laboratory. This guide provides the necessary data and protocols to make an informed decision for the synthesis of this valuable pyridine derivative.
References
Unraveling the Reaction Mechanisms of 3-Bromo-4-chloropyridine: A Computational and Experimental Comparison
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of building blocks like 3-Bromo-4-chloropyridine is paramount for efficient and selective synthesis of complex molecules. This guide provides a comparative analysis of the reaction mechanisms involving this versatile dihalopyridine, leveraging computational chemistry to elucidate reaction pathways and complementing these findings with available experimental data.
This compound presents two distinct reactive sites for common organic transformations: the carbon-bromine bond at the 3-position and the carbon-chlorine bond at the 4-position. The inherent electronic properties of the pyridine ring, coupled with the different nature of the two halogen atoms, lead to a predictable yet fascinating reactivity profile. This guide will delve into the computational analysis of two major classes of reactions for this substrate: palladium-catalyzed cross-coupling reactions (specifically Suzuki-Miyaura and Buchwald-Hartwig amination) and nucleophilic aromatic substitution (SNAr).
The Decisive Step: Regioselectivity in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the initial oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-determining and selectivity-determining step. Computational studies on analogous dihaloheterocycles provide a framework for understanding the preferential reactivity of the C-Br bond over the C-Cl bond in this compound.
The primary factor governing this selectivity is the difference in bond dissociation energies (BDE) between the C-Br and C-Cl bonds. The C-Br bond is weaker and therefore requires less energy to break, leading to a lower activation energy for the oxidative addition step.
Comparative Analysis of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. For this compound, the reaction is expected to proceed selectively at the 3-position.
| Parameter | Computational Prediction (Analogous Systems) | Experimental Observation (General) |
| Reaction Site | Preferential oxidative addition at the C-Br bond. | Selective coupling at the 3-position. |
| Activation Energy (Oxidative Addition) | Lower for C-Br bond cleavage. | Faster reaction rates for brominated pyridines compared to chlorinated ones. |
| Thermodynamics | The overall reaction is typically exothermic. | High yields of the 3-substituted product are achievable. |
Experimental Protocol: A Typical Suzuki-Miyaura Reaction
A representative experimental setup for a Suzuki-Miyaura coupling of a dihalopyridine involves the following:
-
Reactants: Dihalopyridine (1 equivalent), boronic acid (1.1-1.5 equivalents).
-
Catalyst: Pd(PPh₃)₄ (0.02-0.05 equivalents) or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand.
-
Base: An aqueous solution of a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
-
Procedure: The reactants, catalyst, and base are combined in the solvent and heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by techniques like TLC or GC-MS. The product is then isolated through standard workup and purification procedures.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
Insights into Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is expected to show a high degree of regioselectivity for the C-Br bond of this compound. The mechanistic principles of oxidative addition remain the same.
| Parameter | Computational Prediction (General Principles) | Experimental Observation (General) |
| Reaction Site | Preferential oxidative addition at the C-Br bond. | Selective amination at the 3-position. |
| Ligand Effects | Bulky, electron-rich phosphine ligands are known to facilitate the reaction. | A wide variety of phosphine ligands have been successfully employed. |
| Base Strength | A strong, non-nucleophilic base is crucial for the deprotonation of the amine. | Sodium tert-butoxide (NaOtBu) is a commonly used base. |
Experimental Protocol: A General Buchwald-Hartwig Amination
A typical procedure for the Buchwald-Hartwig amination of a dihalopyridine is as follows:
-
Reactants: Dihalopyridine (1 equivalent), amine (1.1-1.2 equivalents).
-
Catalyst: A palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP, Xantphos).
-
Base: A strong, non-nucleophilic base like NaOtBu or LiHMDS (1.2-1.5 equivalents).
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane.
-
Procedure: The reactants, catalyst, and base are combined under an inert atmosphere and heated. The reaction progress is monitored, and upon completion, the product is isolated and purified.
Visualizing the Buchwald-Hartwig Amination Workflow
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
The Activated Position: Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing nitrogen atom in the pyridine ring activates the positions ortho and para to it for nucleophilic attack. In this compound, the chlorine atom is at the 4-position (para to the nitrogen), making it highly susceptible to nucleophilic aromatic substitution.
Computational studies on similar activated aryl halides can help in understanding the mechanism of SNAr reactions. The reaction typically proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is a key factor in determining the reaction rate.
| Parameter | Computational Prediction (Analogous Systems) | Experimental Observation (General) |
| Reaction Site | Nucleophilic attack at the C-Cl bond (4-position). | Selective substitution of the chlorine atom. |
| Intermediate | Formation of a stable Meisenheimer complex. | The reaction is facilitated by strong nucleophiles. |
| Leaving Group Ability | The more electronegative halogen (in this case, Cl vs. Br at an unactivated position) is generally a better leaving group in SNAr. | Chlorine at the activated 4-position is readily displaced. |
Experimental Protocol: A Typical SNAr Reaction
A general procedure for an SNAr reaction on a dihalopyridine is as follows:
-
Reactants: Dihalopyridine (1 equivalent), nucleophile (e.g., an alcohol, amine, or thiol; 1-2 equivalents).
-
Base: A base may be required to deprotonate the nucleophile (e.g., NaH for an alcohol).
-
Solvent: A polar aprotic solvent like DMF or DMSO.
-
Procedure: The dihalopyridine and the nucleophile (and base, if needed) are dissolved in the solvent and stirred, often at elevated temperatures. After the reaction is complete, the product is isolated by quenching the reaction and performing an extractive workup followed by purification.
Visualizing the SNAr Reaction Pathway
Caption: The stepwise mechanism of a nucleophilic aromatic substitution reaction.
Conclusion
The dual halogenation of this compound provides a platform for selective and sequential functionalization. Computational analysis, even when relying on analogous systems, offers valuable insights into the underlying reaction mechanisms, guiding the rational design of synthetic strategies. The preferential reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions and the susceptibility of the C-Cl bond to nucleophilic aromatic substitution are well-defined and predictable. This understanding allows chemists to harness the unique reactivity of this building block to construct complex molecular architectures with a high degree of control. Further dedicated computational studies on this compound would undoubtedly provide even more precise quantitative data to refine our understanding and predictive capabilities.
A Comparative Guide to Isomeric Purity Analysis of Substituted Pyridines Derived from 3-Bromo-4-chloropyridine
For researchers and professionals in drug development and chemical synthesis, the accurate determination of isomeric purity is critical. Substituted pyridines, key building blocks in pharmaceuticals and agrochemicals, are often synthesized from precursors like 3-bromo-4-chloropyridine.[1] Synthetic routes involving this starting material can yield a mixture of isomers, primarily through substitution at either the 3- or 4-position. The subtle structural differences between these isomers can lead to significant variations in biological activity, toxicity, and physicochemical properties, making robust analytical separation and quantification essential.
This guide provides a comparative overview of the three principal analytical techniques used for isomeric purity analysis of substituted pyridines: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present their underlying principles, detailed experimental protocols, and a direct comparison of their performance characteristics to aid in selecting the most appropriate method for a given analytical challenge.
Comparative Overview of Analytical Techniques
The choice of analytical technique depends on factors such as the physicochemical properties of the isomers (e.g., volatility, polarity), the required sensitivity, and the need for structural confirmation versus routine quantification.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Application | Quantitative analysis and separation of non-volatile or thermally labile isomers. | Quantitative analysis and separation of volatile, thermally stable isomers.[2] | Structural elucidation and confirmation of isomer identity; quantitative analysis at higher concentrations.[3] |
| Resolution | High; can be optimized by selecting appropriate columns (e.g., mixed-mode) and mobile phases.[4][5] | Very high; capillary columns provide excellent separation of closely related isomers.[2] | Depends on magnetic field strength; high-field instruments can resolve subtle spectral differences. Overlapping signals can be an issue.[3] |
| Sensitivity | Good to excellent (ng to pg range), depending on the detector (UV, MS).[6] | Excellent (pg to fg range), especially with MS detectors in SIM mode.[2][7] | Lower; typically requires µg to mg quantities for direct analysis. |
| Throughput | Moderate; typical run times are 5-20 minutes per sample.[4] | Moderate to high; fast GC methods can reduce run times significantly.[7] | Low; requires longer acquisition times, especially for 2D NMR and low concentration samples. |
| Sample Requirements | Sample must be soluble in the mobile phase. | Sample must be volatile and thermally stable. | Sample must be soluble in a deuterated solvent; requires higher sample purity for clear spectra.[8] |
| Key Limitations | Peak tailing can occur with basic compounds like pyridines; requires careful method development.[5] | Not suitable for non-volatile or thermally labile compounds. | Insensitive for trace-level impurity detection; complex spectra can be difficult to interpret.[3] |
Experimental Protocols
Detailed and validated protocols are crucial for achieving accurate and reproducible results. Below are representative methodologies for each technique.
1. High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the separation of polar, substituted pyridine isomers using a mixed-mode stationary phase, which is effective for hydrophilic compounds and avoids the need for ion-pairing reagents that are incompatible with mass spectrometry.[4][9]
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: Amaze HD Column (or equivalent mixed-mode column), 3.2 x 150 mm.[4]
-
Mobile Phase: Isocratic mixture of Acetonitrile/Methanol (60/40) containing 0.2% Formic Acid and 0.25% Ammonium Formate.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 1 µL.[4]
-
Detection: UV at 275 nm.[4]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.3 mg/mL.[4]
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the analysis for a sufficient time to allow all isomers to elute (typically under 10 minutes).
-
Identify peaks by comparing retention times with known standards.
-
Quantify isomers based on the peak area percentage, assuming equal response factors for closely related isomers, or by using a calibration curve for each specific isomer.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for analyzing volatile and thermally stable halogenated pyridine derivatives. The use of a specialized column for amines minimizes peak tailing and improves resolution.[10]
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Column: Agilent CP-Wax 51 for Amines, 0.22 mm x 25 m, 0.2 µm film thickness.[10]
-
Carrier Gas: Nitrogen at a constant pressure of 70 kPa (0.7 bar).[10]
-
Temperature Program:
-
Initial Temperature: 70°C, hold for 4 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/min.[10]
-
-
Injector: Split mode (e.g., 30 mL/min split flow) at 250°C.[10]
-
Detector: Mass Spectrometer.
-
Acquisition Mode: Full scan to identify unknown impurities or Selected Ion Monitoring (SIM) for higher sensitivity and quantification of known isomers.[7]
-
Transfer Line Temperature: 250°C.
-
-
Procedure:
-
Prepare the sample by dissolving it in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Inject a small volume (e.g., 0.1-1 µL) into the GC.
-
Acquire the data.
-
Identify isomers based on their retention times and unique mass fragmentation patterns.[3] Differentiating isomers by MS can be challenging as they have the same molecular weight, but relative abundances of fragment ions can provide clues.[3]
-
Quantify using peak areas from the total ion chromatogram (TIC) or extracted ion chromatogram.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural information, making it the definitive method for identifying which isomer is which. The substitution pattern on the pyridine ring creates a unique fingerprint based on proton chemical shifts and coupling constants.[3]
-
Instrumentation: NMR Spectrometer (a higher field strength, e.g., 400 MHz or greater, is recommended for better spectral dispersion).[3]
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[8]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Isomers are differentiated by the distinct chemical shifts and splitting patterns (multiplicity) of the aromatic protons.
-
2D NMR (if needed): For complex mixtures or unambiguous assignment, perform 2D experiments like COSY (Correlation Spectroscopy) to identify proton-proton couplings and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations.[3]
-
-
Procedure:
-
Acquire the ¹H NMR spectrum of the sample.
-
Integrate the signals corresponding to the unique protons of each isomer.
-
Calculate the isomeric ratio by comparing the integral values. For example, if a proton signal unique to Isomer A has an integral of 1.0 and a signal for Isomer B has an integral of 0.25, the ratio is approximately 4:1.
-
Confirm assignments by analyzing coupling constants (J-values) and, if necessary, running 2D NMR experiments.
-
Workflow and Data Visualization
To effectively manage isomeric purity analysis, a structured workflow is essential. The following diagram illustrates a typical process from sample receipt to final data interpretation, incorporating the three major analytical techniques.
Caption: Workflow for Isomeric Purity Analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. benchchem.com [benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. benchchem.com [benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Analysis of pyridines in mainstream cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 9. helixchrom.com [helixchrom.com]
- 10. agilent.com [agilent.com]
A Researcher's Guide to the Selective Functionalization of 3-Bromo-4-chloropyridine via Lithiation
For researchers, scientists, and drug development professionals, the selective functionalization of substituted pyridines is a critical step in the synthesis of novel therapeutics and functional materials. This guide provides a comparative analysis of common lithiation agents for the targeted functionalization of 3-bromo-4-chloropyridine, offering insights into regioselectivity and providing experimental protocols to aid in reaction design.
The functionalization of the pyridine ring is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where the pyridine scaffold is a prevalent motif. The choice of lithiation agent is paramount in dictating the position of functionalization on a di-substituted pyridine such as this compound. This guide compares the expected outcomes of using common lithiation agents—n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), tert-butyllithium (t-BuLi), and lithium diisopropylamide (LDA)—and provides a detailed protocol for the most regioselective approach.
Comparison of Lithiation Agents
The reactivity of organolithium reagents with this compound is governed by two primary pathways: deprotonation (metalation) at an acidic ring position or halogen-metal exchange. The inherent properties of the lithiation agent and the electronic and steric environment of the substrate determine which pathway is favored.
| Lithiation Agent | Expected Primary Reaction | Expected Site of Lithiation | Anticipated Yield & Selectivity | Potential Side Reactions |
| n-Butyllithium (n-BuLi) | Halogen-Metal Exchange | C-3 (Br exchange) | Moderate to good yield of 3-lithio species. Lower regioselectivity compared to LDA for deprotonation. | Competitive deprotonation at C-5, addition to the pyridine ring, formation of pyridyne intermediates. |
| sec-Butyllithium (s-BuLi) | Halogen-Metal Exchange | C-3 (Br exchange) | Similar to n-BuLi, potentially faster exchange rates. | Similar to n-BuLi. |
| tert-Butyllithium (t-BuLi) | Halogen-Metal Exchange | C-3 (Br exchange) | Generally high yields for halogen-metal exchange. | Increased potential for side reactions due to high reactivity. |
| Lithium Diisopropylamide (LDA) | Deprotonation (Metalation) | C-5 | High regioselectivity for C-5 deprotonation is expected due to the directing effect of the 4-chloro group and the increased acidity of the C-5 proton. | Incomplete reaction if stoichiometry or temperature are not optimized. |
Key Insights:
-
Alkyllithiums (n-BuLi, s-BuLi, t-BuLi): These reagents are strong bases and potent nucleophiles. In the case of this compound, they are expected to preferentially undergo halogen-metal exchange at the more reactive bromine-bearing carbon (C-3). The general reactivity for halogen-metal exchange is I > Br > Cl, making the C-Br bond the primary target.
-
Lithium Diisopropylamide (LDA): As a sterically hindered, non-nucleophilic strong base, LDA is an excellent reagent for regioselective deprotonation. For 3-halopyridines, LDA has been shown to selectively deprotonate the position ortho to the halogen. In the case of this compound, the chloro group at C-4 is expected to direct the deprotonation to the C-5 position. The electron-withdrawing nature of both halogens increases the acidity of the C-5 proton, further favoring this outcome.
Reaction Pathways
Caption: Lithiation pathways for this compound.
Experimental Protocol: Regioselective C-5 Lithiation using LDA
This protocol details the regioselective deprotonation of this compound at the C-5 position using lithium diisopropylamide (LDA).
Materials:
-
This compound
-
Diisopropylamine (freshly distilled)
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide, benzaldehyde, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of LDA: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add freshly distilled diisopropylamine (1.1 equivalents) via syringe. To this solution, add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: To the solution of the lithiated pyridine, add the chosen electrophile (1.2-1.5 equivalents) neat or as a solution in anhydrous THF, dropwise, while maintaining the temperature at -78 °C.
-
Warming and Quenching: After the addition of the electrophile, stir the reaction mixture at -78 °C for an additional 1-2 hours. Then, allow the reaction to warm slowly to room temperature over several hours or overnight.
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.
Logical Workflow for Reagent Selection
Caption: Decision tree for selecting a lithiation agent.
Disclaimer: The information provided is based on established principles of organic chemistry and literature precedents for similar compounds. While direct comparative experimental data for this compound with all listed agents is not available, the predicted outcomes are based on sound chemical principles. Researchers should always perform small-scale test reactions to optimize conditions for their specific application.
Safety Operating Guide
Proper Disposal of 3-Bromo-4-chloropyridine: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-Bromo-4-chloropyridine is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Adherence to these protocols is essential due to the hazardous nature of this chemical.
Hazard Identification and Immediate Safety Precautions
This compound is a hazardous substance that requires careful handling.[1] It is classified as toxic if swallowed, causes skin irritation, and can result in serious eye damage.[2] Inhalation may also be harmful and cause respiratory irritation.[1][2]
Immediate Actions:
-
In case of skin contact: Wash the affected area immediately with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes.[2] If present and easy to do, remove contact lenses.[2] Continue rinsing and seek immediate medical attention.
-
If inhaled: Move the person to fresh air and ensure they are comfortable for breathing.[2] If you feel unwell, call a poison center or doctor.[2]
-
If swallowed: Rinse the mouth and call a poison center or doctor immediately.[2]
Personal Protective Equipment (PPE):
Before initiating any disposal procedures, it is mandatory to wear the appropriate PPE to prevent exposure.
| PPE Category | Specification |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin and Body Protection | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.
Step 1: Waste Segregation
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous waste.[3]
-
Keep this compound waste separate from other incompatible waste streams.[3] Specifically, it should be stored away from strong oxidizing agents and strong acids.
Step 2: Waste Collection and Containerization
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[3] The container should have a secure, screw-top cap.
-
The waste container must be clearly labeled with the words "Hazardous Waste."[3]
-
The label must include the full chemical name, "this compound," without abbreviations.[3]
-
Affix the appropriate GHS hazard pictograms for acute toxicity, skin irritant, and eye damage.
Step 3: On-site Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[3]
-
This storage area must be a well-ventilated, cool, and dry place, away from heat, sparks, and open flames.[3]
-
Ensure that secondary containment is in place to capture any potential leaks.[3]
Step 4: Final Disposal
-
Do not attempt to dispose of this chemical yourself.[3]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[3]
-
Provide the EHS office or the disposal company with all the information from your hazardous waste label.[3]
-
Schedule a pickup for the hazardous waste from your laboratory.[3]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide is intended to provide essential information for the safe disposal of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before handling any chemical.
References
Essential Safety and Operational Guide for Handling 3-Bromo-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Bromo-4-chloropyridine (CAS No: 36953-42-1). Adherence to these procedures is essential to ensure personnel safety and regulatory compliance in the laboratory.
Hazard Summary and Safety Precautions
This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
Key Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Prevents skin contact. Regularly inspect gloves for signs of degradation or puncture. |
| Eye Protection | Chemical safety goggles. | Protects eyes from splashes. |
| Face Protection | Face shield (in addition to goggles). | Recommended when there is a significant risk of splashing. |
| Body Protection | Laboratory coat. | Protects against skin and clothing contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | Avoids inhalation of vapors or dust. A NIOSH-approved respirator may be required for large quantities or in case of ventilation failure. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from receipt to use.
Caption: Logical workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Identify Waste: All materials that have come into contact with this compound, including unused product, reaction residues, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be considered hazardous waste.
-
Segregate Waste: Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams. Specifically, keep it separate from strong oxidizing agents.
-
Use Designated Containers: Collect all this compound waste in a dedicated, properly labeled, and leak-proof container. The container should be made of a material compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
Storage and Disposal:
-
Temporary Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, secure, and away from sources of ignition.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
| Emergency Situation | First Aid / Spill Response |
| Skin Contact | - Immediately remove contaminated clothing. - Wash the affected area with soap and plenty of water for at least 15 minutes. - Seek medical attention if irritation persists. |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. - Remove contact lenses if present and easy to do. - Seek immediate medical attention. |
| Inhalation | - Move the person to fresh air. - If breathing is difficult, provide oxygen. - Seek medical attention. |
| Ingestion | - Do NOT induce vomiting. - Rinse mouth with water. - Seek immediate medical attention. |
| Spill | - Evacuate the area. - Wear appropriate PPE, including respiratory protection if necessary. - Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). - Collect the absorbed material and place it in a sealed container for disposal as hazardous waste. - Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste. |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
